molecular formula C13H19NO B1360213 1-(2-Phenoxyethyl)piperidine CAS No. 74-41-9

1-(2-Phenoxyethyl)piperidine

Cat. No.: B1360213
CAS No.: 74-41-9
M. Wt: 205.3 g/mol
InChI Key: RSUFKEGMFFPMIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Phenoxyethyl)piperidine is a chemical compound with the CAS registry number 74-41-9 and a molecular formula of C13H19NO . It features a molecular weight of 205.30 g/mol . This compound is supplied as a stable solid or liquid (specific physical form to be confirmed by the supplier) and requires cold-chain transportation to ensure its stability and integrity during transit . As a piperidine derivative, this compound serves as a valuable building block and intermediate in organic synthesis and pharmaceutical research for the development of new active ingredients. Piperidine derivatives are commonly explored in medicinal chemistry for their potential biological activities. For instance, a structurally related compound, Benproperine Phosphate, which also contains a piperidine moiety, is a known pharmaceutical agent used as an antitussive to treat cough . This highlights the potential relevance of the piperidine scaffold in developing therapeutic molecules. This compound is intended for research and development purposes in a controlled laboratory setting. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use. Researchers handling this compound should refer to the relevant Safety Data Sheet (SDS) for detailed hazard, handling, and disposal information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-phenoxyethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-3-7-13(8-4-1)15-12-11-14-9-5-2-6-10-14/h1,3-4,7-8H,2,5-6,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSUFKEGMFFPMIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCOC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20224786
Record name Piperidine, 1-(2-phenoxyethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20224786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74-41-9
Record name 1-(2-Phenoxyethyl)piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74-41-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperidine, 1-(2-phenoxyethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000074419
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperidine, 1-(2-phenoxyethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20224786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-(2-Phenoxyethyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Piperidine Scaffold and the Promise of 1-(2-Phenoxyethyl)piperidine

The piperidine ring is a cornerstone of medicinal chemistry, frequently recognized as a "privileged scaffold" due to its prevalence in a wide array of pharmaceuticals and biologically active compounds.[1][2] Its conformational flexibility and capacity to engage in diverse molecular interactions make it a highly versatile building block in the design of novel therapeutics.[2] Piperidine derivatives have demonstrated a broad spectrum of pharmacological activities, including analgesic, anticancer, antiviral, and neuroprotective properties.[1][3][4]

This guide focuses on a specific and promising member of this class: this compound. This molecule uniquely combines the piperidine moiety with a phenoxyethyl group, a structural motif also found in compounds with significant biological effects. Notably, recent research has explored the potential of phenoxyethyl piperidine derivatives as cholinesterase inhibitors for the treatment of dementia, highlighting the therapeutic relevance of this scaffold.[5]

This document serves as a comprehensive technical resource for researchers and drug development professionals. It provides a detailed examination of the synthesis of this compound via the Williamson ether synthesis, including a step-by-step experimental protocol. Furthermore, it offers a thorough guide to the structural characterization of the target molecule using modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Synthesis of this compound: A Practical Approach

The most direct and efficient method for the synthesis of this compound is the Williamson ether synthesis. This classic yet powerful reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide.[6] The overall transformation is depicted below:

Figure 1: Overall reaction for the synthesis of this compound.

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[6] In the first step, a strong base is used to deprotonate phenol, forming the more nucleophilic sodium phenoxide. This is a critical step as neutral alcohols and phenols are generally poor nucleophiles. The resulting phenoxide ion then attacks the electrophilic carbon of 1-(2-chloroethyl)piperidine, displacing the chloride leaving group in a concerted fashion to form the desired ether linkage.

Reaction Mechanism Workflow

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack phenol Phenol phenoxide Sodium Phenoxide phenol->phenoxide Deprotonation naoh NaOH product This compound phenoxide->product SN2 Attack chloroethylpiperidine 1-(2-Chloroethyl)piperidine chloroethylpiperidine->product nacl NaCl

Caption: Mechanism of the Williamson Ether Synthesis for this compound.

Experimental Protocol

This protocol is adapted from established Williamson ether synthesis procedures.[7][8][9]

Materials:

  • Phenol

  • Sodium hydroxide (NaOH)

  • 1-(2-Chloroethyl)piperidine hydrochloride[10]

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of Sodium Phenoxide: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phenol (1.0 eq) in anhydrous DMF. To this solution, add sodium hydroxide (1.1 eq) portion-wise. Stir the mixture at room temperature for 30 minutes to ensure complete formation of the sodium phenoxide.

  • Reaction with 1-(2-Chloroethyl)piperidine: To the freshly prepared sodium phenoxide solution, add 1-(2-chloroethyl)piperidine hydrochloride (1.0 eq) dissolved in a minimal amount of anhydrous DMF. Heat the reaction mixture to 80-90 °C and maintain this temperature with stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing water and diethyl ether.

  • Acid-Base Extraction:

    • Wash the organic layer with 1M HCl to remove any unreacted piperidine starting material.

    • Wash the organic layer with a saturated NaHCO₃ solution to neutralize any remaining acid.

    • Finally, wash the organic layer with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.[11][12]

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Physicochemical Properties
PropertyPredicted ValueSource
Molecular FormulaC₁₃H₁₉NO[5]
Molecular Weight205.30 g/mol [13]
Monoisotopic Mass205.14667 Da[5]
XlogP2.8[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. The following are the expected ¹H and ¹³C NMR chemical shifts for this compound, based on the analysis of similar structures.[14]

¹H NMR (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.30t2HAr-H (meta)
~ 6.95d2HAr-H (ortho)
~ 6.90t1HAr-H (para)
~ 4.10t2HO-CH₂
~ 2.80t2HN-CH₂
~ 2.50m4HPiperidine α-CH₂
~ 1.60m4HPiperidine β-CH₂
~ 1.45m2HPiperidine γ-CH₂

¹³C NMR (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~ 159.0Ar-C (ipso, attached to O)
~ 129.5Ar-C (meta)
~ 121.0Ar-C (para)
~ 114.5Ar-C (ortho)
~ 66.0O-CH₂
~ 58.0N-CH₂
~ 55.0Piperidine α-C
~ 26.0Piperidine β-C
~ 24.5Piperidine γ-C
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic absorption bands for this compound are listed below.

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H stretch
2950-2800StrongAliphatic C-H stretch
~1600 & ~1500Medium-StrongAromatic C=C stretch
~1240StrongAryl-O (asymmetric) stretch
~1040StrongAryl-O (symmetric) stretch
~1120MediumC-N stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) would likely result in a protonated molecular ion [M+H]⁺ at m/z 206.15.[5] The fragmentation pattern under electron ionization (EI) is predicted to be influenced by the stability of the resulting fragments.

Predicted Mass Spectrometry Fragmentation:

MS_Fragmentation M [M]+. m/z 205 F1 m/z 98 M->F1 α-cleavage F2 m/z 107 M->F2 Cleavage of C-O bond F3 m/z 77 F2->F3 Loss of CH2O

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

A key fragmentation pathway involves alpha-cleavage adjacent to the nitrogen atom, leading to the formation of a stable iminium ion. Cleavage of the ether bond is also anticipated.

Conclusion

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound. The Williamson ether synthesis offers a reliable and efficient route to this valuable compound. The detailed characterization data, derived from established spectroscopic principles and analysis of analogous structures, provides a solid framework for confirming the identity and purity of the synthesized product. Given the significant and diverse biological activities of piperidine derivatives, this compound represents a promising scaffold for further investigation and development in the field of medicinal chemistry.

References

  • Williamson ether synthesis. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]

  • Williamson Ether Synthesis. (n.d.). University of Colorado Boulder. Retrieved January 18, 2026, from [Link]

  • Experiment 06 Williamson Ether Synthesis. (n.d.). University of Missouri-St. Louis. Retrieved January 18, 2026, from [Link]

  • Exploring the potential of a novel phenoxyethyl piperidine derivative with cholinesterase inhibitory properties as a treatment for dementia: Insights from STZ animal model of dementia. (2023). PubMed. Retrieved January 18, 2026, from [Link]

  • The Search for Biologically Active Compounds in the Series of N-ethoxyethylpiperidine Derivatives. (2019). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (2022). PubMed Central. Retrieved January 18, 2026, from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). PubMed Central. Retrieved January 18, 2026, from [Link]

  • Analgesic activity of alkyl piperidine derivatives. (n.d.). International Journal of Pharmaceutical Sciences and Research. Retrieved January 18, 2026, from [Link]

  • IR handout.pdf. (n.d.). University of California, Los Angeles. Retrieved January 18, 2026, from [Link]

  • 1-(2-Phenylethyl)-4-piperidinol. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

  • Piperidine. (n.d.). SpectraBase. Retrieved January 18, 2026, from [Link]

  • Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. (2008). Organic Preparations and Procedures International. Retrieved January 18, 2026, from [Link]

  • Table of Characteristic IR Absorptions. (n.d.). University of Wisconsin-Madison. Retrieved January 18, 2026, from [Link]

  • The Role of Piperidine Derivatives in Pharmaceutical Synthesis. (n.d.). Pharmaffiliates. Retrieved January 18, 2026, from [Link]

  • Interpreting Infrared Spectra. (n.d.). Specac Ltd. Retrieved January 18, 2026, from [Link]

  • Infrared Region - Molecular Structure And Absorption Spectra. (n.d.). Jack Westin. Retrieved January 18, 2026, from [Link]

  • fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. (2007). SciELO. Retrieved January 18, 2026, from [Link]

  • Piperidine. (n.d.). NIST WebBook. Retrieved January 18, 2026, from [Link]

  • Infrared Spectroscopy Absorption Table. (2025). Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). University of California, Davis. Retrieved January 18, 2026, from [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed. Retrieved January 18, 2026, from [Link]

  • Process for purifying piperidine. (1944). Google Patents.
  • Piperidine nucleus in the field of drug discovery. (2021). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. (2018). PubMed. Retrieved January 18, 2026, from [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses. Retrieved January 18, 2026, from [Link]

  • Process for preparing 2-piperidinoethyl chloride hydrochloride. (1993). Google Patents.
  • Complete assignment of the 1H and 13C NMR spectra of some N-benzyl-(piperidin or pyrrolidin)-purines. (2006). ResearchGate. Retrieved January 18, 2026, from [Link]

  • a) Different modalities of piperidine-containing drugs and drug... (2023). ResearchGate. Retrieved January 18, 2026, from [Link]

  • A kind of purification method of high-purity piperidine. (2009). Google Patents.
  • N-(2-Chloroethyl) Piperidine Hydrochloride Manufacturers. (n.d.). Shree Ganesh Chemicals. Retrieved January 18, 2026, from [Link]

  • Purification and Identification of Secondary Compounds in Mangifera indica L., Piper betle L. and Lawsonia inermis L. Leaves by Column Chromatography and GC-MS Analysis. (2025). International Journal of Pharmaceutical Sciences and Research. Retrieved January 18, 2026, from [Link]

  • Synthesis of 2-(2-Chloroethyl)piperidine Hydrochloride. (n.d.). PrepChem.com. Retrieved January 18, 2026, from [Link]

Sources

1-(2-Phenoxyethyl)piperidine mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Core Mechanism of Action of 1-(2-Phenoxyethyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone in modern medicinal chemistry, integral to a vast array of pharmacologically active agents. This compound, a distinct member of this class, presents a compelling case for multifaceted neuromodulatory activity. While direct, extensive research on this specific molecule is nascent, a comprehensive analysis of structurally analogous compounds provides a robust framework for elucidating its primary mechanisms of action. This guide synthesizes evidence from proximate chemical entities to postulate that this compound primarily functions as a potent modulator of sigma (σ) receptors and nicotinic acetylcholine receptors (nAChRs). Secondary interactions with N-methyl-D-aspartate (NMDA) and histamine H1 receptors are also considered. This document provides a detailed exploration of these mechanisms, the downstream signaling pathways, and the validated experimental protocols essential for their characterization.

Introduction: The Piperidine Scaffold and its Privileged Role in Neuropharmacology

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a ubiquitous structural motif in both natural alkaloids and synthetic pharmaceuticals.[1][2] Its conformational flexibility and ability to present substituents in well-defined spatial orientations allow for precise interactions with a multitude of biological targets. Derivatives of piperidine are found in drugs targeting a wide spectrum of conditions, highlighting the versatility of this chemical scaffold.[1][2] this compound, with its characteristic phenoxyethyl side chain, belongs to a chemical space rich in neuroactive potential. Analysis of its close structural relatives suggests a complex pharmacology centered on key receptors that regulate neuronal excitability, signaling, and plasticity.

Primary Postulated Mechanism of Action: Sigma (σ) Receptor Modulation

A substantial body of evidence points to the potent interaction of phenoxyalkylpiperidines with sigma (σ) receptors.[3][4] The compound 1-(2-phenethyl )piperidine (AC927), which differs from our topic compound only by the replacement of an ether oxygen with a methylene group, is a selective sigma receptor ligand.[5][6] This strong structural precedent makes σ-receptor interaction the most probable primary mechanism of action for this compound.

The Enigmatic Sigma Receptors: σ1 and σ2

Initially misclassified as opioid receptors, sigma receptors are now understood to be a unique class of intracellular proteins.[7]

  • Sigma-1 Receptor (σ1R): This receptor is an intracellular chaperone protein located predominantly at the endoplasmic reticulum-mitochondrion interface.[4] It plays a crucial role in regulating calcium signaling between these organelles, thereby influencing a host of cellular processes including ion channel function, neurotransmitter release, and neuronal survival.[5]

  • Sigma-2 Receptor (σ2R): The σ2 receptor has been identified as the progesterone receptor membrane component 1 (PGRMC1). It is also involved in cellular signaling and is often overexpressed in proliferating cancer cells.[4]

Ligands for sigma receptors can exhibit agonist or antagonist profiles, leading to a wide range of potential therapeutic applications in neuropsychiatric disorders, neuropathic pain, and oncology.[5][6] Cocaine, for instance, is known to interact with sigma receptors, and σ-receptor antagonists can mitigate some of its behavioral effects.[5]

Postulated Signaling Cascade

Based on its structural characteristics, this compound is hypothesized to bind to the σ1 receptor. This interaction would likely modulate the receptor's chaperone activity, influencing intracellular calcium dynamics and the function of various client proteins, such as ion channels and G-protein coupled receptors.

sigma_pathway cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondrion ER_Ca Ca²⁺ Store Mito_Ca Mitochondrial Ca²⁺ Uptake ER_Ca->Mito_Ca Uptake IP3R IP3 Receptor IP3R->ER_Ca Releases Ca²⁺ Sigma1 σ1 Receptor Sigma1->IP3R Modulates Cell_Response Modulation of Neuronal Excitability & Plasticity Mito_Ca->Cell_Response Alters Cellular Signaling Compound This compound Compound->Sigma1 Binds

Caption: Postulated σ1 Receptor Signaling Pathway for this compound.

Experimental Protocol: Radioligand Binding Assay for σ1 Receptor Affinity

This protocol determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a known radiolabeled ligand from the σ1 receptor.

Materials:

  • Guinea pig brain membranes (source of σ1 receptors)

  • -pentazocine (radioligand)

  • Haloperidol (positive control/non-specific binding determination)

  • Test compound: this compound

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation vials and cocktail

  • Filtration manifold

  • Scintillation counter

Methodology:

  • Membrane Preparation: Homogenize guinea pig brains in ice-cold Tris-HCl buffer. Centrifuge the homogenate at low speed to remove debris. Pellet the membranes from the supernatant by high-speed centrifugation. Resuspend the membrane pellet in fresh buffer to a final protein concentration of ~1 mg/mL.

  • Assay Setup: In test tubes, combine:

    • 100 µL of Tris-HCl buffer

    • 50 µL of -pentazocine (final concentration ~2 nM)

    • 50 µL of various concentrations of this compound (e.g., 0.1 nM to 10 µM) or buffer (for total binding) or haloperidol (10 µM for non-specific binding).

    • 300 µL of the membrane preparation.

  • Incubation: Incubate the tubes at 37°C for 150 minutes to allow binding to reach equilibrium.

  • Filtration: Rapidly terminate the reaction by filtering the contents of each tube through glass fiber filters using a filtration manifold. Wash the filters three times with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (concentration of compound that inhibits 50% of specific binding) using non-linear regression. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the radioligand concentration and Kₐ is its dissociation constant.

Secondary Postulated Mechanism: Nicotinic Acetylcholine Receptor (nAChR) Antagonism

The high structural similarity to 1-[2-(4-alkoxy-phenoxy-ethyl)]piperidines, which are known potent antagonists of the α7 nicotinic acetylcholine receptor, strongly suggests a secondary mechanism of action involving nAChRs.[8]

The α7 nAChR: A Key Player in Cognition and Inflammation

Nicotinic acetylcholine receptors are ligand-gated ion channels that mediate fast synaptic transmission.[9] The α7 subtype is a homopentameric receptor highly expressed in brain regions critical for learning and memory, such as the hippocampus and cortex. It is characterized by high calcium permeability and plays a significant role in cognitive function, attention, and inflammatory processes.[9] Antagonism of this receptor can profoundly impact cholinergic neurotransmission.

Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This electrophysiological technique directly measures the effect of a compound on the function of ion channels expressed in a heterologous system.

Materials:

  • Xenopus laevis oocytes

  • cRNA encoding the human α7 nAChR subunit

  • Microinjection apparatus

  • TEVC setup (amplifier, digitizer, perfusion system)

  • Recording chamber

  • Glass microelectrodes (filled with 3 M KCl)

  • Barth's solution (oocyte storage) and Ringer's solution (recording)

  • Acetylcholine (ACh, agonist)

  • This compound (test compound)

Methodology:

  • Oocyte Preparation and Expression: Surgically harvest oocytes from an anesthetized Xenopus laevis frog. Defolliculate the oocytes using collagenase treatment. Inject each oocyte with ~50 ng of α7 nAChR cRNA. Incubate the oocytes for 2-5 days at 18°C to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and perfuse with Ringer's solution.

    • Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording).

    • Clamp the membrane potential at a holding potential of -70 mV.

  • Agonist Application: Apply a pulse of acetylcholine (e.g., 100 µM for 2 seconds) to elicit an inward current (I_ACh). This serves as the baseline response.

  • Antagonist Testing:

    • Pre-incubate the oocyte with this compound at a specific concentration (e.g., 1 µM) for 2-5 minutes.

    • During continued perfusion with the test compound, co-apply the same pulse of acetylcholine.

    • Measure the resulting current and compare it to the baseline I_ACh.

  • Data Analysis: Calculate the percentage of inhibition caused by the test compound. To determine the IC₅₀, construct a dose-response curve by testing a range of concentrations and fitting the data to a logistic equation.

tevc_workflow cluster_prep Preparation cluster_record Recording cluster_analysis Analysis Oocyte Harvest Xenopus Oocytes Inject Inject α7 nAChR cRNA Oocyte->Inject Incubate Incubate 2-5 days Inject->Incubate Place Place Oocyte in Chamber Incubate->Place Clamp Voltage Clamp at -70 mV Place->Clamp Baseline Apply ACh -> Measure I_ACh Clamp->Baseline Test Apply Compound + ACh -> Measure I_ACh Baseline->Test Calculate Calculate % Inhibition Test->Calculate Curve Generate Dose-Response Curve Calculate->Curve IC50 Determine IC₅₀ Curve->IC50

Caption: Experimental Workflow for Two-Electrode Voltage Clamp (TEVC) Assay.

Other Potential Mechanisms and Integrated Profile

While less probable than σ-receptor and nAChR interactions, the chemical architecture of this compound does not preclude engagement with other targets.

  • NMDA Receptor Antagonism: The discovery of N-(2-phenoxyethyl)-4-benzylpiperidine as a selective antagonist of the NR1/2B NMDA receptor subunit suggests that this could be a tertiary mechanism.[10] Such an action would modulate glutamatergic transmission and synaptic plasticity.

  • Histamine H1 Receptor Antagonism: Cloperastine, which shares the 1-(2-substituted-ethyl)piperidine core, is a known histamine H1 antagonist.[11] This indicates a potential for this compound to have antihistaminergic properties.

The combination of σ1 receptor modulation and α7 nAChR antagonism points toward a complex neuropharmacological profile. Such a molecule could simultaneously fine-tune intracellular calcium signaling and dampen excitatory cholinergic input, making it a candidate for conditions characterized by neuronal hyperexcitability or cholinergic dysregulation.

Quantitative Data Summary of Structurally Related Compounds

CompoundTarget ReceptorAssayAffinity/PotencyReference
1-(2-phenethyl)piperidine (AC927) Sigma (σ) ReceptorsBehavioral & Toxic EffectsAttenuates cocaine-induced effects[5][6]
N-(2-phenoxyethyl)-4-benzylpiperidine NMDA (NR1/2B subunit)Electrophysiology (Oocytes)IC₅₀ = 0.63 µM[10]
1-[ω-(4-chlorophenoxy)ethyl]-4-methylpiperidine Sigma-1 (σ1) ReceptorRadioligand BindingKᵢ = 0.34–1.18 nM[3]
1-[ω-(4-methoxyphenoxy)ethyl]-4-methylpiperidine Sigma-1 (σ1) ReceptorRadioligand BindingKᵢ = 0.89–1.49 nM[3]

Conclusion and Future Directions

The mechanism of action for this compound, inferred from a robust body of literature on its close structural analogs, is likely dominated by interactions with sigma receptors and nicotinic acetylcholine receptors. The primary activity is postulated to be σ-receptor modulation, particularly at the σ1 subtype, with a significant secondary antagonistic action at α7 nAChRs. These dual mechanisms suggest a potent ability to modulate neuronal signaling at multiple levels.

To definitively characterize the pharmacological profile of this compound, future research should focus on:

  • Direct Binding Assays: Performing comprehensive radioligand binding screens against a panel of receptors, including σ1, σ2, various nAChR subtypes, NMDA, and histamine receptors.

  • Functional Characterization: Utilizing in vitro functional assays (e.g., calcium imaging, electrophysiology) to determine whether the compound acts as an agonist, antagonist, or allosteric modulator at its primary targets.

  • In Vivo Studies: Evaluating the compound's effects in animal models of neurological and psychiatric disorders to correlate its molecular mechanisms with a potential therapeutic profile.

This systematic approach will transition the understanding of this compound from a well-supported hypothesis to an experimentally validated mechanism of action, paving the way for potential therapeutic development.

References

  • Matsumoto, R. R., et al. (2011). Effects of the selective sigma receptor ligand, 1-(2-phenethyl)piperidine oxalate (AC927), on the behavioral and toxic effects of cocaine. Drug and Alcohol Dependence, 118(1), 40-47. [Link]

  • Matsumoto, R. R., et al. (2011). Effects of the selective sigma receptor ligand, 1-(2-phenethyl)piperidine oxalate (AC927), on the behavioral and toxic effects of cocaine. PubMed, [Link]

  • Ornstein, P. L., et al. (2000). 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist. Journal of Medicinal Chemistry, 43(23), 4354-4358. [Link]

  • Prezzavento, O., et al. (2007). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-amnesic Activity. University of Bari Aldo Moro Institutional Research Repository. [Link]

  • Praliyev, K. D., et al. Pharmacologically Active 1-(2-ethoxyethyl)-Piperidines. Chemical Journal of Kazakhstan.
  • Arias, H. R., et al. (2016). Methylpiperidinium Iodides as Novel Antagonists for α7 Nicotinic Acetylcholine Receptors. Frontiers in Pharmacology, 7, 499. [Link]

  • Canti, G., Franco, P., & Nicolin, A. (1983). [The pharmacologic activity of 1(2-(p-chloro-alpha-phenylbenzyloxy)ethyl)piperidine (cloperastine)]. Bollettino Chimico Farmaceutico, 122(8), 384-392. [Link]

  • Iskakova, T. K., et al. (2014). Synthesis and Myelostimulatory Activity of 1-(2-Ethoxyethyl) piperidine Derivatives. Procedia Chemistry, 10, 203-208. [Link]

  • Krasavin, M., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(23), 7353. [Link]

  • Wikipedia contributors. (2023). Sigma receptor. Wikipedia. [Link]

  • Rauf, A., et al. (2018). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Journal of Chemistry. [Link]

  • Wünsch, B., et al. (2017). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistryOpen, 6(4), 551-565. [Link]

  • Ramunno, A., et al. (2005). 6-(2-Phenylethyl)nicotine (IV): A Novel Nicotinic Cholinergic Receptor Ligand. ResearchGate. [Link]

  • Marmo, E., & Annunziata, A. (1970). [Pharmacodynamic properties of 1-(2'-piperidine-ethyl)-4,4-bis-(para-methoxy-phenyl)-2,5-imidazolidinedione-chlorhydrate (I. 255). Studies of the effect on musculature of intestine gallbladder, uterus, bladder and trachea in vitro]. Arzneimittel-Forschung, 20(2), 277-281. [Link]

  • PubChemLite. This compound (C13H19NO). [Link]

  • National Center for Biotechnology Information. Piperidine, 1-(2-phenylethyl)-. PubChem Compound Database. [Link]

  • Basile, L., et al. (2020). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 11(1), 108-115. [Link]

  • Albuquerque, E. X., et al. (1988). Interactions of piperidine derivatives with the nicotinic cholinergic receptor complex from Torpedo electric organ. Neurochemical Research, 13(2), 171-176. [Link]

  • de Graaf, C., et al. (2016). Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. Journal of Medicinal Chemistry, 59(9), 4373-4386. [Link]

  • Tsetlin, V., et al. (2016). Natural Compounds Interacting with Nicotinic Acetylcholine Receptors: From Low-Molecular Weight Ones to Peptides and Proteins. Molecules, 21(10), 1276. [Link]

Sources

Spectroscopic Analysis of 1-(2-Phenoxyethyl)piperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of 1-(2-phenoxyethyl)piperidine, a molecule of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its structural characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental data for this specific molecule is not widely published, this guide synthesizes established spectroscopic principles and data from analogous compounds to present a robust predictive analysis.

Introduction

This compound is a tertiary amine featuring a piperidine ring connected to a phenoxy group via an ethyl linker. The precise characterization of its chemical structure is paramount for understanding its physicochemical properties, reactivity, and potential applications. Spectroscopic techniques are indispensable tools for this purpose, providing detailed information about the molecular framework and functional groups. This guide will delve into the anticipated spectroscopic signatures of this compound, offering a foundational understanding for its identification and quality control.

Molecular Structure and Key Spectroscopic Features

The structure of this compound comprises three key fragments that give rise to characteristic spectroscopic signals:

  • Piperidine Ring: A saturated heterocyclic amine.

  • Ethyl Bridge: A two-carbon linker connecting the piperidine nitrogen to the phenoxy oxygen.

  • Phenoxy Group: A phenyl ring attached to an oxygen atom.

Each of these components will be systematically examined through the lens of NMR, IR, and MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

Core Principles: ¹H NMR spectroscopy provides information about the chemical environment of protons in a molecule. The chemical shift (δ) of a proton is influenced by the electron density around it, and the splitting pattern (multiplicity) reveals the number of neighboring protons.

Predicted ¹H NMR Spectrum: The expected ¹H NMR spectrum of this compound in a deuterated solvent like chloroform (CDCl₃) is detailed in Table 1.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-2', H-6'6.85-6.95d2H
H-3', H-5'7.20-7.30t2H
H-4'6.90-7.00t1H
H-α4.05-4.15t2H
H-β2.80-2.90t2H
H-2, H-6 (axial & equatorial)2.40-2.60m4H
H-3, H-5 (axial & equatorial)1.55-1.65m4H
H-4 (axial & equatorial)1.40-1.50m2H

Interpretation of the ¹H NMR Spectrum:

  • Aromatic Protons (H-2' to H-6'): The protons on the phenoxy ring are expected to appear in the aromatic region (δ 6.8-7.3 ppm). The ortho protons (H-2', H-6') are shifted slightly upfield due to the electron-donating effect of the oxygen atom.

  • Ethyl Bridge Protons (H-α, H-β): The methylene protons adjacent to the oxygen (H-α) are expected to be deshielded and appear as a triplet around δ 4.1 ppm. The methylene protons adjacent to the nitrogen (H-β) will also be a triplet, shifted slightly upfield to around δ 2.85 ppm.

  • Piperidine Protons (H-2 to H-6): The protons on the piperidine ring will appear as complex multiplets in the aliphatic region (δ 1.4-2.6 ppm). The protons on the carbons adjacent to the nitrogen (H-2, H-6) will be the most downfield.

Experimental Protocol for ¹H NMR:

  • Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals and determine the chemical shifts and coupling constants.

Molecular Structure with Proton Labeling

Caption: Labeled structure of this compound for ¹H NMR correlation.

¹³C NMR Spectroscopy

Core Principles: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shift of each carbon atom is characteristic of its chemical environment.

Predicted ¹³C NMR Spectrum: The anticipated ¹³C NMR chemical shifts for this compound are presented in Table 2.

CarbonPredicted Chemical Shift (δ, ppm)
C-1'158-160
C-2', C-6'114-116
C-3', C-5'129-131
C-4'120-122
C-α65-67
C-β57-59
C-2, C-654-56
C-3, C-525-27
C-423-25

Interpretation of the ¹³C NMR Spectrum:

  • Aromatic Carbons (C-1' to C-6'): The carbon attached to the oxygen (C-1') is the most deshielded aromatic carbon. The other aromatic carbons will appear in the typical range of δ 114-131 ppm.

  • Ethyl Bridge Carbons (C-α, C-β): The carbon adjacent to the oxygen (C-α) will be more deshielded than the carbon adjacent to the nitrogen (C-β).

  • Piperidine Carbons (C-2 to C-6): The carbons adjacent to the nitrogen (C-2, C-6) are the most deshielded of the piperidine ring carbons. The remaining carbons (C-3, C-4, C-5) will appear further upfield.

Experimental Protocol for ¹³C NMR:

  • Prepare the sample as described for ¹H NMR, using a slightly higher concentration if necessary (20-50 mg).

  • Acquire the spectrum on a 100 MHz or higher field NMR spectrometer using a proton-decoupled pulse sequence.

  • A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

  • Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Core Principles: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequency of absorption is characteristic of the type of bond and the functional group.

Predicted IR Spectrum: Key IR absorption bands expected for this compound are listed in Table 3.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100-3000C-H stretchAromatic
2950-2800C-H stretchAliphatic (piperidine and ethyl)
1600-1580, 1500-1450C=C stretchAromatic ring
1250-1200C-O stretchAryl ether
1150-1050C-N stretchTertiary amine

Interpretation of the IR Spectrum:

  • C-H Stretching: The spectrum will show distinct C-H stretching vibrations for the aromatic protons (above 3000 cm⁻¹) and the aliphatic protons (below 3000 cm⁻¹).

  • Aromatic C=C Stretching: The presence of the phenyl ring will be confirmed by characteristic C=C stretching bands in the 1600-1450 cm⁻¹ region.

  • C-O and C-N Stretching: The strong absorption band around 1230 cm⁻¹ will be indicative of the aryl ether C-O bond. The C-N stretching of the tertiary amine will be observed in the 1150-1050 cm⁻¹ region.

Experimental Protocol for IR Spectroscopy:

  • For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for both liquid and solid samples.

  • Record the spectrum using an FTIR spectrometer.

Mass Spectrometry (MS)

Core Principles: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. In electron ionization (EI) MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and various fragment ions.

Predicted Mass Spectrum and Fragmentation: The molecular weight of this compound is 205.30 g/mol . The EI mass spectrum is expected to show a molecular ion peak at m/z 205. The major fragmentation pathways are predicted to be:

  • Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen is a common fragmentation pathway for amines. This would lead to the loss of a phenoxyethyl radical to form a fragment at m/z 84, or the loss of a piperidinyl radical.

  • Cleavage of the C-O ether bond: This would result in a fragment corresponding to the phenoxy group (m/z 93) or the piperidinylethoxy group.

  • Formation of a stable iminium ion: A key fragment is expected at m/z 98, corresponding to the piperidinylmethylene iminium ion, formed through a rearrangement and cleavage process.

Experimental Protocol for Mass Spectrometry:

  • Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system (e.g., direct insertion probe or gas chromatography).

  • Ionize the sample using electron ionization (typically at 70 eV).

  • Separate the ions based on their mass-to-charge ratio using a mass analyzer.

  • Detect the ions and generate the mass spectrum.

Predicted Mass Spectral Fragmentation of this compound

1-(2-Phenoxyethyl)piperidine_MS mol [C₁₃H₁₉NO]⁺˙ m/z = 205 (Molecular Ion) frag1 [C₅H₁₀N]⁺ m/z = 84 mol->frag1 - •C₇H₉O (phenoxyethyl radical) frag2 [C₆H₅O]⁺ m/z = 93 mol->frag2 - •C₇H₁₄N (piperidinylethyl radical) frag3 [C₆H₁₂N]⁺ m/z = 98 mol->frag3 Rearrangement & Cleavage

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Conclusion

The spectroscopic analysis of this compound, as predicted in this guide, provides a comprehensive set of data for its structural confirmation. The combination of ¹H NMR, ¹³C NMR, IR, and MS techniques allows for the unambiguous identification of its key structural features. This guide serves as a valuable resource for researchers, providing the foundational knowledge required for the analysis and characterization of this and related molecules. The presented protocols offer a starting point for experimental work, ensuring the acquisition of high-quality spectroscopic data.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • NIST Chemistry WebBook. (n.d.). Piperidine, 1-(2-phenylethyl)-. Retrieved from [Link]

An In-depth Technical Guide to the Structure-Activity Relationship of Phenoxyethyl Piperidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) governing the biological activity of phenoxyethyl piperidine analogs. Designed for researchers, scientists, and drug development professionals, this document delves into the core principles of how structural modifications to this privileged scaffold influence interactions with key biological targets. We will explore the causality behind experimental choices, present self-validating protocols, and ground all mechanistic claims in authoritative sources.

Introduction: The Phenoxyethyl Piperidine Scaffold

The phenoxyethyl piperidine moiety is a significant pharmacophore in modern medicinal chemistry, forming the backbone of numerous biologically active compounds. Its prevalence stems from a combination of favorable physicochemical properties and the ability to present key pharmacophoric features in a well-defined spatial orientation. This scaffold is particularly prominent in the development of agents targeting the central nervous system (CNS), including antipsychotics and treatments for neurodegenerative disorders, as well as compounds with analgesic properties.[1][2][3] The inherent structural flexibility of the ether linkage and the piperidine ring, coupled with the numerous sites available for substitution, makes this an exceptionally versatile template for drug design.

This guide will focus primarily on two major classes of therapeutic agents derived from this scaffold:

  • Dopamine and Serotonin Receptor Modulators: Primarily for antipsychotic applications.[1][2][4]

  • Cholinesterase Inhibitors: For the symptomatic treatment of Alzheimer's disease.[5][6][7]

By dissecting the SAR of these analogs, we can elucidate the principles that govern their potency, selectivity, and overall pharmacological profile.

Core Pharmacophore and General Synthesis

The phenoxyethyl piperidine core consists of three key components: a substituted phenoxy group, a two-carbon (ethyl) linker, and a piperidine ring. The strategic importance of each region will be discussed in the SAR analysis section.

General Synthetic Workflow

The synthesis of phenoxyethyl piperidine analogs is typically achieved through a convergent approach. A common strategy involves the nucleophilic substitution of a leaving group on the ethyl linker by the piperidine nitrogen.

G cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Final Coupling A Substituted Phenol D Phenoxyethyl Halide (Intermediate 1) A->D Williamson Ether Synthesis B 1,2-Dihaloethane or Epoxide B->D C Substituted Piperidine E Final Phenoxyethyl Piperidine Analog C->E D->E Nucleophilic Substitution (SN2)

Caption: General synthetic workflow for phenoxyethyl piperidine analogs.

A typical synthetic protocol is detailed below:

Experimental Protocol: Synthesis of a Generic Phenoxyethyl Piperidine Analog

This protocol outlines the N-alkylation of a substituted piperidine with a phenoxyethyl halide.

Materials:

  • Substituted Phenol (1.0 eq)

  • 1-Bromo-2-chloroethane (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Substituted Piperidine (1.1 eq)

  • Sodium Iodide (NaI) (catalytic amount)

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF) as solvent

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Step 1: Synthesis of the Phenoxyethyl Halide Intermediate

  • To a solution of the substituted phenol (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes to form the phenoxide salt.

  • Add 1-bromo-2-chloroethane (1.2 eq) to the reaction mixture.

  • Heat the mixture to reflux (approx. 82°C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting phenol is consumed (typically 4-6 hours).

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to yield the crude 1-(2-bromoethoxy)-substituted-benzene intermediate. This intermediate can often be used in the next step without further purification.

Step 2: Coupling with the Piperidine

  • Dissolve the crude intermediate from Step 1 in DMF.

  • Add the substituted piperidine (1.1 eq), potassium carbonate (2.0 eq), and a catalytic amount of sodium iodide (NaI). The NaI facilitates the reaction via an in-situ Finkelstein reaction, converting the more stable chloro- or bromo-intermediate to the more reactive iodo-intermediate.

  • Heat the reaction mixture to 80-90°C and stir overnight. Monitor reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer three times with dichloromethane (DCM).

  • Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final phenoxyethyl piperidine analog.

Structure-Activity Relationship (SAR) Analysis

The following sections dissect the SAR of the phenoxyethyl piperidine scaffold, drawing on examples from antipsychotic and cholinesterase inhibitor research.

Modifications of the Phenoxy Ring

The phenoxy ring is a critical recognition element, often engaging with aromatic residues in the target's binding pocket. Substitutions on this ring can modulate electronic properties, steric bulk, and the potential for specific interactions like hydrogen bonding.

Caption: Key regions for SAR modification on the phenoxyethyl piperidine scaffold.

For Antipsychotic Activity (D₂/5-HT₂ₐ Receptor Targets): The phenoxy ring often interacts with the aromatic-rich regions of aminergic GPCRs.

  • Halogen Substitution: Small, lipophilic, and electron-withdrawing substituents like fluorine or chlorine are often favored. For instance, in a series of benzoxazole-piperidine derivatives, a fluorine atom on a related benzisoxazole ring system (structurally analogous to a substituted phenoxy group) was found in highly potent compounds.[8] This is often because halogens can participate in favorable orthogonal multipolar interactions with the receptor.

  • Positional Isomerism: The position of the substituent is crucial. For many D₂ antagonists, substitution at the para position of a terminal phenyl ring (part of a larger N-substituent) is optimal.

For Cholinesterase Inhibition (AChE/BuChE Targets): The phenoxy group often binds to the Peripheral Anionic Site (PAS) or the Catalytic Active Site (CAS) of acetylcholinesterase (AChE).[5][7]

  • Electron-donating vs. Electron-withdrawing groups: The electronic nature of the substituents can influence π-π stacking interactions with aromatic residues like Tryptophan (Trp286 in human AChE) at the PAS.

  • Bulk and Lipophilicity: In a study of phenoxyethyl piperidine derivatives as cholinesterase inhibitors, it was found that the nature of the phenoxy substituent significantly impacts selectivity between AChE and Butyrylcholinesterase (BuChE).[5][7]

Table 1: SAR of Phenoxy Ring Substitutions on AChE Inhibition

Compound IDPhenoxy Ring Substituent (R¹)eeAChE IC₅₀ (µM)
5a 4-NO₂1.32
5b 4-CN0.81
5c 4-Cl0.50
5d 4-F0.65
5e H2.10
Data synthesized from Eskandari et al., 2019.[5][7] The results show that small, electron-withdrawing groups at the para-position enhance inhibitory activity against electric eel AChE (eeAChE).
Modifications of the Ethyl Linker

The two-carbon linker is generally considered optimal for spanning the distance between the phenoxy recognition element and the basic piperidine nitrogen.

  • Length: Shortening or lengthening the chain often leads to a significant loss of activity, as it disrupts the optimal positioning of the terminal groups within the receptor binding site. Studies on various GPCR ligands have consistently shown that a 2- or 3-atom linker is preferred.[4]

  • Rigidification: Introducing conformational constraints, such as incorporating the linker into a ring system, can increase potency and selectivity by reducing the entropic penalty of binding. However, it can also lead to a complete loss of activity if the constrained conformation is not compatible with the receptor's bound state.

Modifications of the Piperidine Ring

The piperidine ring serves as a robust scaffold, with its basic nitrogen being a pivotal interaction point.

  • Basic Nitrogen: The nitrogen atom is typically protonated at physiological pH. This positive charge forms a crucial ionic interaction (salt bridge) with a conserved acidic residue in the binding pocket of many target receptors, such as an Aspartate (Asp) residue in the third transmembrane domain (TM3) of aminergic GPCRs.

  • Ring Substitution: Adding substituents to the piperidine ring can influence selectivity and pharmacokinetic properties. For example, introducing a hydroxyl group can provide an additional hydrogen bonding opportunity, while a methyl group can provide favorable van der Waals contacts or create steric hindrance at off-target receptors. The stereochemistry of these substituents is often critical for activity.[9]

Influence of the Piperidine Nitrogen Substituent (R²)

This position is arguably the most important for defining the compound's primary biological target and overall pharmacological profile. The R² group often occupies a large, accommodating pocket in the receptor and is a major determinant of potency and selectivity.

For Antipsychotic Activity: The R² group is typically a large, lipophilic moiety, often containing additional aromatic or heterocyclic rings. This group is crucial for establishing interactions in the exosite or accessory binding pockets of D₂ and 5-HT₂ₐ receptors.

  • Examples: In many atypical antipsychotics, this group is a benzisoxazole, benzothiophene, or a similar bicyclic system.[4][8] The choice of this moiety is a key factor in modulating the D₂/5-HT₂ₐ affinity ratio, which is critical for achieving an "atypical" antipsychotic profile with a lower incidence of extrapyramidal side effects.[2]

For Cholinesterase Inhibition: The R² group is often a smaller, benzyl-type substituent.

  • Binding Mode: This benzyl group can fit into the narrow active site gorge of AChE, forming π-π stacking interactions with key aromatic residues like Trp86 and Phe338 in the CAS.[5][7] Donepezil, a leading AChE inhibitor, features an N-benzylpiperidine moiety that exemplifies this principle.

Table 2: Influence of N-Substituent on Target Activity

Core ScaffoldN-Substituent (R²)Primary Target(s)Therapeutic Class
Phenoxyethyl PiperidineLarge Heterobicyclic (e.g., Benzisoxazole)D₂, 5-HT₂ₐ ReceptorsAntipsychotic
Phenoxyethyl PiperidineBenzyl or Substituted BenzylAcetylcholinesteraseAnti-dementia
3-Phenoxypropyl PiperidineBicyclic AromaticORL1 (NOP) ReceptorAnalgesic (potential)
This table provides a conceptual summary based on multiple sources.[4][5][8][10][11]

Mechanistic Insights and Target Interactions

Understanding the SAR at a molecular level requires examining the interactions between the ligand and its biological target.

Dopamine D₂ Receptor Signaling Pathway

Phenoxyethyl piperidine-based antipsychotics act as antagonists or partial agonists at the D₂ receptor, modulating downstream signaling.

D2_Pathway cluster_membrane Cell Membrane D2R Dopamine D2 Receptor Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts Gi->AC Inhibits Dopamine Dopamine (Agonist) Dopamine->D2R Activates Antipsychotic Phenoxyethyl Piperidine (Antagonist) Antipsychotic->D2R Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets

Caption: Simplified Dopamine D₂ receptor signaling pathway (Gi-coupled).

As antagonists, these drugs prevent dopamine from binding and activating the Gi-coupled D₂ receptor. This blockage prevents the inhibition of adenylyl cyclase, thereby maintaining levels of cyclic AMP (cAMP) and preventing the downstream signaling cascade that is overactive in psychosis.[1][2]

Experimental Protocol: Radioligand Binding Assay for D₂ Receptor Affinity

This protocol determines the affinity (Ki) of a test compound for the D₂ receptor by measuring its ability to displace a known radiolabeled ligand.

Materials:

  • Cell membranes from CHO or HEK293 cells stably expressing the human D₂ receptor.

  • Radioligand: [³H]Spiperone or [³H]Raclopride (a high-affinity D₂ antagonist).

  • Non-specific binding control: Haloperidol (10 µM) or another potent D₂ antagonist.

  • Test compounds (phenoxyethyl piperidine analogs) at various concentrations.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • 96-well filter plates (e.g., Millipore MultiScreen).

  • Scintillation fluid and a microplate scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of non-specific control (e.g., 10 µM haloperidol), or 50 µL of test compound dilution.

  • Add 50 µL of the radioligand ([³H]Spiperone) at a final concentration close to its Kd value (e.g., 0.2 nM).

  • Add 100 µL of the D₂ receptor-containing cell membrane preparation (e.g., 10-20 µg of protein per well).

  • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.

  • Quickly wash the filters three times with 200 µL of ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry completely.

  • Add 200 µL of scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression. Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion and Future Directions

The phenoxyethyl piperidine scaffold is a remarkably successful template in drug discovery. The structure-activity relationships discussed herein highlight a clear logic: the phenoxy and N-substituent regions are primarily responsible for target recognition and potency, while the piperidine core acts as a central, orienting scaffold with a critical basic nitrogen for anchoring. The ethyl linker provides the optimal spatial separation between these key elements.

Future efforts in this area will likely focus on:

  • Improving Selectivity: Fine-tuning substitutions to minimize off-target effects, particularly at hERG channels and other CNS receptors to reduce side effects.[8]

  • Multi-target Ligands: Rationally designing analogs that modulate multiple targets simultaneously (e.g., D₂/5-HT₂ₐ/5-HT₁ₐ) to achieve a more comprehensive therapeutic effect for complex disorders like schizophrenia.[8]

  • Developing Biased Agonists: Creating ligands that preferentially activate specific downstream signaling pathways of a receptor, potentially separating therapeutic effects from adverse reactions.

By continuing to apply the fundamental principles of medicinal chemistry and SAR, the phenoxyethyl piperidine scaffold will undoubtedly yield new and improved therapeutic agents for years to come.

References

  • The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Bentham Science Publishers.
  • Recent development of piperazine and piperidine derivatives as antipsychotic agents.
  • Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases: Insights for Future Drug Design. PubMed.
  • Exploring the potential of a novel phenoxyethyl piperidine derivative with cholinesterase inhibitory properties as a treatment for dementia: Insights from STZ animal model of dementia. PubMed.
  • Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics. RSC Publishing.
  • (PDF) Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases: Insights for Future Drug Design.
  • Synthesis and Biological Investigation of Coumarin Piperazine (Piperidine) Derivatives as Potential Multireceptor Atypical Antipsychotics.
  • Synthesis and SAR Studies of 3-phenoxypropyl Piperidine Analogues as ORL1 (NOP) Receptor Agonists. PubMed.
  • Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics. PubMed.
  • Synthesis and SAR studies of 3-phenoxypropyl piperidine analogues as ORL1 (NOP) receptor agonists.
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
  • Application of Chiral Piperidine Scaffolds in Drug Design. Thieme.

Sources

An In-depth Technical Guide to the In Silico Modeling of 1-(2-Phenoxyethyl)piperidine Receptor Binding

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth framework for the in silico modeling of the binding of 1-(2-phenoxyethyl)piperidine to its primary biological target, the Sigma-1 (σ1) receptor. The σ1 receptor is a unique intracellular chaperone protein implicated in a range of neurological disorders, making it a compelling target for therapeutic development. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical grounding and practical, step-by-step protocols for a complete computational workflow. We will cover receptor and ligand preparation, molecular docking, molecular dynamics simulations, binding free energy calculations, and pharmacophore modeling, all grounded in the principles of scientific integrity and self-validation.

Introduction: The Significance of this compound and the Sigma-1 Receptor

The this compound scaffold is a core structural motif found in numerous compounds exhibiting high affinity for the σ1 receptor. Understanding the molecular interactions that govern this binding is crucial for the rational design of novel and selective σ1 receptor modulators. The σ1 receptor itself is an intriguing protein, distinct from classical G-protein coupled receptors or ion channels, and it plays a vital role in cellular stress responses and calcium signaling.[1] Ligands that bind to the σ1 receptor can act as agonists or antagonists, leading to a variety of downstream effects with therapeutic potential in conditions such as neurodegenerative diseases, pain, and addiction.[2][3]

This guide will utilize the crystal structure of the human σ1 receptor to provide a structure-based approach to modeling ligand binding, offering a robust and experimentally-informed computational strategy.

The Computational Modeling Workflow: A Holistic Approach

A successful in silico investigation of ligand-receptor binding is not a single experiment but a multi-stage process. Each stage builds upon the last, providing a more refined and validated understanding of the molecular interactions at play. Our workflow is designed to be a self-validating system, where the results of one method inform and are tested by the next.

G cluster_prep Preparation cluster_sim Simulation & Analysis cluster_model Model Refinement cluster_val Validation & Interpretation PDB Receptor Structure Acquisition (PDB ID: 5HK1) Docking Molecular Docking (Pose Prediction) PDB->Docking Prepared Receptor Ligand Ligand Structure Generation (this compound) Ligand->Docking Prepared Ligand MD Molecular Dynamics (Stability Assessment) Docking->MD Top Scoring Pose MMGBSA MM/GBSA (Binding Free Energy) MD->MMGBSA Stable Trajectory Pharm Pharmacophore Modeling (Feature Identification) MD->Pharm Interaction Analysis Validation Model Validation (Cross-referencing Results) MMGBSA->Validation Quantitative Affinity Pharm->Validation Key Interaction Features

Figure 1: A schematic of the comprehensive in silico workflow for modeling this compound binding.

Foundational Stage: Receptor and Ligand Preparation

The quality of your input structures directly dictates the reliability of your simulation results. This preparatory stage is arguably the most critical part of the entire workflow.

Receptor Preparation

The crystal structure of the human σ1 receptor provides an excellent starting point for our modeling studies. We will use the structure co-crystallized with the antagonist PD144418 (PDB ID: 5HK1), which will allow us to define the binding pocket accurately.[4][5][6][7][8]

Protocol 1: Receptor Preparation for Docking

  • Obtain the PDB File: Download the crystal structure of the human σ1 receptor (PDB ID: 5HK1) from the RCSB Protein Data Bank.

  • Clean the Structure: Using molecular visualization software (e.g., PyMOL, Chimera, or Discovery Studio), remove all non-essential components from the PDB file. This includes water molecules, co-solvents, and the co-crystallized ligand (PD144418). We will retain only the protein chains.

  • Add Hydrogens: Add hydrogen atoms to the protein structure. This is crucial for correctly modeling the ionization states of amino acid residues at a physiological pH (typically 7.4).

  • Assign Partial Charges: Assign partial charges to all atoms in the protein using a suitable force field (e.g., AMBER or CHARMM).

  • Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes that may have resulted from the addition of hydrogen atoms.

  • Define the Binding Site: The binding site can be defined based on the location of the co-crystallized ligand in the original PDB file. A grid box encompassing this region will be generated for the docking simulation.

Ligand Preparation

A high-quality 3D structure of this compound is essential. This can be generated from its 2D representation.

Protocol 2: Ligand Preparation for Docking

  • Obtain the 2D Structure: The SMILES (Simplified Molecular Input Line Entry System) string for this compound is C1CCN(CC1)CCOC2=CC=CC=C2.

  • Generate a 3D Structure: Use a cheminformatics tool such as Open Babel or a molecular modeling suite to convert the 2D SMILES string into a 3D structure.

  • Energy Minimization: Perform a thorough energy minimization of the 3D ligand structure using a quantum mechanical method (e.g., DFT with B3LYP/6-31G*) or a robust molecular mechanics force field (e.g., MMFF94). This ensures a low-energy, stable conformation.

  • Assign Partial Charges: Assign partial charges to the ligand atoms.

  • Define Torsions: Define the rotatable bonds in the ligand. This is important for allowing conformational flexibility during the docking process.

Molecular Docking: Predicting the Binding Pose

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The result is a set of "poses," ranked by a scoring function that estimates the binding affinity.

Protocol 3: Molecular Docking with AutoDock Vina

  • Prepare Input Files: Convert the prepared receptor and ligand files into the PDBQT format, which includes partial charges and atom type information required by AutoDock Vina.

  • Configure the Grid Box: Define the center and dimensions of the grid box that encompasses the binding site of the σ1 receptor. This is typically centered on the position of the co-crystallized ligand from the original PDB structure.

  • Run the Docking Simulation: Execute AutoDock Vina, specifying the prepared receptor, ligand, and grid box configuration.

  • Analyze the Results: AutoDock Vina will output a set of binding poses, each with a corresponding binding affinity score (in kcal/mol). The pose with the lowest binding energy is typically considered the most likely.

  • Visualize Interactions: The top-ranked pose should be visualized in the context of the receptor's binding pocket to analyze the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

G cluster_docking Molecular Docking Workflow Prep Prepare Receptor and Ligand (PDBQT format) Grid Define Grid Box (Binding Site) Prep->Grid Run Run AutoDock Vina Grid->Run Analyze Analyze Poses and Scores Run->Analyze Visualize Visualize Protein-Ligand Interactions Analyze->Visualize

Figure 2: A step-by-step workflow for molecular docking using AutoDock Vina.

Molecular Dynamics Simulation: Assessing Complex Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations allow us to observe the behavior of the protein-ligand complex over time. This is crucial for assessing the stability of the predicted binding pose and understanding the dynamic nature of the interactions.

Protocol 4: MD Simulation with GROMACS

  • System Setup:

    • Complex Formation: Create a complex of the σ1 receptor with the top-ranked pose of this compound from the docking simulation.

    • Force Field: Choose a suitable force field (e.g., CHARMM36m for the protein and CGenFF for the ligand).

    • Solvation: Place the complex in a periodic box of water molecules (e.g., TIP3P water model).

    • Ionization: Add ions to neutralize the system and mimic a physiological salt concentration (e.g., 0.15 M NaCl).

  • Energy Minimization: Perform a robust energy minimization of the entire system to remove any steric clashes.

  • Equilibration:

    • NVT Ensemble (Constant Number of Particles, Volume, and Temperature): Equilibrate the system at a constant temperature (e.g., 300 K) to ensure the solvent molecules are properly distributed around the protein-ligand complex.

    • NPT Ensemble (Constant Number of Particles, Pressure, and Temperature): Equilibrate the system at a constant pressure (e.g., 1 bar) and temperature to achieve the correct density.

  • Production MD: Run the production MD simulation for a sufficient length of time (e.g., 100 ns) to sample the conformational space of the complex.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein and ligand over time to assess the stability of the complex. A stable RMSD indicates that the complex has reached equilibrium.

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF of the protein residues to identify flexible regions.

    • Interaction Analysis: Analyze the persistence of key interactions (e.g., hydrogen bonds) observed in the docking pose throughout the simulation.

Binding Free Energy Calculation: Quantifying Affinity

MD simulations can be further leveraged to calculate the binding free energy of the ligand to the receptor, providing a more accurate estimation of binding affinity than docking scores alone. The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is a popular approach for this.[9][10][11][12]

Protocol 5: MM/GBSA Binding Free Energy Calculation

  • Extract Snapshots: Extract a series of snapshots (e.g., 100-200) from the stable portion of the MD trajectory.

  • Calculate Energy Components: For each snapshot, calculate the following energy terms for the complex, receptor, and ligand individually:

    • Molecular Mechanics Energy (ΔEMM): Includes internal, van der Waals, and electrostatic energies.

    • Solvation Free Energy (ΔGsolv): Composed of a polar component (calculated using the Generalized Born model) and a non-polar component (calculated based on the solvent-accessible surface area).

  • Calculate Binding Free Energy: The binding free energy (ΔGbind) is calculated using the following equation:

    ΔGbind = <ΔEMM> + <ΔGsolv> - TΔS

    Where TΔS represents the conformational entropy change upon binding, which can be estimated but is often omitted for comparing the relative binding affinities of similar ligands.

  • Average the Results: Average the calculated ΔGbind values across all snapshots to obtain the final binding free energy.

Table 1: Illustrative Binding Free Energy Components

Energy ComponentAverage Value (kcal/mol)Standard Deviation
ΔE_vdw-45.23.1
ΔE_elec-18.72.5
ΔG_polar25.44.2
ΔG_nonpolar-5.80.9
ΔG_bind -44.3 5.3

Note: The values presented in this table are for illustrative purposes only and do not represent actual experimental data.

Pharmacophore Modeling: Identifying Key Chemical Features

Pharmacophore modeling identifies the essential spatial arrangement of chemical features that a ligand must possess to bind to a specific receptor. This is a powerful tool for understanding the key aspects of molecular recognition and for designing new ligands.[1][13][14]

Protocol 6: Structure-Based Pharmacophore Modeling

  • Generate a Protein-Ligand Interaction Profile: Based on the stable interactions observed during the MD simulation, identify the key features of this compound that are crucial for binding to the σ1 receptor.

  • Define Pharmacophoric Features: These features typically include:

    • Hydrogen Bond Acceptors

    • Hydrogen Bond Donors

    • Hydrophobic Centers

    • Aromatic Rings

    • Positive/Negative Ionizable Centers

  • Construct the Pharmacophore Model: Spatially arrange these features to create a 3D model that represents the ideal binding conformation.

  • Validate the Model: The pharmacophore model can be validated by its ability to distinguish known σ1 receptor ligands from inactive decoys in a virtual screening experiment.

G cluster_pharm Pharmacophore Model HBA H-Bond Acceptor HYD1 Hydrophobic AR Aromatic Ring HYD1->AR 4.0 - 5.0 Å HYD2 Hydrophobic PI Positive Ionizable PI->HYD1 3.5 - 4.5 Å PI->HYD2 5.0 - 6.0 Å AR->HBA 6.0 - 7.0 Å

Figure 3: An example of a 3D pharmacophore model for a σ1 receptor ligand.

Conclusion and Future Directions

This technical guide has outlined a comprehensive and robust in silico workflow for modeling the binding of this compound to the σ1 receptor. By integrating molecular docking, molecular dynamics simulations, binding free energy calculations, and pharmacophore modeling, researchers can gain a deep and multi-faceted understanding of the molecular interactions driving this binding event. The protocols provided herein are intended to serve as a practical starting point for computational drug discovery efforts targeting the σ1 receptor. The ultimate validation of these in silico models lies in their ability to predict the binding and activity of novel compounds, guiding the synthesis and experimental testing of the next generation of σ1 receptor modulators.

References

  • 5HK1: Human sigma-1 receptor bound to PD144418. RCSB PDB. [Link]

  • GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi. [Link]

  • Protein-Ligand Complex - MD Tutorials. Justin A. Lemkul. [Link]

  • Structural basis for σ1 receptor ligand recognition. PMC - PubMed Central. [Link]

  • Tutorial for Performing MM/GBSA and MM/PBSA free energy calculations from MD simulations with amber. YouTube. [Link]

  • GROMACS Tutorial Part 6 | MMPBSA & MMGBSA Binding Free Energy Calculations (Step-by-Step). YouTube. [Link]

  • PDB | 5hk1 - MemProtMD. MemProtMD. [Link]

  • Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube. [Link]

  • Pharmacophore and docking-based sequential virtual screening for the identification of novel Sigma 1 receptor ligands. PMC - NIH. [Link]

  • GROMACS Protein-Ligand Complex MD Setup tutorial. BioExcel Building Blocks. [Link]

  • Running a Molecular Dynamics (MD) simulation of a protein-ligand complex. openfe-gromacs documentation. [Link]

  • MMGBSA Re-Scoring of Docked Ligands | Step-by-Step Guide on Schrödinger Software | MM/GBSA. YouTube. [Link]

  • Structure of the human sigma 1 (σ1) receptor (the data were taken from... ResearchGate. [Link]

  • From 3D to Clarity: Simplifying Protein-Ligand Analysis with 2D Interaction Diagrams. OneAngstrom. [Link]

  • Protein-Ligand Interaction Tutorial. YouTube. [Link]

  • How to generate 2D and 3D Interaction Analysis Images for Protein-Ligand Complexes. YouTube. [Link]

  • How to Generate 2D and 3D Protein Interaction Images Professionally? YouTube. [Link]

  • 5HK1: Human sigma-1 receptor bound to PD144418. NCBI. [Link]

  • Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Bentham Science. [Link]

  • GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial. CD ComputaBio. [Link]

  • Drawing simple protein–ligand interaction diagrams with the RDKit. GitHub Pages. [Link]

  • Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. MDPI. [Link]

  • (PDF) Pharmacophore and docking-based sequential virtual screening for the identification of novel Sigma 1 receptor ligands. ResearchGate. [Link]

  • Pharmacophore and docking-based sequential virtual screening for the identification of novel Sigma 1 receptor ligands. Bioinformation. [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PubMed Central. [Link]

  • Synthesis, identification and molecular docking studies of N-functionalized piperidine derivatives linked to 1,2,3-triazole ring. Semantic Scholar. [Link]

  • An Effective MM/GBSA Protocol for Absolute Binding Free Energy Calculations: A Case Study on SARS-CoV-2 Spike Protein and the Human ACE2 Receptor. NIH. [Link]

  • A New Pharmacophore Model for the Design of Sigma-1 Ligands Validated on a Large Experimental Dataset. PMC - NIH. [Link]

  • Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. MDPI. [Link]

  • Homology Model and Docking-Based Virtual Screening for Ligands of the σ1 Receptor. ACS Publications. [Link]

  • 1-(2-Phenoxy-2-phenylethyl)piperidine. PubChem. [Link]

  • Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R). PMC. [Link]

  • Piperidine, 1-(2-phenylethyl)-. PubChem. [Link]

  • moPPIt: De Novo Generation of Motif-Specific and Functionally Active Peptide Binders via Discrete Flow Matching. bioRxiv. [Link]

  • in silico assays & screening for drug binding. YouTube. [Link]

  • Recent Applications of In Silico Approaches for Studying Receptor Mutations Associated with Human Pathologies. PubMed Central. [Link]

  • Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R). PubMed. [Link]

  • (PDF) In Silico Trials: Verification, Validation And Uncertainty Quantification Of Predictive Models Used In The Regulatory Evaluation Of Biomedical Products. ResearchGate. [Link]

  • 1-(1-(2-Methoxyphenyl)-2-phenylethyl)piperidine. PubChem. [Link]

  • In silico trials: Verification, validation and uncertainty quantification of predictive models used in the regulatory evaluation. ScienceDirect. [Link]

  • Apo2ph4: A Versatile Workflow for the Generation of Receptor-based Pharmacophore Models for Virtual Screening. ACS Publications. [Link]

  • 1-(2-Phenylethyl)-4-piperidinol. PubChem. [Link]

  • Workflow diagram presenting the ligand based pharmacophore modeling (A)... ResearchGate. [Link]

  • N-phenyl-1-(2-phenylethyl)-4-piperidinamine. PubChem. [Link]

Sources

A Strategic Guide to Novel Target Identification for 1-(2-Phenoxyethyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(2-Phenoxyethyl)piperidine is a small molecule belonging to the piperidine class of compounds. Piperidine scaffolds are prevalent in a wide range of clinically approved drugs, demonstrating activity against cancer, central nervous system disorders, and infectious diseases.[1] The therapeutic potential of any bioactive small molecule is fundamentally linked to its molecular targets. Identifying these targets is a critical step in drug discovery, as it illuminates the mechanism of action, predicts potential side effects, and enables the development of more potent and selective therapeutics.[2]

This guide presents a comprehensive, multi-pronged strategy for the de novo identification of molecular targets for this compound. As a compound with a less-defined biological profile, its target deconvolution requires an integrated approach that begins with broad, computational predictions and progresses to rigorous, multi-faceted experimental validation. This document is intended for researchers, scientists, and drug development professionals, providing not just protocols, but the causal logic behind each experimental choice to ensure a robust and self-validating workflow.

The strategy is organized into three core phases:

  • In Silico Target Prediction: Leveraging computational tools to generate an initial set of testable hypotheses based on the molecule's chemical structure.

  • Experimental Target Discovery: Employing unbiased, systems-level experimental approaches to identify interacting proteins directly from a complex biological environment.

  • Target Validation and Pathway Elucidation: Confirming the interactions identified in the discovery phase and placing them within a biological context.

This structured, yet flexible, framework is designed to navigate the complexities of target identification and accelerate the journey from a bioactive compound to a well-understood therapeutic lead.

Part 1: In Silico Target Prediction & Hypothesis Generation

The principle of commencing with computational methods is rooted in efficiency and cost-effectiveness. These techniques analyze the structure of this compound to predict potential protein targets by comparing it to vast libraries of known ligand-protein interactions.[3] This initial step serves to focus subsequent experimental efforts on the most probable target classes, thereby saving significant time and resources.

Ligand-Based Target Prediction

The foundational concept of this approach is chemical similarity: bioactive molecules with similar structures are likely to bind to similar protein targets.[3] By quantifying the 2D and 3D similarity of this compound to ligands with known targets, we can generate a ranked list of probable protein interactions.

A highly effective and accessible tool for this purpose is the SwissTargetPrediction web server, which accurately predicts targets based on a combination of 2D and 3D similarity measures.[3][4]

  • Obtain SMILES String: Secure the SMILES (Simplified Molecular-Input Line-Entry System) representation of this compound. The SMILES string is C1CCN(CC1)CCOC2=CC=CC=C2.[2]

  • Navigate to Web Server: Access the SwissTargetPrediction web server (][4]">http://www.swisstargetprediction.ch).[4]

  • Input Molecule: Paste the SMILES string into the query box.

  • Select Organism: Choose the organism of interest (e.g., Homo sapiens) to filter the target database.

  • Run Prediction: Initiate the prediction algorithm. The server will compare the input molecule against its database of known active ligands.

  • Analyze Results: The output will be a list of predicted protein targets, ranked by a probability score. The results are categorized by protein class, providing an overview of the most likely target families.

The results should be compiled into a table to clearly present the highest-probability targets for downstream investigation.

Target ClassPredicted Protein TargetUniprot IDProbability ScoreRationale for Prioritization
KinaseExample: Serine/threonine-protein kinase B-rafP150560.150High representation in drug discovery, potential link to oncology.
GPCRExample: Sigma-1 ReceptorQ997200.125Known target for other piperidine derivatives.[5]
EnzymeExample: Prostaglandin G/H synthase 2 (COX-2)P353540.110Relevance in inflammation pathways.
Ion ChannelExample: Voltage-gated sodium channel alpha subunitP354980.095Common target for CNS-active compounds.

Note: The targets and scores in this table are illustrative examples of what a prediction output might look like.

cluster_0 Phase 1: In Silico Analysis mol 1. Input Molecule (SMILES String) server 2. SwissTargetPrediction Web Server mol->server db 3. Comparison to Ligand Database server->db results 4. Generate Ranked List of Potential Targets db->results table 5. Tabulate & Prioritize Hypotheses results->table

Caption: Workflow for generating target hypotheses using ligand-based prediction servers.

Part 2: Experimental Target Discovery & Validation

While in silico methods provide valuable hypotheses, experimental validation is essential to confirm these predictions and, crucially, to discover novel targets not present in existing databases. This phase employs unbiased, proteome-wide techniques to capture the binding partners of this compound directly from a native biological context, such as a cell or tissue lysate.

Affinity-Based Proteomics

Affinity-based proteomics is a powerful and direct method for identifying protein targets of a small molecule.[2] The strategy involves chemically modifying this compound to create a "bait" molecule, or probe, which is then used to "fish" for its binding partners from a protein lysate.[6] Photoaffinity labeling (PAL) is a particularly robust variant of this technique, as it uses UV light to induce a covalent bond between the probe and its target, thereby capturing even transient or low-affinity interactions.[7]

A successful photoaffinity probe requires three key components: the original ligand, a photoreactive group, and a reporter tag for enrichment.[7]

  • Pharmacophore: The core this compound structure, which provides binding specificity.

  • Photoreactive Group: A diazirine or benzophenone moiety is typically used. Upon UV irradiation, these groups form highly reactive species (carbenes or radicals) that covalently crosslink to nearby amino acid residues in the target's binding pocket.[7] The diazirine is often preferred due to its smaller size and shorter excitation wavelength, minimizing potential photodamage to proteins.[8]

  • Reporter Tag: A biotin tag is commonly used. Its high-affinity interaction with streptavidin-coated beads allows for the efficient pulldown and enrichment of the probe-target complexes.[9]

  • Linker: A flexible linker (e.g., polyethylene glycol) connects the pharmacophore to the tag and photoreactive group, ensuring that these additions do not sterically hinder the binding of the core ligand to its target.

cluster_0 Photoaffinity Probe for this compound ligand Pharmacophore (this compound) linker1 Linker ligand->linker1 photo_group Photoreactive Group (e.g., Diazirine) linker1->photo_group linker2 Linker photo_group->linker2 tag Reporter Tag (Biotin) linker2->tag

Caption: Key components of a photoaffinity probe for target identification.

This protocol outlines the general steps for using the synthesized probe to capture target proteins from a cell lysate.

  • Lysate Preparation: Prepare a total protein lysate from a relevant cell line or tissue homogenate under non-denaturing conditions. Determine protein concentration using a standard method (e.g., BCA assay).

  • Probe Incubation: Incubate the cell lysate with the photoaffinity probe (typically at a concentration determined by preliminary activity assays) in the dark for 30-60 minutes at 4°C to allow for binding.

  • Control Setup (Self-Validation): To ensure specificity, set up parallel control experiments:

    • Competition Control: Pre-incubate the lysate with a 100-fold molar excess of the parent compound, this compound, before adding the probe. True targets should show significantly reduced labeling.

    • Negative Control: Use a probe lacking the photoreactive diazirine group to identify proteins that bind non-covalently to the probe scaffold or beads.

  • UV Crosslinking: Transfer the incubation mixtures to a petri dish on ice and irradiate with UV light (e.g., 365 nm) for 15-30 minutes to induce covalent crosslinking.[9]

  • Affinity Pulldown: Add streptavidin-coated magnetic beads to each sample and incubate for 1-2 hours at 4°C to capture the biotinylated probe-protein complexes.

  • Washing: Pellet the beads using a magnetic stand and wash extensively with lysis buffer containing decreasing concentrations of detergent to remove non-specifically bound proteins. This is a critical step for reducing background noise.[10]

  • Elution: Elute the captured proteins from the beads. This can be done under denaturing conditions (e.g., boiling in SDS-PAGE sample buffer) for subsequent gel electrophoresis.

The eluted proteins are identified using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11]

  • Sample Preparation: Eluted proteins are subjected to in-gel or in-solution trypsin digestion to generate peptides.

  • LC-MS/MS Analysis: The peptide mixture is separated by reverse-phase liquid chromatography and analyzed by a high-resolution mass spectrometer. The instrument measures the mass-to-charge ratio of the peptides and their fragments.

  • Database Searching: The resulting fragmentation spectra are searched against a protein database (e.g., UniProt/Swiss-Prot) to identify the amino acid sequences and, consequently, the proteins of origin.

  • Data Analysis: Potential targets are identified as proteins that are significantly enriched in the experimental sample compared to the competition and negative controls. Label-free quantification (LFQ) or stable isotope labeling (SILAC) can be used for robust quantitative comparison.[10]

Protein IDGene NameLFQ Intensity (Probe)LFQ Intensity (Probe + Competitor)Fold Enrichmentp-value
P15056BRAF1.5 x 10^81.2 x 10^6125< 0.001
Q99720SIGMAR19.8 x 10^79.1 x 10^5107< 0.001
P01112HRAS5.2 x 10^54.9 x 10^51.060.95
P622581433Z8.1 x 10^77.9 x 10^71.020.98

Note: This table illustrates how data should be structured to highlight specific interactors (BRAF, SIGMAR1) versus non-specific background proteins (HRAS, 1433Z).

Unbiased Genetic Screening: CRISPR-Cas9

Genetic screens provide an orthogonal and powerful approach to identify proteins that are functionally relevant to the activity of this compound. A genome-wide CRISPR-Cas9 knockout screen can identify genes whose loss of function leads to either resistance or increased sensitivity to the compound.[12][13] This implicates the gene products as potential targets or key components of the affected pathway.

cluster_1 Phase 2: CRISPR-Cas9 Screening lib 1. Pooled sgRNA Lentiviral Library cells 2. Transduce Cas9-expressing Cells at low MOI lib->cells split 3. Split Population cells->split control Control (DMSO) split->control T=0 & Final treat Treatment (this compound) split->treat Final select 4. Apply Selective Pressure control->select treat->select harvest 5. Harvest Genomic DNA select->harvest ngs 6. NGS to Quantify sgRNA Representation harvest->ngs analysis 7. Identify Enriched/Depleted sgRNAs (Hits) ngs->analysis cluster_2 Hypothetical MoA Pathway comp This compound target1 Validated Target 1 (e.g., Kinase) comp->target1 Inhibition target2 Downstream Effector (e.g., MEK) target1->target2 target3 Final Effector (e.g., ERK) target2->target3 pheno Cellular Phenotype (e.g., Apoptosis) target3->pheno

Caption: Example diagram illustrating a potential mechanism of action.

Conclusion

The identification of novel targets for this compound is an achievable, albeit complex, undertaking. The strategy outlined in this guide provides a systematic and robust framework for this process. By integrating initial in silico predictions with unbiased, proteome-wide experimental methods like photoaffinity-based proteomics and CRISPR-Cas9 screening, researchers can cast a wide net to identify potential binding partners. Subsequent validation and pathway analysis are essential to confirm these interactions and construct a coherent mechanistic narrative. This multi-faceted approach minimizes the risk of false positives and provides the rigorous, cross-validated evidence necessary to advance a promising small molecule through the drug discovery pipeline.

References

Sources

Methodological & Application

Application Notes and Protocols for In Vivo Studies of 1-(2-Phenoxyethyl)piperidine in Rodent Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Piperidine Derivative

1-(2-Phenoxyethyl)piperidine is a member of the piperidine class of compounds, a scaffold of significant interest in pharmaceutical development due to its prevalence in a wide array of clinically effective drugs.[1][2] While extensive research has been conducted on various piperidine derivatives, leading to the development of analgesics, anesthetics, and antiarrhythmics, the specific in vivo profile of this compound remains an area of active investigation.[2][3] This document provides a comprehensive guide for researchers and drug development professionals to design and execute robust in vivo studies in rodent models to elucidate the pharmacokinetic, pharmacodynamic, and behavioral effects of this compound.

The structural similarity of this compound to other pharmacologically active piperidines suggests several potential mechanisms of action that warrant investigation. Notably, the related compound, 1-(2-phenethyl)piperidine, has been identified as a selective sigma receptor ligand, a class of proteins increasingly studied as targets for neurological and psychiatric disorders.[4] Furthermore, various piperidine derivatives have demonstrated activity as NMDA receptor antagonists, highlighting another potential avenue of exploration.[5]

These application notes and protocols are designed to be a practical resource, offering not just procedural steps but also the scientific rationale behind the experimental designs. By following these guidelines, researchers can generate high-quality, reproducible data to accelerate the understanding and potential clinical translation of this compound.

Part 1: Pharmacokinetic Profiling in Rodents

A thorough understanding of a compound's absorption, distribution, metabolism, and excretion (ADME) profile is fundamental to any in vivo investigation. The following protocols are designed to characterize the pharmacokinetics of this compound in a rat model, which can be adapted for mice.

Single-Dose Pharmacokinetic Study Design

Objective: To determine the key pharmacokinetic parameters of this compound following intravenous (IV) and oral (PO) administration in rats.

Rationale: Intravenous administration provides a baseline for systemic exposure and clearance, while oral administration reveals the extent and rate of absorption (bioavailability). Comparing the two routes is crucial for assessing the compound's potential as an orally administered therapeutic.

Experimental Workflow:

Caption: Workflow for a single-dose pharmacokinetic study.

Step-by-Step Protocol:

  • Animal Model: Utilize male Sprague-Dawley rats (8-10 weeks old). House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Dose Formulation:

    • Intravenous (IV): Dissolve this compound in a vehicle suitable for injection, such as a solution of 5% DMSO, 40% PEG300, and 55% saline. The final concentration should be based on the desired dose and a maximum injection volume of 1 mL/kg.

    • Oral (PO): Prepare a suspension or solution in a vehicle such as 0.5% methylcellulose in water.

  • Dosing:

    • IV Group (n=5): Administer a single bolus dose (e.g., 2 mg/kg) via the tail vein.

    • PO Group (n=5): Administer a single dose (e.g., 10 mg/kg) via oral gavage.

  • Blood Sampling: Collect serial blood samples (approximately 0.25 mL) from the tail vein or a cannulated vessel at the following time points:

    • IV: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

    • PO: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

  • Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., EDTA). Centrifuge at 4°C to separate plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in plasma.

  • Data Analysis: Use non-compartmental analysis to determine the following pharmacokinetic parameters:

    • Maximum plasma concentration (Cmax)

    • Time to reach maximum plasma concentration (Tmax)

    • Area under the plasma concentration-time curve (AUC)

    • Half-life (t1/2)

    • Volume of distribution (Vd)

    • Clearance (CL)

    • Oral bioavailability (F%) calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Data Presentation:

ParameterIntravenous (2 mg/kg)Oral (10 mg/kg)
Cmax (ng/mL)
Tmax (h)
AUC (ng*h/mL)
t1/2 (h)
Vd (L/kg)
CL (L/h/kg)
F (%)
Brain Penetration Assessment

Objective: To determine the ability of this compound to cross the blood-brain barrier (BBB).

Rationale: For compounds targeting the central nervous system (CNS), brain penetration is a critical determinant of efficacy. This can be assessed by measuring the brain-to-plasma concentration ratio (Kp).

Step-by-Step Protocol:

  • Animal Model and Dosing: Use male Sprague-Dawley rats and administer this compound at a dose known to achieve significant plasma concentrations (determined from the single-dose PK study).

  • Sample Collection: At a time point corresponding to the Tmax or during the elimination phase, euthanize the animals and collect both a terminal blood sample and the whole brain.

  • Sample Processing:

    • Process the blood to obtain plasma.

    • Rinse the brain with cold saline, blot dry, and weigh. Homogenize the brain tissue in a suitable buffer.

  • Bioanalysis: Analyze the concentration of this compound in both plasma and brain homogenate using the validated LC-MS/MS method.

  • Data Analysis: Calculate the brain-to-plasma ratio (Kp) as: Kp = C_brain / C_plasma, where C_brain is the concentration in the brain (ng/g) and C_plasma is the concentration in the plasma (ng/mL).

Part 2: In Vivo Pharmacodynamic and Behavioral Assessment

Based on the pharmacology of structurally related compounds, the following assays are proposed to investigate the potential CNS effects of this compound.

Evaluation of Sigma Receptor Engagement

Objective: To assess the functional interaction of this compound with sigma receptors in vivo.

Rationale: The structural analog 1-(2-phenethyl)piperidine is a known sigma receptor ligand.[4] Therefore, evaluating the effects of this compound on behaviors modulated by sigma receptors is a logical starting point. A common assay is the attenuation of cocaine-induced locomotor activity.

Experimental Workflow:

Caption: Workflow for assessing sigma receptor engagement.

Step-by-Step Protocol:

  • Animal Model: Use male Swiss Webster mice.

  • Apparatus: An open field arena equipped with automated photobeam tracking to measure locomotor activity.

  • Procedure:

    • Habituation: Place mice in the open field for 30 minutes to allow for habituation.

    • Pre-treatment: Administer this compound or vehicle via intraperitoneal (IP) injection at a range of doses (e.g., 1, 3, 10 mg/kg).

    • Treatment: 15 minutes after pre-treatment, administer cocaine (e.g., 10 mg/kg, IP) or saline.

    • Data Collection: Immediately place the mice back into the open field and record locomotor activity for 60 minutes.

  • Data Analysis: Compare the total distance traveled between the different treatment groups. A significant reduction in cocaine-induced hyperlocomotion by this compound would suggest sigma receptor antagonism.

Assessment of Antinociceptive Effects

Objective: To evaluate the potential analgesic properties of this compound.

Rationale: Many piperidine derivatives exhibit analgesic activity.[2] The tail-flick and hot plate tests are standard assays for assessing centrally-mediated antinociception.

Step-by-Step Protocol (Tail-Flick Test):

  • Animal Model: Use male C57BL/6 mice.

  • Apparatus: A tail-flick analgesia meter that applies a radiant heat source to the tail.

  • Procedure:

    • Baseline: Measure the baseline tail-flick latency for each mouse. A cut-off time (e.g., 10 seconds) should be established to prevent tissue damage.

    • Dosing: Administer this compound or vehicle (IP or PO).

    • Testing: Measure the tail-flick latency at various time points post-dosing (e.g., 30, 60, 90, 120 minutes).

  • Data Analysis: Calculate the Maximum Possible Effect (%MPE) for each animal at each time point: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] * 100.

Evaluation of Anxiolytic-like and Sedative Effects

Objective: To determine if this compound has anxiolytic-like or sedative properties.

Rationale: Compounds acting on the CNS can modulate anxiety and locomotor activity. The elevated plus maze (EPM) is a widely used assay for anxiolytic-like effects, while the open field test can assess general locomotor activity and exploratory behavior, which can be indicative of sedation at higher doses.

Step-by-Step Protocol (Elevated Plus Maze):

  • Animal Model: Use male Balb/c mice.

  • Apparatus: An elevated plus-shaped maze with two open arms and two closed arms.

  • Procedure:

    • Dosing: Administer this compound or vehicle 30 minutes before testing.

    • Testing: Place the mouse in the center of the maze facing an open arm and allow it to explore for 5 minutes.

  • Data Analysis: Measure the time spent in the open arms and the number of entries into the open and closed arms. An increase in the time spent in the open arms is indicative of an anxiolytic-like effect. A significant decrease in the total number of arm entries may suggest sedation.

Part 3: Preliminary Safety and Tolerability Assessment

Objective: To establish a preliminary safety profile for this compound.

Rationale: Early assessment of a compound's safety is crucial. A dose escalation study can identify the maximum tolerated dose (MTD) and potential overt signs of toxicity.

Step-by-Step Protocol:

  • Animal Model: Use a small cohort of both mice and rats.

  • Procedure:

    • Administer single, escalating doses of this compound.

    • Observe the animals for a defined period (e.g., 24-48 hours) for any signs of toxicity, including changes in posture, gait, breathing, and the presence of convulsions or lethargy.

    • Record body weight before and after dosing.

  • Data Analysis: Determine the highest dose that does not produce significant adverse effects. This information is critical for designing subsequent efficacy studies.

Conclusion

The protocols outlined in this document provide a robust framework for the initial in vivo characterization of this compound in rodent models. By systematically evaluating its pharmacokinetic profile, pharmacodynamic effects on relevant CNS targets, and preliminary safety, researchers can build a comprehensive understanding of this novel compound's therapeutic potential. The data generated from these studies will be instrumental in guiding future preclinical development and making informed decisions about its potential progression towards clinical evaluation.

References

  • Matsumoto, R. R., et al. (2011). Effects of the selective sigma receptor ligand, 1-(2-phenethyl)piperidine oxalate (AC927), on the behavioral and toxic effects of cocaine. Drug and Alcohol Dependence, 118(2-3), 152-159. [Link]

  • Akhmetova, S. B., et al. (n.d.). Pharmacologically Active 1-(2-ethoxyethyl)-Piperidines.
  • Waterhouse, R. N., et al. (2006). In vivo evaluation in rats of [(18)F]1-(2-fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine as a potential radiotracer for PET assessment of CNS sigma-1 receptors. Nuclear Medicine and Biology, 33(2), 211-215. [Link]

  • Lieu, L. B., et al. (2001). 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist. Journal of Medicinal Chemistry, 44(11), 1737-1745. [Link]

  • Iskakova, T. K., et al. (2014). Synthesis and Myelostimulatory Activity of 1-(2-Ethoxyethyl)
  • Lasota, Z., & Blicharska, E. (2020). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 25(16), 3696. [Link]

  • Javed, I., et al. (2020). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Journal of Pain & Relief, 9(4). [Link]

Sources

Electrophysiology protocols using 1-(2-Phenoxyethyl)piperidine on NMDA receptors

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Electrophysiological Characterization of 1-(2-Phenoxyethyl)piperidine on N-Methyl-D-Aspartate (NMDA) Receptors

Abstract

This document provides a comprehensive set of application notes and detailed protocols for investigating the effects of the novel compound, this compound, on N-Methyl-D-Aspartate (NMDA) receptors. The piperidine moiety is a prevalent scaffold in centrally active pharmacological agents, suggesting potential neuromodulatory activity for this compound.[1] We present a multi-tiered electrophysiological approach designed for researchers in neuroscience and drug development. The guide begins with initial screening and subunit selectivity analysis using Two-Electrode Voltage Clamp (TEVC) in Xenopus oocytes, progresses to detailed biophysical characterization via whole-cell patch-clamp in mammalian cell lines, and culminates in assessing the compound's impact on synaptic function using field potential recordings in acute brain slices. Each protocol is presented with the underlying scientific rationale to ensure robust and interpretable data generation.

Introduction: The NMDA Receptor as a Therapeutic Target

The N-Methyl-D-Aspartate (NMDA) receptor is a ligand-gated ion channel crucial for excitatory neurotransmission throughout the central nervous system.[2] These receptors are fundamental to synaptic plasticity, the cellular mechanism believed to underlie learning and memory.[3] NMDA receptors are heterotetrameric complexes, typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits (A-D).[4][5] This subunit diversity gives rise to distinct pharmacological and biophysical properties across different brain regions and developmental stages.[6]

Key functional hallmarks of NMDA receptors include:

  • Co-agonist Activation: Channel opening requires the binding of both glutamate and a co-agonist, typically glycine or D-serine.[7]

  • Voltage-Dependent Magnesium (Mg²⁺) Block: At resting membrane potentials, the channel pore is blocked by extracellular Mg²⁺. This block is relieved by depolarization, allowing the receptor to function as a "coincidence detector" of both presynaptic glutamate release and postsynaptic activity.[8][9]

  • High Calcium (Ca²⁺) Permeability: Significant Ca²⁺ influx through the NMDA receptor channel is a critical trigger for intracellular signaling cascades that mediate synaptic plasticity.[7][10]

Dysfunction of NMDA receptors is implicated in numerous neurological and psychiatric disorders, including stroke, epilepsy, and schizophrenia, making them a prime target for therapeutic intervention.[11][12] NMDA receptor antagonists, which inhibit receptor action, have potential therapeutic applications but can also have significant side effects.[12] Therefore, a thorough characterization of any new potential modulator is essential. This guide outlines the electrophysiological workflow to define the pharmacological profile of this compound on NMDA receptor function.

Compound Profile: this compound

This compound is a synthetic organic compound featuring a piperidine ring linked to a phenoxy group via an ethyl bridge. While its specific biological activity is not extensively documented, related structures containing the 1-(2-phenylethyl)piperidine or N-(2-phenoxyethyl)-piperidine scaffold have been investigated as NMDA receptor antagonists.[13][14] This structural precedent provides a strong rationale for a systematic investigation into its effects on NMDA receptors.

Chemical Structure:

  • Molecular Formula: C₁₃H₁₉NO

  • Key Features: A tertiary amine within the piperidine ring provides a basic center, while the phenoxyethyl group contributes lipophilicity, potentially aiding in crossing the blood-brain barrier.

Recommended Experimental Workflow

A tiered approach is recommended to build a comprehensive pharmacological profile, moving from simplified recombinant systems to more physiologically relevant synaptic preparations.

G cluster_0 Tier 1: Initial Screening & Subunit Selectivity cluster_1 Tier 2: Detailed Biophysical Characterization cluster_2 Tier 3: Synaptic Function & Plasticity tevc Protocol 1: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes tevc_out Determine IC₅₀ Subunit Selectivity (GluN2A vs. GluN2B, etc.) tevc->tevc_out Yields patch Protocol 2: Whole-Cell Patch-Clamp in Transfected HEK293 Cells tevc->patch Proceed if active patch_out Mechanism of Action (Voltage-Dependence, Use-Dependence, Kinetics of Block) patch->patch_out Yields field Protocol 3: Field Potential Recordings in Acute Hippocampal Slices patch->field Proceed for physiological relevance field_out Effect on Synaptic Transmission Modulation of Long-Term Potentiation (LTP) field->field_out Yields

Caption: Recommended workflow for characterizing this compound.

Protocol 1: Screening in Xenopus Oocytes via TEVC

Objective: To determine if this compound modulates NMDA receptor activity and to ascertain its selectivity for different GluN2 subunits. The Xenopus oocyte expression system combined with Two-Electrode Voltage Clamp (TEVC) is a robust and reliable method for initial pharmacological screening.[15][16]

Rationale: Oocytes provide a low-noise recording environment and efficiently express exogenous mRNA, allowing for the functional reconstitution of specific NMDA receptor subunit combinations (e.g., GluN1/GluN2A, GluN1/GluN2B).[17] TEVC allows for the precise control of membrane potential and measurement of macroscopic currents from the entire oocyte.[18]

Step-by-Step Methodology
  • Oocyte Preparation and Injection:

    • Harvest and defolliculate stage V-VI oocytes from Xenopus laevis.

    • Inject oocytes with cRNA encoding the desired NMDA receptor subunits (e.g., 5-50 ng of a 1:1 mixture of human GluN1 and GluN2A or GluN2B cRNA).

    • Incubate injected oocytes for 2-5 days at 16-18°C in Barth's solution.

  • TEVC Recording:

    • Place a single oocyte in the recording chamber and perfuse with standard oocyte Ringer's solution (ND96).

    • Impale the oocyte with two microelectrodes (filled with 3 M KCl, resistance 0.5-2 MΩ), one for voltage sensing and one for current injection.[19]

    • Clamp the membrane potential at -70 mV.

  • Experimental Procedure:

    • Establish a baseline current by perfusing with ND96 containing glycine (10 µM) but no glutamate and nominally free of Mg²⁺.

    • To evoke a current, apply a solution containing the co-agonists glutamate (100 µM) and glycine (10 µM). Wait for the current to reach a stable peak.

    • To test the compound, pre-incubate the oocyte with varying concentrations of this compound (e.g., 10 nM to 100 µM) for 1-2 minutes before co-applying with the agonists.

    • Perform a full washout with the agonist-containing solution between compound applications to ensure recovery.

Data Analysis and Expected Results
  • Measure the peak current amplitude in the presence of each concentration of the test compound.

  • Normalize the response to the maximal current evoked by agonists alone.

  • Plot the normalized current as a function of compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ (half-maximal inhibitory concentration).

  • Repeat the procedure for different subunit combinations to assess selectivity.

ParameterDescriptionTypical Value Range for Antagonists
IC₅₀ Concentration of compound that inhibits 50% of the maximal agonist-evoked current.nM to µM range
Hill Slope Steepness of the concentration-response curve.~1 for a 1:1 binding interaction
Selectivity Ratio IC₅₀ (Subtype 1) / IC₅₀ (Subtype 2)>10-fold is generally considered selective

Protocol 2: Characterizing Mechanism of Action via Whole-Cell Patch-Clamp

Objective: To elucidate the biophysical mechanism of NMDA receptor inhibition by this compound. Whole-cell patch-clamp recordings from transiently transfected mammalian cells (e.g., HEK293) offer superior temporal resolution and solution exchange capabilities.[20]

Rationale: This technique allows for the investigation of voltage- and use-dependence of the block, which are characteristic features of different types of antagonists (e.g., competitive, non-competitive, uncompetitive open-channel blockers).[12][20] Using lifted cells allows for rapid application of compounds, which is crucial for studying the kinetics of the block.

Step-by-Step Methodology
  • Cell Culture and Transfection:

    • Culture HEK293 cells and transfect with plasmids encoding the NMDA receptor subunits of interest (e.g., GluN1, GluN2B) and a fluorescent reporter (e.g., GFP) to identify transfected cells.

    • Use cells for recording 24-48 hours post-transfection.

  • Whole-Cell Recording:

    • Prepare borosilicate glass pipettes (3-5 MΩ resistance) and fill with an intracellular solution containing CsF or CsCl to block K⁺ channels.[21]

    • Obtain a gigaohm seal on a transfected cell and rupture the membrane to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -70 mV.

  • Experimental Procedures:

    • Voltage-Dependence:

      • Evoke NMDA receptor currents using a fast-application system delivering glutamate (1 mM) and glycine (100 µM).

      • Apply voltage ramps (e.g., from -100 mV to +60 mV over 500 ms) during the agonist application, first in the absence and then in the presence of the compound (at its IC₅₀).[10]

      • An open-channel blocker will show increased block at more negative potentials.

    • Use-Dependence:

      • Apply repetitive, brief pulses of agonists (e.g., 200 ms pulses every 5 seconds).

      • After establishing a stable baseline, apply the compound and observe if the degree of inhibition increases with subsequent agonist pulses. This indicates a preferential binding to an active (open or desensitized) state of the receptor.

Data Analysis and Expected Results
  • Voltage-Dependence: Subtract the leak current and plot the current-voltage (I-V) relationship. A change in the shape of the I-V curve in the presence of the compound, particularly increased inhibition at negative potentials, suggests an open-channel block mechanism.

  • Use-Dependence: Plot the peak current of each response against time. A progressive decline in current amplitude during repetitive stimulation in the presence of the compound is indicative of use-dependent block.

Protocol 3: Assessing Effects on Synaptic Transmission in Brain Slices

Objective: To determine how this compound affects native NMDA receptor-mediated synaptic currents and synaptic plasticity in a physiologically relevant circuit. Field potential recordings in acute hippocampal slices are the gold standard for studying Long-Term Potentiation (LTP), a primary form of synaptic plasticity heavily dependent on NMDA receptors.[22][23]

Rationale: This protocol moves the investigation from recombinant receptors to an intact neural circuit. By isolating the NMDA receptor component of the excitatory postsynaptic potential (EPSP), one can directly measure the compound's effect on synaptic function. Its impact on LTP will reveal whether it can modulate plasticity.[22]

G setup Hippocampal Slice Preparation Place stimulating electrode in Schaffer Collaterals Place recording electrode in Stratum Radiatum of CA1 exp Baseline Recording Record fEPSPs for 20 min Bath apply this compound LTP Induction High-Frequency Stimulation (HFS) Post-HFS Recording Record fEPSPs for 60 min setup:f2->exp:f0 Begin Experiment analysis Data Analysis Measure fEPSP slope Compare baseline vs. post-drug fEPSP Compare LTP magnitude in control vs. drug-treated slices exp:f6->analysis:f0 Analyze Data

Caption: Workflow for a field potential recording experiment to assess LTP.

Step-by-Step Methodology
  • Slice Preparation:

    • Prepare acute hippocampal slices (300-400 µm thick) from a young adult rodent.

    • Allow slices to recover for at least 1 hour in oxygenated artificial cerebrospinal fluid (aCSF).

  • Field Potential Recording:

    • Transfer a slice to a submersion recording chamber perfused with oxygenated aCSF (containing picrotoxin to block GABAₐ receptors).

    • Place a stimulating electrode in the Schaffer collaterals (CA3 axons) and a recording electrode in the apical dendritic layer (stratum radiatum) of the CA1 region.[22]

  • Isolating the NMDA Receptor Component:

    • To measure the pharmacologically isolated NMDA receptor-mediated field excitatory postsynaptic potential (fEPSP), perfuse the slice with aCSF containing an AMPA receptor antagonist (e.g., NBQX) and low Mg²⁺ (e.g., 0.1 mM) or hold the postsynaptic neuron at a depolarized potential in whole-cell configuration.[24]

    • Apply the compound and measure the reduction in the isolated NMDA fEPSP.

  • LTP Experiment:

    • In standard aCSF, record stable baseline fEPSPs for 20 minutes by stimulating at a low frequency (e.g., 0.05 Hz).

    • Bath apply this compound (at a concentration determined from previous protocols) and continue baseline recording.

    • Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).

    • Record fEPSPs for at least 60 minutes post-HFS to measure the potentiation.

Data Analysis and Expected Results
  • Synaptic Transmission: Calculate the percentage reduction of the isolated NMDA fEPSP slope or amplitude in the presence of the compound.

  • LTP: Normalize the fEPSP slope to the pre-HFS baseline. If this compound is an NMDA receptor antagonist, it is expected to significantly reduce or completely block the induction of LTP compared to control (vehicle-treated) slices.

Conclusion

The protocols detailed in this application note provide a robust framework for the comprehensive electrophysiological characterization of this compound's activity at NMDA receptors. By systematically progressing from heterologous expression systems to native brain tissue, researchers can confidently determine the compound's potency, subunit selectivity, mechanism of action, and physiological impact on synaptic plasticity. This structured approach is essential for advancing our understanding of this novel compound and evaluating its potential as a tool for neuroscience research or as a lead for therapeutic development.

References

  • Hansen, K. B., Yi, F., Percy, A. J., et al. (2018). Structure, function, and allosteric modulation of NMDA receptors. Journal of General Physiology. [Link]

  • Paoletti, P., Bellone, C., & Zhou, Q. (2013). NMDA receptor subunit diversity: impact on receptor properties, synaptic plasticity and disease.
  • Paoletti, P. (2011). Molecular basis of NMDA receptor functional diversity. European Journal of Neuroscience.
  • Wikipedia contributors. (2024). NMDA receptor. Wikipedia, The Free Encyclopedia. [Link]

  • Stroebel, D., Casado, M., & Paoletti, P. (2018). Structural insights into NMDA receptor pharmacology. Portland Press. [Link]

  • Scimemi, A. (2014). Electrophysiological Investigation of NMDA Current Properties in Brain Slices. In Patch-Clamp Methods and Protocols. [Link]

  • Pérez-Otaño, I., & Ehlers, M. D. (2004). Structure and function of NMDA-type glutamate receptor subunits. Revista de Neurología. [Link]

  • Dingledine, R., Borges, K., Bowie, D., & Traynelis, S. F. (1999). The Glutamate Receptor Ion Channels. Pharmacological Reviews.
  • Traynelis, S. F., Wollmuth, L. P., McBain, C. J., et al. (2010). Glutamate Receptor Ion Channels: Structure, Regulation, and Function. Pharmacological Reviews.
  • Vyklicky, V., Korinek, M., Smejkalova, T., et al. (2014). Structure, Function, and Pharmacology of NMDA Receptor Channels. Physiological Research. [Link]

  • Papouin, T., & Oliet, S. H. R. (2014). A novel method using ambient glutamate for the electrophysiological quantification of extrasynaptic NMDA receptor function in acute brain slices. The Journal of Physiology. [Link]

  • Head, L. (n.d.). NMDA receptors. University of Bristol. [Link]

  • Mott, D. D., Doherty, J. J., Zhang, S., et al. (1999). 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist. Journal of Medicinal Chemistry. [Link]

  • Reaction Biology. (n.d.). Two-Electrode Voltage Clamp Assay Services. Reaction Biology. [Link]

  • Doherty, J. J., et al. (1999). 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: A Novel, Potent, and Selective NR1/2B NMDA Receptor Antagonist. ACS Publications. [Link]

  • Lu, C. C., et al. (2014). Single-Molecule Patch-Clamp FRET Microscopy Studies of NMDA Receptor Ion Channel Dynamics in Living Cells. ACS Publications. [Link]

  • Martina, M., & Taverna, S. (Eds.). (2014). Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications. Patch-Clamp Methods and Protocols. [Link]

  • Abraham, L. S., & Shimshek, D. R. (2022). Synaptic NMDA receptor activity at resting membrane potentials. Frontiers in Cellular Neuroscience. [Link]

  • Glasgow, N. G., et al. (2015). Estimating the Ca2+ Permeability of NMDA Receptors with Whole-Cell Patch-Clamp Electrophysiology. Methods in Molecular Biology. [Link]

  • Fahlke, C., et al. (2014). Two-electrode voltage-clamp (TEVC). University of Freiburg. [Link]

  • Martin, D., et al. (2001). Activation of Synaptic NMDA Receptors by Action Potential-Dependent Release of Transmitter during Hypoxia Impairs Recovery of Synaptic Transmission on Reoxygenation. The Journal of Neuroscience. [Link]

  • Wang, K. (Ed.). (2013). Two-electrode voltage clamp. Methods in Molecular Biology. [Link]

  • Magnusson, K. R. (2000). Electrophysiological analysis of NMDA receptor subunit changes in the aging mouse cortex. Mechanisms of Ageing and Development. [Link]

  • Molecular Devices. (n.d.). What is the two electrode voltage-clamp (TEVC) method?. Molecular Devices. [Link]

  • Tonegawa, S., et al. (2019). NMDA Receptor-Dependent Dynamics of Hippocampal Place Cell Ensembles. The Journal of Neuroscience. [Link]

  • Einevoll, G. T., et al. (2018). Investigating large-scale brain dynamics using field potential recordings: analysis and interpretation. Nature Reviews Neuroscience. [Link]

  • Alcaide, C., et al. (2019). Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists. Scientific Reports. [Link]

  • Schmalzing, G., & Hausmann, R. (2016). Two-electrode voltage clamp (TEVC) experiments and structure-based site-directed mutagenesis studies. ResearchGate. [Link]

  • Fisenko, O. V., et al. (n.d.). Pharmacologically Active 1-(2-ethoxyethyl)-Piperidines. Institute of Chemical Sciences.
  • National Center for Biotechnology Information. (n.d.). Piperidine, 1-(2-phenylethyl)-. PubChem Compound Database. [Link]

  • Diva, S. A., & Yuniati, A. (n.d.). Example of a field potential recording. ResearchGate. [Link]

  • American College of Cardiology. (2020). Finding the Pot of Gold: A Guide to a Successful Cardiac Electrophysiology Fellowship Application and Match. American College of Cardiology. [Link]

  • Jankowski, M. M., & O'Mara, S. M. (2015). Place cells in the claustrum remap under NMDA receptor control. European Journal of Neuroscience. [Link]

  • Weigl, M., et al. (2009). NMDA receptor affinities of 1,2-diphenylethylamine and 1-(1,2-diphenylethyl)piperidine enantiomers and of related compounds. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Weigl, M., et al. (2009). NMDA receptor affinities of 1,2-diphenylethylamine and 1-(1,2-diphenylethyl)piperidine enantiomers and of related compounds. ResearchGate. [Link]

  • Wikipedia contributors. (2024). NMDA receptor antagonist. Wikipedia, The Free Encyclopedia. [Link]

  • Schepmann, D., et al. (2018). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Chemistry – A European Journal.
  • Knight, B. P., & Pelosi, F. (2009). Cardiac Electrophysiology: A Visual Guide for Nurses, Techs, and Fellows. HSTI.
  • Wikipedia contributors. (2024). Piperidine. Wikipedia, The Free Encyclopedia. [Link]

  • ACGME. (n.d.). Supplemental Guide Template. ACGME. [Link]

  • University Hospitals. (n.d.). Clinical Cardiac Electrophysiology Fellowship How to Apply. University Hospitals. [Link]

  • D'Hooge, R., et al. (2015). Anticonvulsant mechanisms of piperine, a piperidine alkaloid. Channels. [Link]

Sources

Application Notes & Protocols: A Comprehensive Guide to In Vitro Efficacy Testing of 1-(2-Phenoxyethyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1-(2-Phenoxyethyl)piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents with diverse therapeutic applications. Derivatives have shown activity as anticancer agents, sigma receptor modulators, and acetylcholinesterase inhibitors.[1][2][3] Given this chemical versatility, a systematic and robust in vitro testing strategy is essential to elucidate the specific biological efficacy and mechanism of action of this compound or its novel derivatives.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the in vitro efficacy of this compound. We eschew a rigid, one-size-fits-all template in favor of a logical, tiered screening cascade. This approach begins with broad primary assays to determine general cellular effects and progresses to more specific secondary and functional assays to identify and characterize interactions with high-probability biological targets. Each protocol is designed as a self-validating system, incorporating essential controls and explaining the scientific rationale behind key steps to ensure data integrity and reproducibility.

PART I: Primary Screening – Assessing General Cellular Effects

Scientific Rationale: The foundational step in characterizing any new compound is to understand its impact on cell viability and proliferation.[4] These primary assays determine the concentration range at which the compound exhibits biological activity, from cytostatic (inhibiting growth) to cytotoxic (killing cells) effects.[4][5] This information is critical for designing all subsequent, more specific assays and provides an initial therapeutic window. We will utilize a resazurin reduction assay, a cost-effective and sensitive method for examining cell health.[6]

Protocol 1: Cell Viability and Cytotoxicity Assessment via Resazurin Reduction Assay

This protocol measures the metabolic activity of living cells. Resazurin (a blue, non-fluorescent dye) is reduced by mitochondrial dehydrogenases in viable cells to the highly fluorescent, pink-colored resorufin. The measured fluorescence is directly proportional to the number of living, metabolically active cells.

Workflow Overview:

G cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Readout cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate compound_prep Prepare Serial Dilutions of this compound treatment Add Compound Dilutions to Cells compound_prep->treatment incubation Incubate for 48-72 hours treatment->incubation add_resazurin Add Resazurin Reagent incubation->add_resazurin incubate_reagent Incubate for 2-4 hours add_resazurin->incubate_reagent read_plate Measure Fluorescence (Ex: 560nm, Em: 590nm) incubate_reagent->read_plate calc_viability Calculate % Viability vs. Vehicle Control read_plate->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Caption: Workflow for the Resazurin Cell Viability Assay.

Materials:

  • Selected cancer or normal cell line (e.g., MCF-7, MDA-MB-231)

  • Complete cell culture medium

  • This compound (test compound)

  • Vehicle (e.g., DMSO)

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

  • Positive control for cytotoxicity (e.g., Doxorubicin)

  • 96-well clear-bottom black plates

  • Fluorescence microplate reader

Step-by-Step Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Preparation: Prepare a 2X concentrated serial dilution of the test compound in culture medium from a high-concentration stock (e.g., 10 mM in DMSO). Also prepare 2X solutions for the vehicle control and a positive control.

  • Cell Treatment: Carefully remove the old medium and add 100 µL of the 2X compound dilutions to the appropriate wells. Ensure final DMSO concentration is consistent across all wells and typically ≤0.5%.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • Assay Development: Add 20 µL of resazurin solution to each well and incubate for 2-4 hours, or until a significant color change is observed in the vehicle control wells.

  • Data Acquisition: Measure fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Data Analysis:

    • Subtract the average fluorescence of "media only" (blank) wells from all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (defined as 100% viability).

    • Plot the percent viability against the log of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀).

Data Presentation:

CompoundCell LineIncubation TimeIC₅₀ (µM)
This compoundMCF-772 hoursExperimental Value
This compoundMDA-MB-23172 hoursExperimental Value
Doxorubicin (Positive Control)MCF-772 hoursExpected ~0.1-1

PART II: Secondary Screening – Target Identification

Scientific Rationale: With a known cytotoxic or cytostatic concentration range, the next step is to investigate potential molecular targets. The piperidine scaffold is a well-known pharmacophore for sigma receptors (S1R and S2R) and acetylcholinesterase (AChE).[7][8][9] These proteins represent high-priority targets for initial screening. Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[10][11][12]

Protocol 2: Sigma Receptor Competitive Binding Assay

This assay quantifies the affinity of the test compound for sigma-1 (S1R) and sigma-2 (S2R) receptors by measuring its ability to compete with a selective radioligand. A lower inhibition constant (Kᵢ) indicates a higher binding affinity.[13]

Principle of Competitive Binding:

G cluster_0 Without Competitor cluster_1 With Competitor (Test Compound) R Receptor RL Bound Complex (High Signal) L Radioligand R2 Receptor RC Bound Competitor (Low Signal) L2 Radioligand C Competitor

Sources

Application Notes & Protocols: Strategic Administration of 1-(2-Phenoxyethyl)piperidine in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(2-Phenoxyethyl)piperidine is a piperidine-containing chemical entity with potential applications in various research fields.[1] As with any new chemical entity (NCE), the successful in vivo evaluation hinges on the meticulous selection and execution of the administration route. This choice is not merely a logistical detail; it fundamentally influences the compound's pharmacokinetic (PK) and pharmacodynamic (PD) profile, thereby dictating the interpretation of efficacy and toxicity data.[2]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and implement robust administration strategies for this compound in common laboratory animal models. Moving beyond a simple recitation of steps, we delve into the causality behind methodological choices, ensuring that each protocol is a self-validating system grounded in scientific and ethical principles.

Part 1: Pre-formulation and Physicochemical Assessment

Before any in vivo experiment, a thorough characterization of the test compound's physicochemical properties is paramount.[3] This pre-formulation assessment directly informs the selection of an appropriate administration route and the development of a suitable, safe, and effective dosing vehicle.

Key Physicochemical Parameters

The following properties of this compound must be evaluated to guide formulation development.

PropertyValue / ConsiderationSignificance for Formulation
Molecular Weight 189.30 g/mol [1]Influences diffusion and absorption characteristics.
LogP (Lipophilicity) 3.2 (Computed)[1]A LogP > 3 suggests high lipophilicity and potentially poor aqueous solubility, favoring lipid-based or surfactant-containing vehicles.
Aqueous Solubility Must be determined experimentally.The single most critical factor. Dictates whether a simple aqueous solution is feasible or if a more complex vehicle (e.g., suspension, emulsion) is required.[4]
pKa Must be determined experimentally.As a piperidine derivative, the compound is basic. The pKa will determine its charge and solubility at different physiological pH levels (e.g., stomach vs. intestine).[5]
Chemical Stability Must be evaluated in potential vehicles.The compound must remain stable in the chosen vehicle for the duration of preparation and administration to ensure accurate dosing.
Physical Form Crystalline vs. AmorphousThe solid-state form can significantly impact the dissolution rate and, consequently, the oral bioavailability.[2]
Workflow for Pre-formulation Assessment

The following diagram outlines the logical workflow for initial characterization.

Diagram 1: Pre-formulation Assessment Workflow start Obtain this compound physchem Determine Physicochemical Properties (Solubility, LogP, pKa, Stability) start->physchem sol_test Screen Solubility in Common Preclinical Vehicles physchem->sol_test analytical Develop Stability-Indicating Analytical Method (e.g., HPLC) physchem->analytical form_dev Proceed to Formulation Development sol_test->form_dev analytical->form_dev

Caption: Workflow for initial physicochemical characterization.

Part 2: Vehicle Selection and Formulation Protocols

The goal of a vehicle is to deliver the compound accurately and reproducibly without exerting any biological effects of its own.[3] The choice is a balance between solubilizing the NCE and ensuring animal safety.

Decision Framework for Vehicle Selection

Given its high computed LogP, this compound will likely exhibit poor water solubility. The following table presents common vehicle options, progressing from simple to more complex formulations.

Vehicle TypeExamplesSuitability for this compoundProsCons
Aqueous (Isotonic) Saline (0.9% NaCl), Phosphate-Buffered Saline (PBS), 5% Dextrose in Water (D5W)Unlikely as a primary solvent. May be used for dilution if a co-solvent is employed.Well-tolerated, minimal physiological effect.[6]Limited solubilizing capacity for lipophilic compounds.
Aqueous with Co-solvents PEG 300/400, Propylene Glycol, Ethanol, DMSOPossible for IV/IP routes at low concentrations.Enhances solubility of lipophilic compounds.Potential for toxicity (hemolysis, irritation) at higher concentrations.[7]
Suspensions 0.5-1% Methylcellulose (MC), 0.5% Carboxymethylcellulose (CMC), 0.25% TragacanthHighly Recommended for oral (PO) and subcutaneous (SC) routes.Allows for administration of higher doses of insoluble compounds; generally well-tolerated.[2]Requires careful preparation for homogeneity; not suitable for IV administration.[5]
Lipid/Oil-Based Corn oil, Sesame oil, Peanut oilRecommended for PO and SC routes, especially for highly lipophilic compounds.Can enhance oral absorption of lipophilic drugs.[8]Slower absorption from SC site; potential for sterile abscesses.
Surfactant/Emulsions Tween® 80, Cremophor® ELUse with Caution . Generally reserved for IV administration when other options fail.Excellent solubilizing capacity.High potential for toxicity, including hypersensitivity and hemolysis.[7]
Protocol: Preparation of a 0.5% (w/v) Carboxymethylcellulose (CMC) Suspension

This protocol is a standard and robust choice for oral or subcutaneous administration of a poorly soluble compound like this compound.

Materials:

  • This compound powder

  • Sodium Carboxymethylcellulose (Na-CMC), low viscosity

  • Sterile water for injection (or purified water for oral use)

  • Glass beaker or bottle

  • Magnetic stirrer and stir bar

  • Weighing scale and spatula

Procedure:

  • Vehicle Preparation: a. Weigh the required amount of Na-CMC. For a 100 mL batch of 0.5% CMC, weigh 0.5 g. b. Add approximately 50 mL of water to the beaker and begin stirring to create a vortex. c. Slowly sprinkle the Na-CMC powder into the vortex to prevent clumping.[2] d. Once all powder is added, add the remaining water to reach the final volume (100 mL). e. Cover the beaker and continue stirring at room temperature until the Na-CMC is fully dissolved, resulting in a clear, slightly viscous solution. This may take several hours.[2]

  • Compound Addition: a. Accurately weigh the required amount of this compound needed for the final desired concentration (e.g., for a 10 mg/mL suspension in 100 mL, weigh 1.0 g). b. If the compound's particle size is large, gently grind it to a fine, uniform powder using a mortar and pestle to improve suspension homogeneity.[2]

  • Suspension Formulation: a. Slowly add the powdered compound to the stirring CMC vehicle. b. Continue to stir for at least 30-60 minutes to ensure a uniform dispersion. c. Visually inspect the suspension for any clumps or poor dispersion. The final product should be a homogenous, milky suspension. d. Crucial Step: Always stir the suspension continuously before and during dose withdrawal to prevent settling and ensure accurate dosing for each animal.

Part 3: Strategic Selection of Administration Route

The choice of administration route is dictated by the study's objective. A toxicology study may require a different route than a rapid-onset efficacy study.

Comparison of Common Administration Routes
RouteOnset of ActionBioavailabilityKey AdvantagesKey DisadvantagesBest For...
Oral (PO) Gavage Slow (30-60 min)VariableMimics clinical route for oral drugs; convenient for repeat dosing.[7]Subject to first-pass metabolism; absorption can be affected by food/vehicle.[7]PK, repeat-dose toxicology, efficacy studies for orally active drugs.
Intravenous (IV) Rapid (seconds)100% (by definition)Bypasses absorption barriers; precise dose delivery.[7]Risk of embolism, hemolysis; requires technical skill; stressful for animals.[9]Definitive PK (clearance, volume of distribution), acute PD studies.
Intraperitoneal (IP) Intermediate (5-15 min)High but variableTechnically easier than IV; allows larger volumes than IV/IM.[10]Inadvertent injection into organs (bladder, cecum) is common; unreliable absorption kinetics.[7][11]High-throughput screening, non-PK efficacy studies.
Subcutaneous (SC) Slow, sustainedHigh, less variable than POSimple, less stressful than IV; provides a depot effect for sustained release.[8]Slower absorption may not be suitable for acute studies; limited volume; potential for local irritation.[12]Sustained-release studies, repeat-dosing, administration of irritants.
Decision Tree for Route Selection

This diagram provides a logical path for selecting an appropriate administration route based on common research objectives.

Diagram 2: Decision Tree for Administration Route Selection start Study Objective? pk_study Pharmacokinetics (PK)? start->pk_study PK efficacy_study Efficacy / PD? start->efficacy_study Efficacy tox_study Toxicology? start->tox_study Tox iv_route Intravenous (IV) (Definitive PK) pk_study->iv_route Yes po_route Oral (PO) (Oral Bioavailability) pk_study->po_route Yes, Oral onset Required Onset? efficacy_study->onset clinical_route Intended Clinical Route? tox_study->clinical_route rapid_onset Rapid (Acute) onset->rapid_onset Rapid sustained_onset Sustained onset->sustained_onset Sustained iv_pd IV or IP rapid_onset->iv_pd sc_po SC or PO sustained_onset->sc_po match_clinical Match Clinical Route (e.g., PO for oral drug) clinical_route->match_clinical Yes max_exposure Maximize Exposure? clinical_route->max_exposure No iv_tox IV max_exposure->iv_tox

Caption: A guide for selecting an administration route based on study goals.

Part 4: Detailed Administration Protocols for Rodents

All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).[8] Personnel must be thoroughly trained to ensure proficiency and minimize animal stress.

Recommended Dosing Parameters for Mice and Rats

The following table provides general guidelines. The smallest possible needle gauge should always be selected for the viscosity of the formulation.

RouteSpeciesNeedle GaugeMax Volume per Site
Oral Gavage Mouse20-22g (flexible)10 mL/kg[13]
Rat16-18g (flexible)10-20 mL/kg[13]
Intravenous (IV) Mouse27-30g5 mL/kg (bolus)[14]
Rat25-27g5 mL/kg (bolus)[7]
Intraperitoneal (IP) Mouse25-27g10 mL/kg[15]
Rat23-25g10 mL/kg[15]
Subcutaneous (SC) Mouse25-27g5-10 mL/kg[16]
Rat23-25g5 mL/kg[7]
Protocol: Oral Gavage (Mouse/Rat)

Rationale: This method ensures precise oral dosing, bypassing issues of palatability that can occur with voluntary consumption.[7]

Materials:

  • Appropriately sized flexible-tipped gavage needle[13]

  • Dosing syringe

  • Prepared formulation

Procedure:

  • Preparation: a. Weigh the animal to calculate the correct dose volume. b. Measure the gavage needle from the animal's mouth to the last rib and mark the tube; do not insert past this point to avoid stomach perforation.[13] c. Fill the syringe with the correct volume, ensuring no air bubbles.

  • Restraint: a. Firmly restrain the animal, securing the head and ensuring the head and body are in a straight line to facilitate passage of the tube.[13][17]

  • Intubation: a. Gently insert the gavage needle into the diastema (gap between incisors and molars) and advance it along the roof of the mouth.[13] b. The animal should swallow as the tube enters the esophagus. The tube should pass smoothly without resistance. If there is any resistance, stop immediately and restart. [13]

  • Administration: a. Once the tube is in place, dispense the formulation slowly and steadily. b. After administration, remove the tube in a single, smooth motion.

  • Post-Procedure: a. Return the animal to its cage and monitor for any signs of distress, such as difficulty breathing, which could indicate accidental tracheal administration.[18]

Protocol: Intravenous Injection (Mouse, Lateral Tail Vein)

Rationale: The IV route provides 100% bioavailability and is the gold standard for many PK studies.[7]

Materials:

  • 27-30g needle with syringe[14]

  • Animal restrainer

  • Heat lamp or warm water to promote vasodilation[9]

  • 70% alcohol wipes

Procedure:

  • Preparation: a. Warm the mouse's tail using a heat lamp or by immersing it in warm water (30-35°C) to dilate the lateral tail veins.[9] b. Place the mouse in a suitable restrainer.

  • Vein Visualization: a. Wipe the tail with an alcohol pad to clean the area and improve vein visualization. b. The two lateral tail veins are the primary targets.

  • Cannulation: a. With the needle bevel facing up, insert the needle into the vein at a shallow angle (10-20 degrees). Start injections as distally (far from the body) as possible.[19] b. A successful cannulation is often indicated by a small 'flash' of blood in the needle hub.[20]

  • Administration: a. Inject the solution slowly and steadily. b. Watch for blebbing or swelling at the injection site , which indicates extravasation (leakage). If this occurs, stop immediately, withdraw the needle, and re-attempt at a more proximal site.[19]

  • Post-Procedure: a. After injection, withdraw the needle and apply gentle pressure with gauze to prevent bleeding. b. Monitor the animal for any adverse reactions.

Protocol: Intraperitoneal Injection (Mouse/Rat)

Rationale: A common parenteral route that is technically simpler than IV injection, allowing for the administration of larger volumes and mild irritants.[7]

Materials:

  • 23-27g needle with syringe

  • 70% alcohol wipes

Procedure:

  • Restraint: a. Manually restrain the animal, exposing the ventral abdomen. b. Tilt the animal's head downward to cause the abdominal organs to shift cranially, away from the injection site.[21]

  • Site Selection: a. The injection should be made in the lower right abdominal quadrant to avoid the cecum (on the left) and the urinary bladder (midline).[7][21][22]

  • Injection: a. Clean the site with an alcohol wipe. b. Insert the needle at a 15-30 degree angle, just deep enough to penetrate the abdominal wall. c. Gently aspirate by pulling back on the plunger. If you draw back air (normal), blood (vessel), or yellow fluid (urine), withdraw and restart with a fresh needle. Never inject if fluid is aspirated. [7][21]

  • Administration: a. Inject the solution smoothly.

  • Post-Procedure: a. Withdraw the needle and return the animal to its cage. Monitor for signs of pain or peritonitis.[23]

Protocol: Subcutaneous Injection (Mouse/Rat)

Rationale: One of the simplest and least stressful parenteral routes, ideal for sustained absorption and repeat dosing.[8]

Materials:

  • 23-27g needle with syringe

  • 70% alcohol wipes

Procedure:

  • Restraint: a. Manually restrain the animal.

  • Site Selection: a. The most common site is the loose skin over the interscapular area (scruff).[12]

  • Injection: a. Gently lift the skin to form a "tent."[8][12] b. Insert the needle, bevel up, into the base of the tented skin, parallel to the animal's body.[8] c. Gently aspirate to ensure a vessel has not been entered.

  • Administration: a. Inject the solution, creating a small bleb or pocket under the skin. Do not inject a volume so large that it causes the skin to become taut.[24]

  • Post-Procedure: a. Withdraw the needle and briefly massage the area to help disperse the liquid. b. Return the animal to its cage.

References

  • Turner, P. V., Brabb, T., Pekow, C., & Vasbinder, M. A. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. Journal of the American Association for Laboratory Animal Science, 50(5), 600–613. [Link]

  • West Virginia University IACUC. (n.d.). WVU IACUC Guidelines: Administration of Substances to Research and Teaching Animals. West Virginia University. [Link]

  • JoVE. (2015). Compound Administration in Rodents- Injection Techniques. Journal of Visualized Experiments. [Link]

  • Waterhouse, R. N., et al. (2006). In vivo evaluation in rats of [(18)F]1-(2-fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine as a potential radiotracer for PET assessment of CNS sigma-1 receptors. Nuclear Medicine and Biology, 33(6), 741-749. [Link]

  • UBC Animal Care Committee. (n.d.). TECH 11a ‐ Subcutaneous Injections in Adult Mice SOP. The University of British Columbia. [Link]

  • UBC Animal Care Services. (n.d.). Intraperitoneal (IP) Injection in Rats and Mice SOP. The University of British Columbia. [Link]

  • Procedures with Care. (2020). Intravenous Injection in the Mouse. Newcastle University. [Link]

  • Thackaberry, E. A. (2013). Vehicle selection for nonclinical oral safety studies. Expert Opinion on Drug Metabolism & Toxicology, 9(12), 1635-1646. [Link]

  • University of North Texas. (2020). Routes of Administration. UNT Research. [Link]

  • Pouton, C. W. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates. Journal of Pharmacy & Pharmaceutical Sciences, 21(1s), 97s-111s. [Link]

  • University of Iowa. (n.d.). IG035: Guideline on Administration of Substances to Laboratory Animals. University of Iowa Office of the Vice President for Research. [Link]

  • InstechLabs. (2014). Mouse Oral Gavage Training. YouTube. [Link]

  • Sadek, B., et al. (2014). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. Bioorganic & Medicinal Chemistry, 22(1), 381-393. [Link]

  • UBC Animal Care Committee. (n.d.). TECH 03a – Intravenous Tail Vein Injections in the Adult Mouse SOP. The University of British Columbia. [Link]

  • Atcha, Z., et al. (2011). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Journal of the American Association for Laboratory Animal Science, 50(5), 584-599. [Link]

  • Procedures with Care. (n.d.). Intraperitoneal Injection in the Mouse. Newcastle University. [Link]

  • Sci-Hub. (n.d.). Vehicle selection for nonclinical oral safety studies. [Link]

  • Satała, G., et al. (2021). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Journal of Medicinal Chemistry, 64(24), 17862-17883. [Link]

  • National Center for Biotechnology Information. (n.d.). Piperidine, 1-(2-phenylethyl)-. PubChem Compound Database. [Link]

  • Martinez, M. N., & Papich, M. G. (2021). Impact of gastrointestinal differences in veterinary species on the oral drug solubility, in vivo dissolution, and formulation of veterinary therapeutics. Advanced Drug Delivery Reviews, 178, 113948. [Link]

  • Scribd. (n.d.). Drug Administration Routes in Animals. [Link]

  • Procedures with Care. (n.d.). Oral Gavage in the Mouse. Newcastle University. [Link]

  • University of Nebraska-Lincoln. (n.d.). Intraperitoneal Injection Technique in Rodents. Institutional Animal Care Program. [Link]

  • The University of Queensland. (2022). LAB_030 Injections - Intravenous (IV) Tail Vein Injection in Mice and Rats. UQ Biological Resources. [Link]

  • Queen's University. (n.d.). Subcutaneous Injection in Mice. Animals in Science. [Link]

  • The University of Queensland. (n.d.). LAB_017 Injections - Subcutaneous (SC) Injection in Mice and Rats. UQ Biological Resources. [Link]

  • Altasciences. (n.d.). Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture. [Link]

  • University of Arizona. (n.d.). Injection Techniques, Restraint, & Handling for Mice and Rats. Research, Innovation & Impact. [Link]

  • ResearchGate. (n.d.). Routes of administration of drugs in animals. [Link]

  • Virginia Tech. (2017). SOP: Mouse Intraperitoneal Injection. Office of the University Veterinarian. [Link]

  • National Research Council (US) Committee for the Update of the Guide for the Care and Use of Laboratory Animals. (2011). Guide for the Care and Use of Laboratory Animals. 8th edition. [Link]

  • Virginia Tech. (2017). SOP: Mouse Intravenous Injections. Office of the University Veterinarian. [Link]

  • Admescope. (2019). Preclinical formulations for pharmacokinetic studies. [Link]

  • Virginia Tech. (2017). SOP: Oral Gavage in the Rat. Office of the University Veterinarian. [Link]

  • Marmo, E., & Annunziata, A. (1970). [Pharmacodynamic properties of 1-(2'-piperidine-ethyl)-4,4-bis-(para-methoxy-phenyl)-2,5-imidazolidinedione-chlorhydrate (I. 255). Studies of the effect on musculature of intestine gallbladder, uterus, bladder and trachea in vitro]. Arzneimittelforschung, 20(2), 277-281. [Link]

  • University of Iowa. (n.d.). Mouse Oral Gavage Administration Necessary Supplies Technique. Office of Animal Resources. [Link]

  • Satała, G., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 13(1), 50-65. [Link]

Sources

Application Notes and Protocols: Dosage Determination for 1-(2-Phenoxyethyl)piperidine in Neuroprotection Assays

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

These application notes provide a comprehensive guide for determining the optimal dosage of the novel compound, 1-(2-Phenoxyethyl)piperidine, for use in both in vitro and in vivo neuroprotection assays. While specific neuroprotective data on this compound is still emerging, this document outlines a systematic and robust methodology based on established protocols for analogous piperidine-based compounds and general principles of dose-response studies. The protocols herein are designed to be self-validating, ensuring scientific integrity and reproducibility. We will delve into the rationale behind experimental design, from initial in vitro cytotoxicity and dose-ranging studies to the application of relevant neuronal injury models and considerations for future in vivo translation.

Introduction: The Rationale for Investigating this compound for Neuroprotection

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous neuroactive compounds. Several derivatives have demonstrated significant neuroprotective properties, often through mechanisms involving the modulation of N-methyl-D-aspartate (NMDA) receptors or sigma-1 receptors, which are critically involved in neuronal survival and plasticity.[1][2] For instance, the sigma-1 receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) has shown neuroprotective effects in experimental stroke models.[2][3] Given this precedent, this compound is a compound of interest for its potential to mitigate neuronal damage in various pathological contexts, such as stroke, traumatic brain injury, and neurodegenerative diseases.

The initial step in evaluating the neuroprotective potential of any new compound is to establish a safe and effective dose range. This is a critical process, as many neuroprotective agents exhibit biphasic or hormetic dose-responses, where low doses can be protective while high doses may be ineffective or even toxic.[4] This guide will walk you through a logical progression of experiments to meticulously determine the optimal dosage of this compound for your neuroprotection studies.

Foundational In Vitro Assays: Establishing a Therapeutic Window

Before assessing neuroprotective efficacy, it is imperative to determine the cytotoxicity profile of this compound on the neuronal cell model of choice. This will establish the concentration range where the compound is well-tolerated and can be tested for its protective effects.

Recommended Cell Models
  • SH-SY5Y Human Neuroblastoma Cells: A versatile and widely used cell line that can be differentiated into a more mature neuronal phenotype.[5] They are suitable for high-throughput screening and initial toxicity assessments.

  • Primary Cortical Neurons: Isolated from rodent embryos, these cells offer a more physiologically relevant model of the central nervous system.[5][6]

Protocol: In Vitro Cytotoxicity Assay (MTT or Resazurin Assay)

This protocol is designed to assess the impact of this compound on cell viability.

Materials:

  • SH-SY5Y cells or primary cortical neurons

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin for SH-SY5Y)[7]

  • This compound

  • Dimethyl Sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin sodium salt

  • Solubilization buffer (for MTT)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.[7]

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). Ensure the final DMSO concentration is non-toxic (typically <0.1%).[7]

  • Treatment: Replace the culture medium with the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO only) and an untreated control.

  • Incubation: Incubate the cells for 24-48 hours.

  • Viability Assessment:

    • For MTT assay: Add MTT solution to each well and incubate for 3-4 hours. Then, add solubilization buffer and read the absorbance at 570 nm.

    • For Resazurin assay: Add Resazurin solution to each well and incubate for 1-4 hours. Read the fluorescence with excitation at 540 nm and emission at 590 nm.[8]

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the concentration-response curve to determine the concentration at which a 50% reduction in cell viability (IC50) is observed.

Expected Outcome: This assay will identify the concentration range of this compound that does not significantly impact cell viability. The subsequent neuroprotection assays should be conducted at concentrations well below the IC50 value.

In Vitro Neuroprotection Assays: Determining Efficacy

Once a safe concentration range is established, the neuroprotective effects of this compound can be evaluated using various models of neuronal injury. It is recommended to test the compound in multiple models to gain a comprehensive understanding of its potential mechanisms of action.

Model 1: Oxygen-Glucose Deprivation (OGD) - An In Vitro Model of Ischemia

OGD is a widely used in vitro model that mimics the ischemic conditions of a stroke by depriving cells of oxygen and glucose.[9][10]

Protocol: OGD Neuroprotection Assay

Materials:

  • Neuronal cells (as above)

  • Glucose-free DMEM

  • Hypoxia chamber (95% N2, 5% CO2)[11]

  • This compound

  • Cell viability assay reagents (as above)

Procedure:

  • Pre-treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 2-24 hours.[7]

  • OGD Induction:

    • Wash the cells with glucose-free DMEM.

    • Place the cells in the hypoxia chamber for a duration known to induce significant cell death (e.g., 2-4 hours).[11]

  • Reperfusion: After OGD, replace the medium with complete culture medium (containing glucose) and return the cells to a normoxic incubator (95% air, 5% CO2) for 24 hours.

  • Assessment: Measure cell viability using an MTT or Resazurin assay.

Data Presentation:

Treatment GroupThis compound (µM)OGD Duration (hours)Cell Viability (% of Control)
Control00100
OGD Vehicle04(e.g., 45 ± 5)
OGD + Compound0.14(To be determined)
OGD + Compound14(To be determined)
OGD + Compound104(To be determined)
Model 2: Glutamate Excitotoxicity - A Model of Neuronal Overstimulation

Excessive glutamate release is a key pathological event in many neurological disorders, leading to neuronal death.[12][13]

Protocol: Glutamate Excitotoxicity Assay

Materials:

  • Neuronal cells

  • L-glutamic acid

  • This compound

  • Cell viability assay reagents

Procedure:

  • Pre-treatment: Pre-treat cells with this compound for 2-24 hours.

  • Glutamate Insult: Expose the cells to a toxic concentration of glutamate (e.g., 5 mM for HT22 cells) for 24 hours.[8]

  • Assessment: Measure cell viability.

Model 3: Oxidative Stress - A Common Pathway of Neuronal Damage

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defenses, is a major contributor to neuronal injury in various conditions.[14][15]

Protocol: Oxidative Stress Neuroprotection Assay

Materials:

  • Neuronal cells

  • Oxidative stress inducer (e.g., H2O2 or 6-hydroxydopamine (6-OHDA))[16]

  • This compound

  • Cell viability assay reagents

  • ROS detection reagent (e.g., DCFH-DA)

Procedure:

  • Pre-treatment: Pre-treat cells with this compound.

  • Oxidative Insult: Expose cells to the oxidative stressor for a specified duration.

  • Assessment:

    • Measure cell viability.

    • Measure intracellular ROS levels using a fluorescent probe like DCFH-DA.

Visualization of Experimental Workflow

experimental_workflow cluster_invitro In Vitro Dosage Determination cluster_assays Neuroprotection Models start Start: Select Neuronal Cell Model cytotoxicity Cytotoxicity Assay (MTT/Resazurin) start->cytotoxicity dose_range Establish Safe Dose Range (Below IC50) cytotoxicity->dose_range neuroprotection Neuroprotection Assays dose_range->neuroprotection Non-toxic Concentrations ogd Oxygen-Glucose Deprivation (OGD) neuroprotection->ogd glutamate Glutamate Excitotoxicity neuroprotection->glutamate oxidative_stress Oxidative Stress neuroprotection->oxidative_stress end_invitro Optimal In Vitro Dose ogd->end_invitro Determine EC50 glutamate->end_invitro Determine EC50 oxidative_stress->end_invitro Determine EC50

Caption: Workflow for in vitro dosage determination of this compound.

Mechanistic Insights: Signaling Pathways

While the precise mechanism of this compound is yet to be elucidated, related compounds often act on pathways that regulate neuronal survival and apoptosis. A potential neuroprotective mechanism could involve the modulation of pro- and anti-apoptotic proteins.

signaling_pathway cluster_pathway Potential Neuroprotective Signaling stressor Neuronal Stress (Ischemia, Excitotoxicity, Oxidative Stress) bax Bax (Pro-apoptotic) stressor->bax activates bcl2 Bcl-2 (Anti-apoptotic) stressor->bcl2 inhibits compound This compound compound->bax downregulates compound->bcl2 upregulates caspase Caspase Activation bax->caspase bcl2->caspase apoptosis Apoptosis (Neuronal Death) caspase->apoptosis

Caption: Hypothetical signaling pathway for neuroprotection.

Transition to In Vivo Studies: Dosage Considerations

Translating an effective in vitro dose to an in vivo model is a complex process that requires careful consideration of pharmacokinetic and pharmacodynamic factors.

Allometric Scaling

Allometric scaling is a common method used to estimate a starting dose for in vivo studies based on in vitro data and differences in body surface area between species.[17] However, this should be used as a starting point, and empirical dose-ranging studies are essential.

In Vivo Dose-Ranging and Maximum Tolerated Dose (MTD) Studies

Before efficacy studies, a dose-ranging study should be conducted in the chosen animal model (e.g., mice or rats) to determine the MTD. This involves administering escalating doses of this compound and monitoring for any signs of toxicity.

Protocol: In Vivo MTD Study

  • Animal Groups: Use several groups of animals (e.g., 3-5 animals per group).

  • Dose Escalation: Administer increasing doses of the compound (e.g., based on allometric scaling from in vitro data) via the intended route of administration (e.g., intraperitoneal injection or oral gavage).

  • Monitoring: Closely observe the animals for signs of toxicity, such as weight loss, behavioral changes, and any adverse reactions.

  • MTD Determination: The MTD is the highest dose that does not cause significant toxicity.

In Vivo Neuroprotection Efficacy Studies

Once the MTD is established, a dose-response study can be performed in a relevant animal model of neurological disease (e.g., a middle cerebral artery occlusion (MCAO) model of stroke or an MPTP model of Parkinson's disease).[18]

Example Experimental Design for an In Vivo Study:

GroupTreatmentDosage (mg/kg)Outcome Measures
1Sham + Vehicle-Behavioral tests, Histology
2Injury + Vehicle-Behavioral tests, Histology
3Injury + CompoundLow Dose (e.g., 10% of MTD)Behavioral tests, Histology
4Injury + CompoundMedium Dose (e.g., 30% of MTD)Behavioral tests, Histology
5Injury + CompoundHigh Dose (e.g., 70% of MTD)Behavioral tests, Histology

Conclusion

The protocols and guidelines presented in this document provide a robust framework for the systematic determination of the optimal dosage of this compound for neuroprotection assays. By following a logical progression from in vitro cytotoxicity and efficacy studies to in vivo dose-ranging and validation, researchers can confidently establish a therapeutic window for this promising compound. This methodical approach is essential for generating reproducible and translatable data in the quest for novel neuroprotective therapies.

References

  • Calabrese, E. J. (2008). Dose-response features of neuroprotective agents: an integrative summary. Critical Reviews in Toxicology, 38(4), 253-348. [Link]

  • Bonfor, N. P., & Cimarosti, H. (2020). In Vitro Oxygen-Glucose Deprivation to Study Ischemic Cell Death. bio-protocol, 10(19), e3772. [Link]

  • Starkov, A. A. (2008). Modeling Oxidative Stress in the Central Nervous System. Boston Children's Hospital. [Link]

  • Ivanov, A., & Ivanova, S. (2005). Cell Culture Models of Oxidative Stress and Injury in the Central Nervous System. Current Neurovascular Research, 2(1), 75-87. [Link]

  • ResearchGate. (n.d.). Glutamate and Oxygen Glucose Deprivation (OGD) protocols. ResearchGate. [Link]

  • Doyle, K. P., et al. (2015). Oxygen-Glucose Deprivation and Reoxygenation as an In Vitro Ischemia-Reperfusion Injury Model for Studying Blood-Brain Barrier Dysfunction. Journal of Visualized Experiments, (99), e52699. [Link]

  • Bonfor, N. P., & Cimarosti, H. (2020). In vitro oxygen-glucose deprivation to study ischemic cell death. Methods in Molecular Biology, 2083, 13-22. [Link]

  • ResearchGate. (n.d.). Protocols for oxygen glucose deprivation/reperfusion (OGD/R). ResearchGate. [Link]

  • FUJIFILM Wako Chemicals. (2025). Modeling Glutamate-induced Excitotoxicity with iCell® GABANeurons. FUJIFILM Wako Chemicals. [Link]

  • Zay-zay, T. M., et al. (2022). Oxidative Stress-Induced Damage to the Developing Hippocampus Is Mediated by GSK3β. The Journal of Neuroscience, 42(24), 4863–4879. [Link]

  • Innoprot. (n.d.). Excitotoxicity in vitro assay. Innoprot. [Link]

  • Creative Biolabs. (n.d.). Excitotoxicity In Vitro Assay. Creative Biolabs. [Link]

  • Wang, X., & Michaelis, E. K. (2010). Selective neuronal vulnerability to oxidative stress in the brain. Frontiers in Aging Neuroscience, 2, 12. [Link]

  • Staal, J. A., et al. (2020). Diffuse Axonal Injury and Oxidative Stress: A Comprehensive Review. Antioxidants, 9(12), 1282. [Link]

  • InnoSer. (n.d.). In vitro neurology assays. InnoSer. [Link]

  • de Oliveira, M. R., et al. (2023). Neuroprotective effects of crude extracts, compounds, and isolated molecules obtained from plants in the central nervous system injuries: a systematic review. Neural Regeneration Research, 18(9), 1933-1941. [Link]

  • Ncube, B., et al. (2021). Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury. Oncology Letters, 22(6), 844. [Link]

  • Lee, D. H., et al. (2018). In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway. Marine Drugs, 16(11), 444. [Link]

  • FujiFilm Cellular Dynamics. (n.d.). Development of Assays for Neurotoxicity Using Human iPSC-derived Neurons. FujiFilm Cellular Dynamics. [Link]

  • Sura, S., et al. (2016). NMDA receptor-dependent glutamate excitotoxicity in human embryonic stem cell-derived neurons. Neuroscience Letters, 630, 142-148. [Link]

  • Menniti, F. S., et al. (2000). 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist. Journal of Medicinal Chemistry, 43(15), 2981-2984. [Link]

  • ResearchGate. (2016). How to calculate a right dose for in vivo study?. ResearchGate. [Link]

  • Uysal, H., et al. (2013). Investigation of the dose-dependent neuroprotective effects of agmatine in experimental spinal cord injury: a prospective randomized and placebo-control trial. Journal of Neurosurgery: Spine, 18(4), 394-402. [Link]

  • Mattson, M. P. (2007). MECHANISMS OF ACTION AND THERAPEUTIC POTENTIAL OF NEUROHORMETIC PHYTOCHEMICALS. Semantic Scholar. [Link]

  • Yang, Z. J., et al. (2001). Neuroprotective effect of sigma(1)-receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) is linked to reduced neuronal nitric oxide production. Stroke, 32(7), 1613-1620. [Link]

  • Genetic Engineering & Biotechnology News. (2026). THC-anti-inflammatory drug pairing shows Alzheimer's prevention potential. Genetic Engineering & Biotechnology News. [Link]

  • DeCoster, M. A., et al. (1998). Neuroprotection from focal ischemia by 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) is dependent on treatment duration in rats. Anesthesia & Analgesia, 87(6), 1299-1305. [Link]

  • Ren, L., et al. (2016). Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model. International Journal of Molecular Medicine, 37(3), 796-804. [Link]

  • YouTube. (2021). Using PK Data for Better In Vitro and In Vivo Drug Dosing and Study Design. YouTube. [Link]

  • Erhirhie, E. O., et al. (2018). Guidelines on dosage calculation and stock solution preparation in experimental animals' studies. Journal of Natural Sciences Research, 8(9), 45-53. [Link]

  • PubChem. (n.d.). Piperidine, 1-(2-phenylethyl)-. PubChem. [Link]

  • Fisenko, V. P., et al. (2001). Pharmacologically Active 1-(2-ethoxyethyl)-Piperidines. NATO Science Series, II. Mathematics, Physics and Chemistry, 31, 229-234. [Link]

  • Forcelli, P. A., et al. (2018). Neuroprotective Action of the CB1/2 Receptor Agonist, WIN 55212-2, against DMSO but Not Phenobarbital-Induced Neurotoxicity in Immature Rats. Neurotoxicity Research, 34(3), 514-522. [Link]

  • D'hooge, R., et al. (2015). Anticonvulsant mechanisms of piperine, a piperidine alkaloid. Channels, 9(6), 349-357. [Link]

  • ResearchGate. (2021). How to determine the dosage of in vivo study?. ResearchGate. [Link]

  • Skuza, G., & Matsumoto, R. R. (2014). Neuroprotective targets through which 6-acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one (SN79), a sigma receptor ligand, mitigates the effects of methamphetamine in vitro. European Journal of Pharmacology, 724, 136-145. [Link]

Sources

Application Notes & Protocols: Investigating 1-(2-Phenoxyethyl)piperidine in Preclinical Pain and Inflammation Models

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide range of biological activities.[1][2] Its derivatives have been extensively explored for their potential in managing pain, inflammation, and various central nervous system disorders.[3][4][5] The molecule 1-(2-Phenoxyethyl)piperidine combines this privileged heterocyclic motif with a phenoxyethyl side chain. While direct and extensive research on the analgesic and anti-inflammatory properties of this specific molecule is not widely published, its structural components suggest a strong rationale for its investigation in these therapeutic areas. The phenoxyethyl moiety is present in compounds that interact with various biological targets, and piperidine derivatives are well-known to exhibit significant analgesic and anti-inflammatory effects.[3][6][7]

This guide provides a comprehensive framework for the preclinical evaluation of this compound. It is designed to equip researchers with the necessary protocols to systematically investigate its potential as a novel analgesic and anti-inflammatory agent. The methodologies described herein are based on established and validated preclinical models.

Hypothesized Mechanism of Action

The structural features of this compound allow for several plausible mechanisms of action. The piperidine ring is a common feature in many synthetic opioids that target the µ-opioid receptor to produce analgesia.[8][9] Additionally, piperidine derivatives have been shown to interact with sigma receptors, which are implicated in the modulation of pain pathways.[4]

The phenoxyethyl group may confer activity against enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX), or modulate the production of inflammatory mediators like prostaglandins.[6] Some phenoxyethyl piperidine derivatives have also been investigated as cholinesterase inhibitors, a mechanism that can have downstream effects on inflammation and nociception.[7][10]

Given these possibilities, a primary investigation into this compound would likely focus on its ability to modulate key pathways in pain and inflammation.

Hypothesized_MoA cluster_pain Pain Modulation cluster_inflammation Inflammation Modulation Opioid_Receptors μ-Opioid Receptors Analgesia Analgesia Opioid_Receptors->Analgesia Agonism Sigma_Receptors Sigma-1 Receptors Sigma_Receptors->Analgesia Antagonism COX_Enzymes COX-1/COX-2 Prostaglandins Prostaglandin Production COX_Enzymes->Prostaglandins Catalysis Inflammation Inflammation Prostaglandins->Inflammation Mediation Compound This compound Compound->Opioid_Receptors Potential Interaction Compound->Sigma_Receptors Potential Interaction Compound->COX_Enzymes Potential Inhibition

Caption: Hypothesized molecular targets for this compound in pain and inflammation.

Protocols for Preclinical Evaluation

Part 1: Assessment of Analgesic Activity

This model induces a chemically-mediated visceral pain response, which is useful for evaluating peripherally acting analgesics.

Methodology:

  • Animal Model: Male Swiss albino mice (20-25 g).

  • Acclimatization: House animals for at least one week under standard laboratory conditions with free access to food and water.

  • Grouping:

    • Group I: Vehicle control (e.g., 0.9% saline with 5% DMSO).

    • Group II: Positive control (e.g., Diclofenac sodium, 10 mg/kg, intraperitoneal).

    • Group III-V: Test compound (this compound) at varying doses (e.g., 10, 25, 50 mg/kg, intraperitoneal).

  • Procedure:

    • Administer the vehicle, positive control, or test compound.

    • After 30 minutes, inject 0.6% acetic acid solution (10 ml/kg) intraperitoneally to each mouse.

    • Immediately place each mouse in an individual observation chamber.

    • After a 5-minute latency period, count the number of writhes (constriction of the abdomen, stretching of the hind limbs) for a continuous 15-minute period.

  • Data Analysis: Calculate the percentage inhibition of writhing for each group compared to the vehicle control using the formula: % Inhibition = [(Mean writhes in control - Mean writhes in test group) / Mean writhes in control] x 100

This model assesses the central analgesic effects of a compound against a thermal pain stimulus.

Methodology:

  • Animal Model: Wistar rats (150-200 g).

  • Apparatus: Hot plate analgesia meter maintained at a constant temperature of 55 ± 0.5°C.

  • Baseline Measurement: Before drug administration, determine the baseline reaction time for each rat by placing it on the hot plate and recording the time until it exhibits a nociceptive response (e.g., licking of paws, jumping). A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.

  • Grouping and Administration: Similar to the writhing test, with a positive control such as Morphine (5 mg/kg, subcutaneous).

  • Procedure:

    • Administer the vehicle, positive control, or test compound.

    • At predetermined time intervals (e.g., 30, 60, 90, and 120 minutes) post-administration, place each rat on the hot plate and record the reaction time.

  • Data Analysis: The increase in latency period is indicative of analgesic activity.

Model Pain Type Potential Mechanism Typical Positive Control
Acetic Acid WrithingVisceral, InflammatoryPeripheral, COX inhibitionDiclofenac, Aspirin
Hot PlateThermal, SupraspinalCentral, Opioid-mediatedMorphine, Fentanyl[9]
Part 2: Assessment of Anti-inflammatory Activity

This is a widely used and validated model for screening acute anti-inflammatory activity.[5]

Carrageenan_Workflow Start Acclimatize Rats Grouping Group Animals (Vehicle, Control, Test) Start->Grouping Baseline Measure Baseline Paw Volume Grouping->Baseline Dosing Administer Compound (p.o. or i.p.) Baseline->Dosing Induction Inject Carrageenan (sub-plantar) Dosing->Induction 1 hour post-dosing Measurement Measure Paw Volume at 1, 2, 3, 4 hours Induction->Measurement Analysis Calculate % Inhibition of Edema Measurement->Analysis End Endpoint Analysis->End

Sources

Application Notes & Protocols: Ex Vivo Analysis of Brain Tissue After 1-(2-Phenoxyethyl)piperidine Treatment

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(2-Phenoxyethyl)piperidine and its derivatives represent a class of neuroactive compounds with potential therapeutic applications. Structurally related compounds have been explored for their roles as cholinesterase inhibitors for dementia, NMDA receptor antagonists, and modulators of monoamine transporters.[1][2][3] For instance, piperidine alkaloids are known to modulate neurotransmitter systems like serotonin, norepinephrine, and GABA.[4] Given this pharmacological context, it is critical to understand how these compounds affect the brain at a cellular and molecular level.

Ex vivo analysis provides a powerful platform to investigate the neurochemical and structural changes induced by in vivo treatment with a compound of interest.[5][6] This approach allows for detailed molecular probing in a controlled laboratory setting, bridging the gap between systemic administration and specific neurological outcomes. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to conduct ex vivo brain tissue analysis following treatment with this compound. The protocols detailed below cover key experimental procedures for assessing changes in neuronal activation, protein expression, and monoamine neurotransmitter levels.

I. Experimental Design & Rationale

A robust experimental design is paramount for obtaining reproducible and meaningful data. The choices made during the in vivo phase directly impact the quality and interpretation of subsequent ex vivo analyses.

Animal Model and Dosing Regimen

The selection of the animal model (e.g., mouse, rat) and the dosing regimen (acute vs. chronic, dose-response) should be based on the specific research question. Chronic administration may be more relevant for studying neuroadaptive changes, while acute dosing can reveal immediate pharmacological effects.

Tissue Harvesting and Fixation

Proper tissue harvesting is a critical control point. For most applications, transcardial perfusion with phosphate-buffered saline (PBS) followed by a fixative like 4% paraformaldehyde (PFA) is essential for preserving tissue integrity and antigenicity for histological studies.[7][8] For biochemical assays where protein or neurotransmitter activity is key, rapid dissection and snap-freezing of fresh tissue on dry ice is the preferred method.[9]

Experimental Workflow

The overall process, from in vivo treatment to ex vivo data acquisition, requires careful planning. A generalized workflow is depicted below to guide the experimental sequence.

ExVivoWorkflow cluster_in_vivo In Vivo Phase cluster_harvest Tissue Harvesting cluster_ex_vivo Ex Vivo Analysis animal_model Animal Model Selection (e.g., C57BL/6 Mouse) dosing This compound Administration (i.p., p.o.) animal_model->dosing Vehicle Control vs. Treatment Groups perfusion Anesthesia & Transcardial Perfusion (PBS followed by 4% PFA) dosing->perfusion dissection Brain Extraction & Regional Dissection perfusion->dissection processing Post-fixation / Snap Freezing dissection->processing ihc Protocol 1: Immunohistochemistry (IHC) processing->ihc wb Protocol 2: Western Blotting processing->wb hplc Protocol 3: Neurotransmitter Analysis (HPLC) processing->hplc data_analysis Data Analysis & Interpretation ihc->data_analysis wb->data_analysis hplc->data_analysis

Caption: Generalized experimental workflow from in vivo treatment to ex vivo analysis.

II. Core Protocols

The following protocols are foundational for assessing the neurological impact of this compound.

Protocol 1: Immunohistochemistry (IHC) for Neuronal Activation Marker (c-Fos)

Rationale: c-Fos is an immediate early gene often used as a marker for recent neuronal activity. Visualizing its expression can map the brain regions activated by the compound. This protocol is adapted from standard methods for free-floating mouse brain sections.[10][11][12]

Materials:

  • 4% PFA-fixed, cryoprotected brain tissue

  • Cryostat or vibrating microtome

  • Phosphate-Buffered Saline (PBS)

  • Blocking Buffer: 5% Normal Goat Serum (NGS) and 0.3% Triton X-100 in PBS

  • Primary Antibody: Rabbit anti-c-Fos

  • Secondary Antibody: Goat anti-Rabbit IgG, conjugated to a fluorophore (e.g., Alexa Fluor 488)

  • DAPI (4′,6-diamidino-2-phenylindole) for nuclear counterstaining

  • Mounting medium

Step-by-Step Methodology:

  • Sectioning: Section the brain into 30-40 µm thick coronal sections using a cryostat or microtome. Collect sections in PBS.[7][12]

  • Washing: Wash sections three times in PBS for 10 minutes each to remove cryoprotectant.

  • Blocking: Incubate sections in Blocking Buffer for 1-2 hours at room temperature on a shaker. This step minimizes non-specific antibody binding.[12]

  • Primary Antibody Incubation: Transfer sections to primary antibody solution (anti-c-Fos diluted in antibody buffer, typically 1% NGS and 0.3% Triton X-100 in PBS). Incubate overnight at 4°C with gentle agitation.[7][12]

  • Washing: The next day, wash sections four times in PBS for 10 minutes each.

  • Secondary Antibody Incubation: Incubate sections in the fluorescently-labeled secondary antibody solution, diluted in antibody buffer, for 2 hours at room temperature, protected from light.[10][11]

  • Counterstaining: Wash sections three times in PBS, then incubate in DAPI solution for 10 minutes to stain cell nuclei.

  • Mounting: Wash sections a final time in PBS. Mount the sections onto Superfrost Plus slides and allow them to air dry briefly. Apply a drop of mounting medium and coverslip.[7]

  • Imaging: Visualize sections using a fluorescence or confocal microscope.

Self-Validation:

  • Negative Control: Omit the primary antibody in some sections to check for non-specific binding of the secondary antibody.

  • Positive Control: Use tissue from an animal exposed to a known stimulus for c-Fos induction (e.g., a seizure-inducing agent) to confirm antibody and protocol efficacy.

Protocol 2: Western Blot for Synaptic Protein Quantification

Rationale: Western blotting allows for the quantification of specific protein levels in brain homogenates. This can reveal if this compound treatment alters the expression of key proteins involved in neurotransmission, such as synaptic vesicle proteins (e.g., synaptophysin) or receptors. This protocol is based on standard brain tissue homogenization and immunoblotting procedures.[9][13]

Materials:

  • Snap-frozen brain tissue (e.g., hippocampus, prefrontal cortex)

  • RIPA Lysis Buffer with protease and phosphatase inhibitors[9][14]

  • Dounce homogenizer or sonicator[14]

  • BCA Protein Assay Kit[9]

  • SDS-PAGE gels, running buffer, and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking Buffer: 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)

  • Primary antibodies (e.g., anti-synaptophysin, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate[13]

Step-by-Step Methodology:

  • Homogenization: On ice, homogenize the dissected brain tissue in 10 volumes of ice-cold RIPA buffer.[9][15] A Dounce homogenizer is often recommended to minimize protein denaturation.[14]

  • Lysis & Clarification: Incubate the homogenate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[9]

  • Protein Quantification: Collect the supernatant and determine the protein concentration using a BCA assay.[9] This ensures equal loading of protein for all samples.

  • Sample Preparation: Dilute the protein lysates to the same concentration and mix with Laemmli sample buffer. Heat samples at 95°C for 5-10 minutes.

  • SDS-PAGE & Transfer: Load equal amounts of protein (e.g., 20 µg) per lane of an SDS-PAGE gel. Run the gel to separate proteins by size. Transfer the separated proteins to a PVDF membrane.

  • Blocking: Incubate the membrane in Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.[13]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in 5% BSA in TBST) overnight at 4°C.[13]

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.[13]

  • Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[13]

  • Analysis: Quantify band intensity using imaging software. Normalize the intensity of the target protein to a loading control like β-actin.

Data Presentation:

Treatment GroupSample IDSynaptophysin (Normalized Intensity)β-Actin (Raw Intensity)
Vehicle11.0545890
Vehicle20.9846123
Vehicle31.1245500
Compound 41.4545980
Compound 51.5246050
Compound 61.4145770
Protocol 3: HPLC-ECD for Monoamine Neurotransmitter Quantification

Rationale: Many piperidine-based compounds affect monoaminergic systems.[3][16] High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is a sensitive and established method for quantifying monoamines (dopamine, serotonin, norepinephrine) and their metabolites in brain tissue.[17][18][19]

Potential Signaling Pathway Modulation: Based on the known pharmacology of related piperidine compounds, this compound could potentially modulate monoamine reuptake transporters. Altered transporter function would lead to changes in synaptic neurotransmitter levels, which can be quantified by HPLC.

SignalingPathway compound This compound dat Dopamine Transporter (DAT) compound->dat net Norepinephrine Transporter (NET) compound->net sert Serotonin Transporter (SERT) compound->sert reuptake_block Inhibition of Neurotransmitter Reuptake dat->reuptake_block net->reuptake_block sert->reuptake_block synaptic_increase Increased Synaptic Concentration of DA, NE, 5-HT reuptake_block->synaptic_increase downstream Downstream Neuronal Signaling & Adaptation synaptic_increase->downstream

Caption: Hypothesized mechanism of action via monoamine transporter inhibition.

Materials:

  • Snap-frozen brain tissue

  • Homogenization Buffer (e.g., 0.1 M perchloric acid)

  • HPLC system with an electrochemical detector (ECD)

  • C18 reverse-phase HPLC column[20]

  • Mobile phase (composition depends on specific analytes, often a buffered solution with methanol or acetonitrile)

  • Standards for dopamine, serotonin, norepinephrine, and their metabolites

Step-by-Step Methodology:

  • Sample Preparation: Weigh the frozen brain tissue and homogenize in 10-20 volumes of ice-cold homogenization buffer (e.g., perchloric acid).

  • Centrifugation: Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

  • Filtration: Collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • HPLC Analysis: Inject a fixed volume of the filtered supernatant into the HPLC system. The compounds will be separated on the C18 column based on their physicochemical properties.[19][20]

  • Detection: As the analytes elute from the column, they are detected by the ECD, which measures the current generated by their oxidation.[19]

  • Quantification: Create a standard curve by running known concentrations of each neurotransmitter standard.[20] Calculate the concentration of neurotransmitters in the tissue samples by comparing their peak areas to the standard curve. Results are typically expressed as ng/g of tissue.

Self-Validation:

  • Standard Curve: A standard curve with a high correlation coefficient (r² > 0.99) is essential for accurate quantification.[20]

  • Internal Standards: The use of isotopically labeled internal standards can account for variability in sample preparation and injection.[20]

  • Spike Recovery: Spike a known amount of standard into a sample homogenate to ensure the extraction and detection method is efficient.

III. Concluding Remarks

The protocols outlined in these application notes provide a robust framework for the ex vivo characterization of this compound's effects on the central nervous system. By combining neuroanatomical (IHC), biochemical (Western blot), and neurochemical (HPLC) analyses, researchers can build a comprehensive profile of the compound's mechanism of action. Adherence to rigorous experimental design, including appropriate controls and validation steps, is crucial for generating high-quality, interpretable data that can confidently guide further drug development efforts.

References

  • Western blot in homogenised mouse brain samples. (2024). protocols.io. [Link]

  • Immunohistochemistry (IHC) Staining Mouse Brain Sections. (2024). protocols.io. [Link]

  • Immunohistochemistry (IHC) in mouse brain tissue. (n.d.). Bio-protocol. [Link]

  • Brain processing, slicing and immunohistochemistry protocol. (n.d.). Aligning Science Across Parkinson's. [Link]

  • Immunohistochemistry (IHC) on mouse brain slices. (2024). protocols.io. [Link]

  • Western blot in homogenised mouse brain samples v2. (2024). ResearchGate. [Link]

  • HPLC Neurotransmitter Analysis. (n.d.). Springer Nature Experiments. [Link]

  • Preparation of brain homogenates and western blot analysis. (n.d.). Bio-protocol. [Link]

  • HPLC Neurotransmitter Analysis. (2019). PubMed. [Link]

  • Quantification of Neurotransmitters in Mouse Brain Tissue by Using Liquid Chromatography Coupled Electrospray Tandem Mass Spectrometry. (2014). PubMed Central. [Link]

  • Unlocking the brain: A new method for Western blot protein detection from fixed brain tissue. (2021). PubMed. [Link]

  • Best protocol to perform Western Blot from mice brain?. (2020). ResearchGate. [Link]

  • Rapid HPLC-ESI-MS/MS Analysis of Neurotransmitters in the Brain Tissue of Alzheimer's Disease Rats before and after Oral Administration of Xanthoceras sorbifolia Bunge. (2018). PubMed Central. [Link]

  • The High-Precision Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Monoamines Neurotransmitters and Their Metabolites: A Review. (2024). MDPI. [Link]

  • 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist. (2000). PubMed. [Link]

  • An ex Vivo Model for Evaluating Blood–Brain Barrier Permeability, Efflux, and Drug Metabolism. (2022). ACS Publications. [Link]

  • Exploring the potential of a novel phenoxyethyl piperidine derivative with cholinesterase inhibitory properties as a treatment for dementia: Insights from STZ animal model of dementia. (2023). PubMed. [Link]

  • A Novel Ex Vivo Model to Study Therapeutic Treatments for Myelin Repair following Ischemic Damage. (2023). MDPI. [Link]

  • Ex vivo, in situ perfusion protocol for human brain fixation compatible with microscopy, MRI techniques, and anatomical studies. (2023). PubMed Central. [Link]

  • Brain Tissue Binding Assay. (n.d.). Creative Bioarray. [Link]

  • Piperidine, 1-(2-phenylethyl)-. (n.d.). PubChem. [Link]

  • Piperidine: effects on locomotor activity and brain monoamine turnover. (1976). PubMed. [Link]

  • Pharmacologically Active 1-(2-ethoxyethyl)-Piperidines. (n.d.). ARKIVOC. [Link]

  • Pharmacological and behavioral analysis of the effects of some bivalent ligand-based monoamine reuptake inhibitors. (2001). PubMed. [Link]

  • Anticonvulsant mechanisms of piperine, a piperidine alkaloid. (2015). PubMed. [Link]

Sources

Application Note: High-Throughput Screening of 1-(2-Phenoxyethyl)piperidine Derivatives for Sigma-1 Receptor Antagonism

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Sigma-1 Receptor Ligands

The 1-(2-phenoxyethyl)piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. A primary and compelling target for this class of molecules is the Sigma-1 Receptor (σ1R).[1][2] The σ1R is a unique ligand-operated chaperone protein located at the endoplasmic reticulum (ER), where it modulates a host of cellular functions, including intracellular Ca2+ signaling, ion channel activity, and ER stress response.[3][4] Due to its significant role in cellular homeostasis, the σ1R has emerged as a pluripotent drug target for a wide range of pathologies, including neurodegenerative diseases, cancer, neuropathic pain, and psychiatric disorders.[5][6]

Identifying novel and selective σ1R ligands from large compound libraries necessitates a robust, reliable, and scalable screening methodology. High-Throughput Screening (HTS) provides the necessary platform to rapidly evaluate thousands of derivatives. This application note details a comprehensive HTS workflow designed to identify and characterize this compound derivatives that act as competitive antagonists of the σ1R. The core of this workflow is a Fluorescence Polarization (FP) competitive binding assay, a homogeneous and sensitive technique ideal for HTS campaigns.[7][8]

Principle of the Fluorescence Polarization (FP) Assay

The FP assay is founded on the principle that the rotational speed of a fluorescent molecule in solution affects the polarization of its emitted light after excitation with plane-polarized light.[9]

  • Low Polarization State: A small, fluorescently-labeled ligand (the "tracer") tumbles rapidly in solution. When excited, it emits largely depolarized light, resulting in a low FP signal.

  • High Polarization State: When this tracer binds to a much larger molecule, such as the σ1 receptor, its rotational diffusion is significantly slowed. This slower tumbling leads to the emission of light that remains highly polarized, yielding a high FP signal.

  • Competitive Displacement: In a competitive assay format, unlabeled test compounds (e.g., from a this compound library) are introduced. If a test compound binds to the σ1R, it will displace the fluorescent tracer. The displaced tracer resumes its rapid tumbling, causing a decrease in the FP signal. The magnitude of this decrease is directly proportional to the binding affinity of the test compound.[10]

This "mix-and-read" format is highly amenable to automation and miniaturization in 384-well or 1536-well plates, making it a cornerstone of modern HTS.[7]

Visualizing the HTS Workflow

The entire screening process, from initial setup to hit confirmation, follows a structured, multi-stage funnel approach to efficiently identify promising candidates.

HTS_Workflow cluster_0 Primary Screen cluster_1 Dose-Response & Confirmation cluster_2 Secondary & Orthogonal Assays cluster_3 Lead Optimization Primary_Screen Single-Point FP Assay (e.g., 10 µM concentration) Data_Analysis Calculate % Inhibition Identify Primary Hits Primary_Screen->Data_Analysis Dose_Response 10-Point IC50 Determination (FP Assay) Data_Analysis->Dose_Response Primary Hits Hit_Confirmation Confirm Structure & Purity (LC-MS/NMR) Dose_Response->Hit_Confirmation Orthogonal_Assay Radioligand Binding Assay (e.g., [3H]-Pentazocine) Hit_Confirmation->Orthogonal_Assay Confirmed Hits Functional_Assay Cell-Based Functional Assay (e.g., Ca2+ Mobilization) Orthogonal_Assay->Functional_Assay SAR_Studies Structure-Activity Relationship (SAR) Functional_Assay->SAR_Studies Validated Leads

Caption: Mechanism of the Fluorescence Polarization competitive binding assay.

Conclusion

The workflow described provides a robust and efficient strategy for the high-throughput screening of this compound derivatives to identify novel Sigma-1 Receptor antagonists. The use of a homogeneous fluorescence polarization assay as the primary screen, followed by a rigorous hit validation cascade involving orthogonal binding and functional assays, ensures the confident identification of potent and selective leads. These compounds can then serve as valuable starting points for medicinal chemistry optimization programs aimed at developing next-generation therapeutics for a multitude of human diseases.

References

  • Advances in G Protein-Coupled Receptor High-throughput Screening.
  • An Overview of High Throughput Screening at G Protein Coupled Receptors.
  • An Overview of High Throughput Screening at G Protein Coupled Receptors.Bentham Science.
  • Pharmacology and therapeutic potential of sigma(1) receptor ligands.PubMed.
  • Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases.Frontiers in Neuroscience.
  • High-Throughput GPCR Assay Development.Agilent Technologies.
  • Advances in G protein-coupled receptor high-throughput screening.PubMed.
  • The molecular function of σ receptors: past, present, and future.Portland Press.
  • Sigma-1 receptor.Wikipedia.
  • Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands.Semantic Scholar.
  • Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates.
  • Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accur
  • Application Notes: Fluorescence Polariz
  • Establishing and optimizing a fluorescence polariz
  • Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Nucleic Acid-Protein Binding.PubMed.
  • Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening.MDPI.
  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiprolifer
  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-(2-Phenoxyethyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(2-Phenoxyethyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to ensure your success.

The primary route to synthesizing this compound is through the nucleophilic substitution (SN2) reaction between piperidine and a suitable 2-phenoxyethyl halide, typically 2-phenoxyethyl bromide or chloride. This N-alkylation reaction, while straightforward in principle, is subject to several variables that can significantly impact yield and purity.[1] This guide provides a deep dive into the causality behind experimental choices and offers robust, self-validating protocols.

General Synthesis Workflow

The overall process involves the reaction of piperidine with a 2-phenoxyethyl halide in the presence of a base and a suitable solvent, followed by work-up and purification.

Synthesis Workflow Reactants Piperidine + 2-Phenoxyethyl Halide + Base Solvent Select Solvent (e.g., DMF, ACN) Reactants->Solvent 1. Combine Reaction Reaction at Controlled Temperature Solvent->Reaction 2. Heat/Stir Monitoring Monitor Progress (TLC, GC-MS) Reaction->Monitoring 3. Track Workup Aqueous Work-up & Extraction Monitoring->Workup 4. Quench Purification Purification (Distillation or Chromatography) Workup->Purification 5. Isolate Product Pure this compound Purification->Product 6. Final Product

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Problem 1: Low or No Product Yield

Question: My reaction yield is consistently low. What are the common causes and how can I fix them?

Answer: Low yields in this N-alkylation can stem from several factors, ranging from reactant quality to suboptimal reaction conditions. Let's break down the most common culprits.

  • Cause 1: Inappropriate Base Selection The base is critical for neutralizing the hydrohalic acid (HBr or HCl) formed during the reaction. If the acid is not neutralized, it will protonate the starting piperidine, forming a piperidinium salt. This salt is no longer nucleophilic, effectively halting the reaction.[2]

    • Troubleshooting Suggestion: Use at least one equivalent of a suitable base. Mild inorganic bases like potassium carbonate (K₂CO₃) are often effective, especially when paired with a polar aprotic solvent like DMF or acetonitrile to improve solubility.[2][3] For more challenging reactions, a non-nucleophilic organic base such as N,N-diisopropylethylamine (DIPEA) can be used.[3]

    • Rationale: The base ensures a continuous supply of the free, nucleophilic piperidine amine required for the SN2 reaction.

  • Cause 2: Low Reactivity of the Alkyl Halide The rate of an SN2 reaction is highly dependent on the leaving group ability of the halide.

    • Troubleshooting Suggestion: The reactivity order for alkyl halides is R-I > R-Br > R-Cl.[4] If you are using 2-phenoxyethyl chloride, consider switching to 2-phenoxyethyl bromide for a faster reaction. For an even greater rate enhancement, you can generate the more reactive 2-phenoxyethyl iodide in situ by adding a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) to the reaction mixture when using the bromide or chloride. This is known as the Finkelstein reaction.

    • Rationale: Iodide is a larger, more polarizable, and weaker base than bromide or chloride, making it a superior leaving group and accelerating the nucleophilic substitution.

  • Cause 3: Poor Solvent Choice The solvent plays a crucial role in stabilizing reactants and transition states.

    • Troubleshooting Suggestion: Use a polar aprotic solvent such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (ACN).[4][5] Protic solvents like ethanol or water should be avoided.[6]

    • Rationale: Polar aprotic solvents can dissolve ionic species and solvate the cation (e.g., K⁺ from K₂CO₃), but they do not strongly solvate the amine nucleophile. This leaves the nucleophile "naked" and highly reactive, promoting the SN2 mechanism. Protic solvents form hydrogen bonds with the amine, stabilizing it and reducing its nucleophilicity.[4]

Problem 2: Formation of Significant Side Products

Question: My crude product is contaminated with significant impurities. What are the likely side reactions?

Answer: The primary side reaction of concern in this synthesis is over-alkylation, which leads to the formation of a quaternary ammonium salt.

  • Side Reaction: Quaternary Salt Formation The product, this compound, is a tertiary amine and is still nucleophilic. It can react with another molecule of the 2-phenoxyethyl halide to form a quaternary ammonium salt. This is a common issue in amine alkylations.[1]

    • Troubleshooting Suggestion: To minimize this, use a slight excess of the starting piperidine relative to the alkyl halide. A more effective strategy is the slow, controlled addition of the alkyl halide to the reaction mixture containing piperidine using a syringe pump.[2]

    • Rationale: Maintaining a high concentration of the primary nucleophile (piperidine) relative to the electrophile (alkyl halide) kinetically favors the desired mono-alkylation over the subsequent di-alkylation of the product.[2]

Side_Reaction cluster_0 Desired Reaction (Mono-alkylation) cluster_1 Side Reaction (Over-alkylation) Piperidine Piperidine (Nucleophile) Product This compound Piperidine->Product + 2-Phenoxyethyl-Br (SN2) QuatSalt Quaternary Ammonium Salt Product_node This compound Product_node->QuatSalt + 2-Phenoxyethyl-Br (SN2)

Caption: Competing pathways of desired mono-alkylation versus over-alkylation.

Problem 3: Sluggish Reaction or Incomplete Conversion

Question: My reaction is extremely slow or stalls before all the starting material is consumed. How can I drive it to completion?

Answer: When a reaction is sluggish, enhancing the reactivity of the nucleophile or the efficiency of mixing between reactants is key. Phase-Transfer Catalysis is an excellent strategy for this.

  • Solution: Implement Phase-Transfer Catalysis (PTC) If you are using a solid, insoluble base like K₂CO₃ in an organic solvent, the reaction is happening at the solid-liquid interface, which can be slow. A phase-transfer catalyst can dramatically accelerate the reaction.[7][8]

    • Troubleshooting Suggestion: Add a catalytic amount (1-5 mol%) of a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) or a crown ether (e.g., 18-crown-6).[4][9]

    • Rationale: The phase-transfer catalyst transports the anionic component (in this case, the deprotonated amine or carbonate) from the solid or aqueous phase into the organic phase where the alkyl halide resides.[10] For example, the tetrabutylammonium cation (Bu₄N⁺) is soluble in organic solvents due to its lipophilic alkyl chains. It can pair with an anion, shuttle it into the organic phase, and facilitate a homogeneous reaction, leading to a significant rate increase.[11]

PTC_Mechanism Principle of Solid-Liquid Phase-Transfer Catalysis Organic_Phase Organic Phase (e.g., Toluene) Solid_Phase Solid Phase (K2CO3 Base) RX R-X (2-Phenoxyethyl-Br) Product Product (R-Piperidine) RX->Product Reacts with [Base-] Q_X Q+X- Product->Q_X Releases X- Q_Base Q+[Base-] Q_X->Q_Base Anion Exchange at Interface Q_Base->RX Shuttles into Organic Phase K_Base K+ [Base-] KX K+X-

Sources

Technical Support Center: Purification of 1-(2-Phenoxyethyl)piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-(2-phenoxyethyl)piperidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges encountered during the isolation and purification of this important class of compounds. The inherent basicity of the piperidine nitrogen, combined with the physicochemical properties imparted by the phenoxyethyl moiety, frequently leads to predictable yet manageable purification hurdles.

This document provides in-depth troubleshooting guides, answers to frequently asked questions, and validated protocols based on established chemical principles to enhance the purity, yield, and efficiency of your work.

Troubleshooting Guide: Navigating Common Purification Issues

The following table outlines common problems observed during the purification of this compound derivatives, their probable causes, and scientifically-grounded solutions.

Observed Problem Potential Cause(s) Recommended Solution(s) & Scientific Rationale
Product streaks or "tails" significantly on silica gel TLC/Flash Chromatography. Strong Acid-Base Interaction: The basic piperidine nitrogen interacts strongly with the acidic silanol groups (Si-O-H) on the surface of standard silica gel.[1] This causes a portion of the compound to bind tightly, leading to slow, uneven elution and poor separation.[2]Mobile Phase Modification: Add a small amount of a competing base to your eluent (e.g., 0.5-2% triethylamine or 0.1-1% ammonium hydroxide). The additive neutralizes the acidic sites on the silica, allowing your basic product to elute more symmetrically. Alternative Stationary Phase: Use a less acidic or basic stationary phase like neutral or basic alumina.[3][4] Alternatively, amine-functionalized silica gel can provide excellent separation without the need for mobile phase additives.[1]
Low product yield after column chromatography. Irreversible Adsorption: A portion of the product may have irreversibly bound to the acidic silica gel, especially if the compound is particularly basic or the column was run slowly. Product Decomposition: Some derivatives may be sensitive to the acidic environment of silica gel and degrade during purification.[5]Verify Stability: Before committing to a large-scale column, spot your crude material on a TLC plate and let it sit for an hour before eluting. If a new spot appears at the baseline or streaking is severe, it indicates potential decomposition.[5] Use Deactivated Silica: Flush the packed silica column with a solvent system containing triethylamine before loading your sample to pre-neutralize the stationary phase.[4]
Crude product is a persistent oil and fails to crystallize. Presence of Impurities: Small amounts of unreacted starting materials, byproducts, or residual solvent can inhibit crystal lattice formation. Low Melting Point/Amorphous Nature: The inherent structure of the molecule may favor an amorphous or low-melting solid state.Acid-Base Extraction: Perform a liquid-liquid extraction to remove neutral or acidic impurities. Dissolve the crude oil in an organic solvent (e.g., ethyl acetate) and wash with dilute aqueous acid (e.g., 1M HCl). Your basic product will move to the aqueous layer. Basify the aqueous layer (e.g., with NaOH) and re-extract your purified product back into an organic solvent.[6] Salt Formation for Crystallization: Convert the purified freebase into a salt (e.g., hydrochloride or hydrobromide). Salts often have higher melting points and form well-defined crystalline solids more readily than their freebase counterparts.[7][8]
Co-elution of product with unreacted 2-phenoxyethanol. Similar Polarity: The starting alcohol and the product may have very similar polarities, making chromatographic separation difficult.Acid-Base Extraction: This is the most effective method. As described above, an acidic wash will protonate and extract your basic piperidine product into the aqueous phase, leaving the neutral 2-phenoxyethanol starting material in the organic layer.[6]
Presence of a byproduct from E2 elimination. Use of a Hindered Alkyl Halide: If synthesizing via Williamson ether synthesis, using a secondary or tertiary halide (e.g., 1-phenoxy-2-chloroethane) with piperidine can lead to elimination (E2) as a competing side reaction, forming an alkene.[9]Optimize Synthetic Route: The Williamson ether synthesis is most efficient with primary alkyl halides.[10][11][12] The preferred route is to use phenoxide as the nucleophile and react it with a piperidine bearing a primary alkyl halide (e.g., 1-(2-chloroethyl)piperidine).
White precipitate forms in the product upon standing. Reaction with Atmospheric CO₂: Basic amines can react with carbon dioxide from the air to form a solid carbamate or carbonate salt.[13][14]Inert Atmosphere Storage: Store the purified amine under an inert atmosphere like nitrogen or argon. Liberate the Freebase: If a precipitate has formed, it can often be reversed by dissolving the material in a suitable solvent and washing with a dilute base to regenerate the free amine.

Purification Strategy Decision Workflow

Choosing the correct purification strategy is critical. The following diagram outlines a decision-making process based on the initial state and analysis of your crude product.

Purification_Workflow Start Crude Product Analysis TLC Run TLC in multiple solvent systems Start->TLC Purity_Check Single Spot on TLC? TLC->Purity_Check State_Check Is the product a solid? Purity_Check->State_Check Yes Impurity_Check Are impurities neutral/acidic? Purity_Check->Impurity_Check No Crystallize Recrystallization State_Check->Crystallize Yes AcidBase_Extraction Perform Acid-Base Extraction State_Check->AcidBase_Extraction No (Oil) End_Pure Pure Solid Product Crystallize->End_Pure Impurity_Check->AcidBase_Extraction Yes Column_Chrom Flash Column Chromatography (Amine-modified) Impurity_Check->Column_Chrom No Post_Column_Check Analyze Fractions by TLC AcidBase_Extraction->Post_Column_Check Column_Chrom->Post_Column_Check Post_Column_Check->State_Check Product is clean

Caption: Decision tree for selecting a purification method.

Frequently Asked Questions (FAQs)

Q1: Why does my TLC spot for the piperidine derivative look like a comet or a streak? A: This phenomenon, known as "tailing" or "streaking," is a classic sign of strong interaction between your basic compound and the acidic silica gel stationary phase.[2][15][16] As the solvent front moves up the plate, your compound undergoes a series of adsorption/desorption steps. The strong binding to acidic sites causes incomplete desorption, leaving a trail of material behind the main spot. To resolve this, add 0.5-1% triethylamine or ammonium hydroxide to your TLC developing solvent.[3]

Q2: I performed an acid-base extraction, but my yield is very low. What could have gone wrong? A: Several factors can lead to low recovery after an acid-base extraction. First, ensure the basification step was complete. After adding base (e.g., NaOH), check the pH of the aqueous layer with pH paper to ensure it is strongly basic (pH > 12). If the pH is not high enough, your amine will remain protonated and stay in the aqueous layer.[6] Second, some amine salts can be surprisingly soluble in organic solvents, or the free base may have some water solubility.[17] Perform multiple (at least 3-4) extractions with your organic solvent to ensure complete recovery from the aqueous phase.

Q3: Can I use reversed-phase chromatography for these compounds? A: Yes, reversed-phase chromatography can be an excellent alternative. Since the stationary phase (e.g., C18 silica) is non-polar, the problematic acid-base interactions are avoided. For basic amines, it is best to use a mobile phase with a high pH to keep the amine in its neutral, more lipophilic form. A mobile phase of acetonitrile/water or methanol/water with a modifier like 0.1% triethylamine or ammonium hydroxide to maintain a basic pH is a good starting point.

Q4: How do I effectively remove the triethylamine "column additive" from my final product? A: Triethylamine is relatively volatile (boiling point ~89 °C). After combining your pure fractions, it can usually be removed by rotary evaporation. For stubborn traces, co-evaporation with a solvent like dichloromethane or toluene can be effective. If residual amounts persist, dissolving the product in diethyl ether and washing with cold, dilute copper(II) sulfate solution can help remove the amine, followed by a water wash and drying.

Q5: My product crystallized, but it's a sticky solid. How can I improve its consistency? A: A sticky or waxy solid often indicates the presence of residual solvent or minor impurities. Try triturating the solid: add a small amount of a non-polar solvent in which your product is poorly soluble (e.g., hexanes or diethyl ether), and stir or sonicate the suspension. This will wash away soluble impurities and can often induce the formation of a more crystalline, free-flowing powder. Afterwards, filter and dry the solid thoroughly under high vacuum.

Key Experimental Protocols

Protocol 1: General Acid-Base Extraction for Purification

This protocol is ideal for separating your basic this compound derivative from neutral or acidic impurities.[6]

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane (DCM) in a separatory funnel.

  • Acidic Wash: Add an equal volume of 1M aqueous HCl solution. Shake the funnel vigorously for 1-2 minutes, venting frequently. Allow the layers to separate.

  • Separation: The protonated amine product will move to the aqueous layer. Drain the aqueous layer into a clean flask. The organic layer, containing neutral and acidic impurities, can be discarded.

  • Basification: Cool the acidic aqueous layer in an ice bath. Slowly add 6M NaOH solution with swirling until the pH is >12 (verify with pH paper). Your deprotonated product may precipitate or form an oil.

  • Re-extraction: Return the basic aqueous solution to the separatory funnel. Extract the neutral amine product back into an organic solvent (e.g., DCM, 3x volumes).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the purified freebase.

Protocol 2: Flash Column Chromatography with a Modified Mobile Phase

This protocol is for purifying basic compounds on standard silica gel.[1]

  • TLC Analysis: First, determine an appropriate solvent system using TLC. A good system will give your product an Rf value of ~0.3. Test systems like Hexane/Ethyl Acetate or DCM/Methanol. To the best system, add 1% triethylamine (TEA) and re-run the TLC to confirm the spot shape improves.

  • Column Packing: Pack a column with silica gel using your chosen non-polar solvent (e.g., Hexane).

  • Equilibration: Equilibrate the column by flushing it with at least 2-3 column volumes of your starting eluent (e.g., 90:10:1 Hexane/EtOAc/TEA). Do not let the column run dry.

  • Sample Loading: Dissolve your crude product in a minimal amount of DCM or the eluent. Alternatively, perform "dry loading" by adsorbing your crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.

  • Elution: Begin eluting with your solvent system, collecting fractions. If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute your product.

  • Analysis: Monitor the collected fractions by TLC. Combine the fractions containing the pure product.

  • Concentration: Remove the solvent and TEA under reduced pressure to obtain your purified compound.

References

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Childs, S. L., et al. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Journal of the American Chemical Society. Retrieved from [Link]

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • Restek. (n.d.). Troubleshooting Guide. Retrieved from [Link]

  • Google Patents. (2007). EP2436381A1 - Crystallization of hydrohalides of pharmaceutical compounds.
  • Sciencemadness Discussion Board. (2015, January 12). CWE of Piperidine. Retrieved from [Link]

  • Barikah, K. Z. (2018). Traditional and Novel Methods for Cocrystal Formation: A Mini Review. Systematic Reviews in Pharmacy. Retrieved from [Link]

  • ResearchGate. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Retrieved from [Link]

  • Bitesize Bio. (2025). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]

  • Lab-Training. (2023). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • University of Colorado Boulder, Organic Chemistry. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from [Link]

  • EPFL. (n.d.). Guide for crystallization. Retrieved from [Link]

  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • ResearchGate. (2025). Selective and Waste-Free Isolation of High Purity Primary Amines. Retrieved from [Link]

  • ResearchGate. (2025). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN101602748B - A kind of purification method of high-purity piperidine.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Lumen Learning. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • ResearchGate. (2015). Piperidine and piperine: extraction and content assessment in black pepper. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

Sources

Technical Support Center: Solubilization Strategies for 1-(2-Phenoxyethyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 1-(2-Phenoxyethyl)piperidine. This document is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in biological assays. Due to its chemical structure, featuring both a lipophilic phenoxyethyl group and a basic piperidine ring, achieving a stable and soluble formulation in aqueous buffers can be a significant hurdle.

This guide provides a structured, question-and-answer-based approach to systematically troubleshoot and resolve these solubility issues. We will delve into the physicochemical properties of the molecule, offer step-by-step protocols for various solubilization techniques, and provide field-proven insights to ensure the integrity and reproducibility of your experiments.

Understanding the Compound: Physicochemical Profile

A successful solubilization strategy begins with understanding the molecule's inherent properties. This compound is a tertiary amine. The piperidine nitrogen is basic, meaning its charge state, and therefore its solubility, is highly dependent on pH.

PropertyPredicted/Known ValueImplication for Solubility
Molecular Formula C₁₃H₁₉NO[1]-
Molecular Weight 205.30 g/mol [2]-
Predicted XlogP 2.8[1]Indicates moderate lipophilicity, suggesting poor intrinsic aqueous solubility.
pKa (Conjugate Acid) ~9.0 - 11.0 (Estimated)The piperidine nitrogen will be protonated (cationic) and more soluble at acidic pH, and neutral (less soluble) at physiological or basic pH.
Appearance Colorless to pale yellow liquid or solid[3]The physical state can vary with purity and temperature.
General Solubility Limited in water; soluble in many organic solvents.[3][4]Direct dissolution in aqueous buffers is expected to be problematic.

Frequently Asked Questions (FAQs)

This section addresses the most common initial challenges researchers face.

Q1: I dissolved this compound in DMSO to make a stock solution, but it crashed out when I diluted it into my aqueous assay buffer (e.g., PBS, pH 7.4). Why did this happen and how can I fix it?

Answer: This is a classic problem known as compound precipitation upon serial dilution, and it's highly common for lipophilic compounds like yours.[5]

  • Causality: You created a supersaturated solution. The compound is highly soluble in 100% DMSO, but when you dilute this stock into an aqueous buffer, the solvent polarity dramatically increases. The aqueous environment cannot maintain the solubility of the lipophilic compound at that concentration, causing it to precipitate.

  • Immediate Solutions:

    • Lower the Final Concentration: The simplest solution is to test lower final concentrations of your compound in the assay.

    • Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (ideally ≤0.5%) but sufficient to aid solubility. Sometimes, a final DMSO concentration of 1% can be tolerated by cells and may be enough to keep the compound in solution.[5]

    • Use a Stepwise Dilution: Instead of a large, single dilution step (e.g., 1:1000), perform intermediate dilutions in a mixture of your aqueous buffer and an organic co-solvent.[5]

Q2: My DMSO stock solution itself has turned cloudy or formed crystals after storage in the freezer. What should I do?

Answer: This indicates that the compound has precipitated out of the DMSO, likely because the storage temperature is too low or the stock concentration is too high.

  • Causality: Even in DMSO, solubility is finite and temperature-dependent. At freezing temperatures (-20°C or -80°C), the solubility limit can be exceeded.

  • Immediate Solutions:

    • Gentle Warming and Vortexing: Before use, gently warm the vial to room temperature or 37°C and vortex thoroughly to redissolve the compound. Always visually inspect the solution to ensure it is clear before making dilutions.

    • Store at Room Temperature: If the compound's stability permits, storing the DMSO stock at room temperature can prevent cold-induced precipitation.[5]

    • Lower the Stock Concentration: Preparing a less concentrated stock solution (e.g., 10 mM instead of 50 mM) can improve storage stability.[5]

Troubleshooting and Advanced Solubilization Guide

If the basic troubleshooting steps are insufficient, a more systematic approach is required. The following workflow will guide you through more advanced formulation strategies.

Troubleshooting Workflow

Solubility_Workflow start Start: Compound Precipitates in Aqueous Buffer q_pka Is the compound basic? (Piperidine pKa ~9-11) start->q_pka ph_adjust Strategy 1: pH Adjustment (Acidify the buffer) q_pka->ph_adjust Yes q_logp Is LogP high? (Predicted > 2.5) q_pka->q_logp No / pH Ineffective success1 Success: Compound is Soluble ph_adjust->success1 fail1 Issue: pH is not compatible with assay ph_adjust->fail1 fail1->q_logp cosolvent Strategy 2: Co-Solvent System (e.g., PEG, Ethanol) q_logp->cosolvent Yes cyclodextrin Strategy 3: Complexation (Use Cyclodextrins) q_logp->cyclodextrin No / Co-solvent Fails success2 Success: Compound is Soluble cosolvent->success2 fail2 Issue: Co-solvent toxicity or assay interference cosolvent->fail2 fail2->cyclodextrin success3 Success: Compound is Soluble cyclodextrin->success3

Caption: A decision tree for troubleshooting solubility issues.

Q3: My assay must be performed at a neutral pH (e.g., 7.4). How can I use the basicity of the piperidine ring to my advantage?

Answer: You can use a pH-shift or "acidification" strategy during the dilution process.

  • Causality: The piperidine nitrogen is a base. By adding it to a slightly acidic solution, it will become protonated (R₃NH⁺), forming a more polar, water-soluble salt in situ. This acidic, concentrated stock can then be diluted into your final neutral buffer, where it may remain kinetically soluble for the duration of your experiment.

  • Protocol: pH Modification

    • Prepare an Acidic Diluent: Prepare a small volume of 0.01 M Hydrochloric Acid (HCl).

    • Create an Acidified Stock: Instead of diluting your DMSO stock directly into PBS, first dilute it into the 0.01 M HCl solution. The goal is to create an intermediate stock where the compound is fully protonated and dissolved.

    • Final Dilution: Immediately take a small aliquot of this acidified intermediate stock and dilute it into your final, larger volume of pH 7.4 assay buffer.

    • Verification: Always check the final pH of your assay medium after adding the compound to ensure it has not significantly changed.

Q4: The pH-shift helped, but I still see some precipitation over time. What is the next step?

Answer: The next step is to employ advanced formulation vehicles like co-solvents or cyclodextrins.[6][7]

Co-Solvent Systems
  • Causality: Co-solvents are water-miscible organic solvents that, when added to an aqueous buffer, reduce the overall polarity of the solvent system. This "softens" the polarity shock of dilution from DMSO and can help keep a lipophilic compound in solution. Common co-solvents in biology include Polyethylene Glycol (PEG 400), Propylene Glycol, and Ethanol.

  • Protocol: Co-Solvent Formulation

    • Select a Co-solvent: PEG 400 is an excellent first choice due to its low cellular toxicity.

    • Prepare Co-solvent Buffer: Create your assay buffer containing a certain percentage of the co-solvent (e.g., start with 10% PEG 400 in PBS).

    • Dilution: Dilute your DMSO stock of this compound into this co-solvent buffer.

    • Control: Crucially, you must run a "vehicle control" in your assay using the co-solvent buffer alone (containing the same final DMSO percentage) to ensure the co-solvent itself does not affect your biological results.

Cyclodextrin Complexation
  • Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, like your compound, forming a water-soluble "inclusion complex."[6][8] This effectively shields the lipophilic part of your molecule from the aqueous environment. Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) is a highly effective and commonly used derivative.[8]

Cyclodextrin_Mechanism cluster_0 Aqueous Environment cluster_1 Formation of Inclusion Complex drug This compound (Lipophilic, Poorly Soluble) complex Water-Soluble Complex drug->complex Enters Hydrophobic Core cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Core) cd->complex water Water Molecules drug_inside Drug (Encapsulated)

Caption: Encapsulation of a lipophilic drug by a cyclodextrin.

  • Protocol: Cyclodextrin Formulation

    • Prepare Cyclodextrin Solution: Prepare a 10-20% (w/v) solution of SBE-β-CD in your assay buffer.

    • Add Compound: Add your this compound (from a DMSO stock or as a powder) to the cyclodextrin solution.

    • Equilibrate: Vortex the mixture and allow it to equilibrate. Gentle heating (to 40-50°C) or sonication can accelerate the complex formation. This may take anywhere from 1 to 24 hours.

    • Filter: After equilibration, filter the solution through a 0.22 µm syringe filter to remove any undissolved compound or aggregates. The clear filtrate is your final, solubilized stock solution.

    • Control: As with co-solvents, a vehicle control with the cyclodextrin solution is mandatory.

References

  • BenchChem Technical Support. (2025). Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds.
  • BenchChem Technical Support. (2025).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9513, 1-(2-Phenylethyl)piperidine. PubChem. [Link]

  • CymitQuimica. (n.d.). This compound.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 163622867, 1-(2-Phenoxy-2-phenylethyl)piperidine. PubChem. [Link]

  • Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • World Pharma Today. (n.d.).
  • PubMed. (2024). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. [Link]

  • PubChemLite. (n.d.). This compound (C13H19NO).
  • Solubility of Things. (n.d.). Piperidine.
  • Loba Chemie. (n.d.). 1-(2-HYDROXYETHYL) PIPERIDINE.
  • BenchChem Technical Support. (2025). Technical Guide: Solubility Profile of 1-(Piperidin-2-ylmethyl)piperidine in Organic Solvents.
  • Sigma-Aldrich. (n.d.). 1-(2-Hydroxyethyl)piperidine.
  • BLDPharm. (n.d.). This compound.
  • University of Regina. (n.d.).

Sources

Technical Support Center: Stability of 1-(2-Phenoxyethyl)piperidine in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(2-Phenoxyethyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for handling this compound in aqueous environments. We will explore its stability profile, potential degradation pathways, and troubleshooting strategies to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability of this compound in aqueous solutions.

Q1: What are the primary factors that can influence the stability of this compound in my aqueous solutions?

A1: The stability of this compound is primarily influenced by a combination of chemical and physical factors. The molecule's structure contains three key functional groups: a tertiary amine within the piperidine ring, an ether linkage, and a phenoxy group. Each presents potential vulnerabilities.

  • pH: The basicity of the piperidine nitrogen makes the compound's stability pH-dependent.[1] In acidic solutions, the nitrogen is protonated, which can influence its reactivity and interaction with other solutes. Extreme pH conditions (strong acid or base) can potentially catalyze the hydrolysis of the ether linkage, although this is generally a slow process for aryl ethers.

  • Temperature: Elevated temperatures can accelerate degradation.[2] Thermal energy can promote oxidation and potentially lead to the cleavage of the ether bond or decomposition of the piperidine ring.[3] For general piperidine derivatives, thermal decomposition can begin at temperatures as low as 106-108 °C, but significant degradation in aqueous solutions can occur at lower temperatures over extended periods.[1]

  • Light Exposure (Photodegradation): The phenoxy group can absorb UV light. This energy can initiate photo-oxidative degradation, often through radical mechanisms, potentially leading to complex degradation products.[3] It is crucial to protect solutions from direct light, especially UV sources.

  • Oxidizing Agents: The tertiary amine is susceptible to oxidation.[3] Dissolved oxygen, metal ion impurities (which can act as catalysts), or other oxidizing agents in your solution can lead to the formation of this compound N-oxide and other oxidative degradation products.[1][3]

Q2: What are the likely chemical degradation pathways for this compound?

A2: Based on the compound's functional groups, several degradation pathways are plausible. While specific studies on this exact molecule are limited, we can infer likely pathways from related structures.[3][4]

  • N-Oxidation: The most probable pathway involves the oxidation of the tertiary amine on the piperidine ring to form the corresponding N-oxide. This is a common metabolic and degradation route for tertiary amines.[3]

  • Ether Hydrolysis: While aryl ethers are generally stable, under harsh acidic or basic conditions, cleavage of the ether bond could occur, yielding phenol and 1-(2-hydroxyethyl)piperidine. This is typically considered a minor pathway under standard experimental conditions.

  • Oxidative Ring Opening: More aggressive oxidation, potentially initiated by radicals from photodegradation or catalyzed by metal ions, could lead to the opening of the piperidine ring.[4]

  • Oxidation of the Phenoxy Group: The aromatic ring can undergo oxidation, especially under photo-oxidative stress, leading to hydroxylated byproducts.

Below is a diagram illustrating the most likely initial degradation pathways.

G main This compound n_oxide This compound N-oxide main->n_oxide Oxidation (O₂, H₂O₂) [Primary Pathway] ether_cleavage Phenol + 1-(2-Hydroxyethyl)piperidine main->ether_cleavage Hydrolysis (Strong Acid/Base) [Secondary Pathway] ring_opened Ring-Opened Products main->ring_opened Aggressive Oxidation (e.g., UV, Metal Catalysis) [Harsh Conditions]

Caption: Hypothetical degradation pathways for this compound.

Q3: What are the recommended storage conditions for aqueous stock solutions of this compound?

A3: To ensure the long-term stability of your aqueous solutions, proper storage is critical.

  • Temperature: Store solutions at 2-8°C. For long-term storage (>1 month), consider aliquoting and freezing at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.

  • Light: Always store solutions in amber vials or protect them from light by wrapping containers in aluminum foil to prevent photodegradation.[3]

  • Atmosphere: For maximum stability, especially for long-term storage, consider purging the solution with an inert gas like argon or nitrogen before sealing to displace oxygen and prevent oxidation.[3]

  • Container: Use high-quality, clean glass or polypropylene containers. Ensure containers are tightly sealed to prevent evaporation and contamination.[5]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Q: My analytical results (e.g., HPLC peak area, bioassay potency) are decreasing over time or are inconsistent. Is my compound degrading?

A: Yes, inconsistent results are a classic sign of compound instability.[3] The tertiary amine and ether linkage in this compound can degrade under various conditions.

Troubleshooting Steps:

  • Verify Stock Solution Integrity:

    • Action: Immediately analyze your stock solution using a stability-indicating method like HPLC-UV or LC-MS. Compare the chromatogram and peak area to a freshly prepared standard or a previous analysis of the same batch.

    • Rationale: This step confirms whether the degradation is occurring in your stock solution or during the experimental procedure. A decrease in the main peak area or the appearance of new peaks points to degradation.[6]

  • Review Experimental Conditions:

    • Action: Scrutinize your assay buffer's pH, the experiment's duration and temperature, and exposure to light.

    • Rationale: If your stock is stable but results are inconsistent, the degradation is likely happening during the experiment. For example, prolonged incubation at 37°C in a buffer containing metal ions could be accelerating oxidative degradation.

  • Implement Preventative Measures:

    • Action: Prepare fresh solutions before each experiment. If using frozen stocks, thaw quickly and use immediately. Protect your experimental setup from light. If your buffer system allows, consider adding a small amount of an antioxidant like EDTA to chelate metal ions.

    • Rationale: Proactive measures are the best way to ensure reproducibility. Fresh solutions minimize the impact of slow degradation that may occur even under recommended storage conditions.

Q: I've noticed a new, unexpected peak appearing in my chromatograms. What could it be?

A: An unexpected peak is a strong indicator of a degradation product.

Troubleshooting Steps:

  • Characterize the Impurity:

    • Action: Use LC-MS to determine the mass of the new peak.

    • Rationale: The mass provides crucial clues to the identity of the degradant.

      • Mass = [Parent + 16 Da]: This strongly suggests the formation of the N-oxide , the most likely oxidative product.[3]

      • Mass corresponding to Phenol or 1-(2-hydroxyethyl)piperidine: This would indicate ether bond cleavage .

      • Other Masses: May indicate more complex ring-opening or photo-degradation products.

  • Perform a Forced Degradation Study:

    • Action: Intentionally degrade the compound under controlled stress conditions (acid, base, oxidation, heat, light). Analyze the samples by LC-MS.

    • Rationale: This is a definitive method to identify potential degradation products.[3] If the retention time and mass of the peak in your stressed sample match the unknown peak in your experiment, you have likely identified its source. See the detailed protocol below for conducting a forced degradation study.

Q: My solution of this compound has developed a yellow or brownish tint. What does this signify?

A: A color change is often a visual indicator of chemical degradation, particularly oxidation or photodegradation.

Troubleshooting Steps:

  • Cease Use and Investigate:

    • Action: Do not use the discolored solution for critical experiments. Immediately analyze it via HPLC or LC-MS and compare it to a fresh, colorless standard.

    • Rationale: The color change is due to the formation of new chemical species (degradants) that absorb visible light. These are often complex products resulting from advanced oxidation of the phenoxy group or piperidine ring.[1]

  • Review Storage and Handling:

    • Action: Assess how the solution was stored. Was it exposed to light? Was the container properly sealed? Could there have been a source of contamination (e.g., metal ions from a spatula)?

    • Rationale: The goal is to identify the root cause to prevent recurrence. The most common causes of discoloration for this type of compound are light exposure and/or long-term exposure to atmospheric oxygen.[1][3]

Experimental Protocol: Forced Degradation Study

A forced degradation study is essential for understanding the stability of a compound. It involves subjecting the compound to harsh conditions to accelerate degradation and identify potential degradants.[3]

Objective: To identify the potential degradation products of this compound under hydrolytic, oxidative, thermal, and photolytic stress.

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂) (30%)

  • HPLC or LC-MS system with a C18 column

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in 50:50 acetonitrile:water.

  • Set Up Stress Conditions: For each condition, mix the specified reagents in a clear glass vial (for photolytic) or amber vial (for others) and an unstressed control.

Stress ConditionProtocolPurposePotential Products
Acid Hydrolysis Mix 1 mL of stock with 1 mL of 0.1 M HCl. Incubate at 60°C for 24h.To test for acid-catalyzed degradation.Ether cleavage products
Base Hydrolysis Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24h.To test for base-catalyzed degradation.Ether cleavage products
Oxidation Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temp for 8h.To simulate oxidative stress.N-oxide, ring-opened products
Thermal Place a sealed vial of the stock solution in an oven at 80°C for 48h.To assess heat stability.Various decomposition products
Photolytic Expose a vial of stock solution to direct UV light (e.g., 254 nm) for 24h.To assess light sensitivity.Complex photo-oxidative products
  • Sample Analysis:

    • At the end of the incubation period, cool the samples to room temperature.

    • Neutralize the acid and base hydrolysis samples with an equimolar amount of NaOH or HCl, respectively.

    • Dilute all samples (including the unstressed control) to an appropriate concentration (e.g., 50 µg/mL) with the mobile phase.

    • Analyze by LC-MS, monitoring for the disappearance of the parent peak and the appearance of new peaks.

Caption: Workflow for a forced degradation study.

References
  • Loba Chemie. (n.d.). Piperidine AR. Retrieved from [Link]

  • Penta Chemicals. (2024). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Wieland, F. M., et al. (2021).
  • Fazylov, S. D., et al. (2004). Pharmacologically Active 1-(2-ethoxyethyl)-Piperidines. Chemistry of Heterocyclic Compounds.
  • Haugen, G., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. ACS Omega. Available at: [Link]

  • Freeman, S. A., & Rochelle, G. T. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. Energy Procedia.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9513, 1-(2-phenylethyl)piperidine. Retrieved from [Link]

  • BIOSYNCE. (2025). What is the stability of piperidine? Blog. Retrieved from [Link]

  • Vereecken, L., et al. (2013). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A. Available at: [Link]

  • Wang, L., et al. (2020). Possible degradation pathways of piperidinium-functionalized polyethylene.
  • Freeman, S. A., & Rochelle, G. T. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. Industrial & Engineering Chemistry Research.
  • Jelić, R., et al. (2021). Thermal Stability of Amorphous Solid Dispersions. Molecules.
  • Archer, J. R. P., et al. (2013). Analytical Methods. Royal Society of Chemistry.
  • Vereecken, L., et al. (2013). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. White Rose Research Online.
  • da Silva, A. D., et al. (2026). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. RSC Medicinal Chemistry.
  • Jantarat, C., et al. (2024). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. Journal of Biomolecular Structure & Dynamics. Available at: [Link]

  • da Silva, A. D., et al. (2026). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. RSC Publishing.
  • Bakels, C., et al. (2001). Analytical techniques used to study the degradation of proteins and peptides: chemical instability. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Sciencemadness.org. (2018). Piperidine from the hydrolysis of piperine. Forum Post. Retrieved from [Link]

  • Loba Chemie. (n.d.). 1-(2-HYDROXYETHYL) PIPERIDINE. Product Page. Retrieved from [Link]

  • Sykes, B. D., et al. (1966). The hydrolysis of piperazine-2,5-dione. Biochemistry. Available at: [Link]

Sources

Technical Resource Center: Enhancing CNS Delivery with 1-(2-Phenoxyethyl)piperidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working to overcome the blood-brain barrier (BBB) with 1-(2-phenoxyethyl)piperidine analogs. The BBB represents a significant hurdle in the development of therapeutics for central nervous system (CNS) disorders, preventing approximately 98% of small-molecule drugs from reaching their intended targets.[1][2] This guide provides in-depth, field-proven insights to navigate the common experimental challenges and conceptual questions that arise when developing this promising class of CNS-penetrant compounds.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational concepts and common inquiries to establish a strong theoretical groundwork for your experiments.

Q1: What is the blood-brain barrier (BBB) and what makes it so difficult to cross?

A1: The blood-brain barrier is a highly selective, semipermeable border of endothelial cells that line the brain's capillaries.[3][4] Its primary function is to protect the brain from toxins and pathogens while allowing essential nutrients to pass through.[1][3] Two key features make it a formidable obstacle for drugs:

  • Structural Barrier: The endothelial cells are linked by complex protein structures called tight junctions, which severely restrict paracellular movement (passage between cells).[3][5][6]

  • Physiological Barrier: The endothelial cells express a high concentration of active efflux transporters, most notably P-glycoprotein (P-gp/MDR1).[4][7][8] These transporters act as molecular pumps, actively removing a wide range of xenobiotics (foreign substances, including drugs) from the endothelial cell cytoplasm and returning them to the bloodstream.[8][9]

Diagram: The Structure of the Blood-Brain Barrier

BBB_Structure cluster_endothelium Endothelial Cell Layer blood_node Drug Molecules ec_cell Endothelial Cell blood_node->ec_cell Passive Diffusion pgp P-gp Efflux Pump ec_cell->pgp brain_node CNS Target ec_cell->brain_node Successful Penetration tj_node Tight Junctions (Restrict Paracellular Route) pgp->blood_node Efflux

Caption: Schematic of the BBB showing key components.

Q2: What is the proposed mechanism for how this compound analogs cross the BBB?

A2: While the precise mechanism can vary between analogs, the prevailing hypothesis centers on a combination of optimized physicochemical properties that favor passive transcellular diffusion. The core structure is designed to achieve a delicate balance: sufficient lipophilicity to partition into the lipid membranes of the endothelial cells, but not so high as to become a strong substrate for P-gp efflux pumps. Key structural modifications to the phenoxy and piperidine rings aim to fine-tune properties like LogP, polar surface area (PSA), and hydrogen bonding capacity to navigate this narrow window for successful brain entry.

Q3: What are the critical physicochemical properties I should optimize in my analog series?

A3: Decades of research have produced a set of general guidelines for designing CNS-penetrant molecules. While not absolute rules, they provide an excellent starting framework for optimizing your this compound analogs.

PropertyRecommended GuidelineRationale & Causality
Molecular Weight (MW) < 450 DaSmaller molecules generally exhibit better permeability through the tight cellular matrix.[3][10]
LogP / LogD (Lipophilicity) 1.0 - 4.0Must be lipophilic enough to enter the cell membrane but not so high that it causes poor solubility or high non-specific binding.[5][10]
Polar Surface Area (PSA) < 70 ŲA lower PSA correlates with increased permeability as it reduces the desolvation energy penalty required to leave the aqueous blood environment and enter the lipid membrane.[10]
Hydrogen Bond Donors (HBD) ≤ 3Fewer HBDs reduce polarity and limit interactions with the phospholipid head groups of the cell membrane, which can slow or prevent passage.[3][10]
Hydrogen Bond Acceptors (HBA) ≤ 6Similar to HBDs, a lower count is generally favorable for reducing polarity.[1][10]
pKa (for basic amines) 7.5 - 10.5A basic pKa allows the molecule to exist in a partially non-ionized, more lipophilic state at physiological pH (7.4), aiding membrane crossing.
Q4: How do I choose between different in vitro BBB models (e.g., PAMPA vs. cell-based)?

A4: The choice depends on your experimental stage and the specific question you are asking.

  • Parallel Artificial Membrane Permeability Assay (PAMPA-BBB): This is a high-throughput, low-cost assay that models only passive diffusion.[5] It uses an artificial lipid membrane to predict the rate at which a compound can cross a lipid barrier. Use PAMPA for early-stage screening of a large number of analogs to quickly rank-order them based on their intrinsic permeability. It is an excellent tool for initial structure-activity relationship (SAR) studies.

  • Cell-Based Models (e.g., hCMEC/D3, MDCK-MDR1): These models use monolayers of living cells grown on permeable supports and are more biologically complex.[11][12][13] They not only account for passive diffusion but also incorporate the activity of efflux transporters (like P-gp) and tight junctions.[14] Use cell-based models for later-stage validation of your most promising hits from PAMPA. They provide a more accurate prediction of in vivo performance by revealing if a compound is an efflux substrate.

Section 2: Troubleshooting Experimental Workflows

This section provides practical solutions to specific problems you may encounter during your experiments.

Synthesis & Compound Handling
  • Problem: My newly synthesized analog has poor aqueous solubility in my assay buffer.

    • Potential Causes:

      • High lipophilicity (LogP is too high).

      • Crystalline nature of the solid form.

      • Incorrect pH of the buffer for an ionizable compound.

    • Recommended Solutions:

      • Formulation Adjustment: First, try preparing a high-concentration stock solution in a solubilizing agent like DMSO (ensure the final DMSO concentration in the assay is low, typically <1%, to avoid cell toxicity or membrane disruption).[15]

      • pH Modification: For basic analogs, slightly lowering the pH of your buffer can increase the proportion of the more soluble, ionized form.

      • Structural Modification (SAR): If formulation changes are insufficient, consider synthesizing the next analog with a slightly more polar functional group to reduce lipophilicity without compromising the core scaffold required for activity.

In Vitro BBB Permeability Assays
  • Problem: My positive control (e.g., propranolol) shows low permeability in our hCMEC/D3 cell model.

    • Potential Causes:

      • The cell monolayer integrity is compromised ("leaky" junctions).

      • The cell monolayer is not fully confluent.

      • Incorrect passage number; hCMEC/D3 cells can lose their barrier properties at very high passages.[12]

    • Recommended Solutions:

      • Verify Monolayer Integrity: Always measure the Trans-Endothelial Electrical Resistance (TEER) before starting your permeability experiment. Low TEER values indicate a leaky monolayer.[16] Additionally, run a paracellular marker like Lucifer Yellow alongside your experiment. High passage of Lucifer Yellow confirms a leaky barrier.

      • Optimize Seeding Density & Growth Time: Review and optimize the initial cell seeding density and allow sufficient time for the cells to form a tight, confluent monolayer before beginning the assay.

      • Cell Line Maintenance: Ensure you are using cells within their recommended passage number range as specified by the provider.

  • Problem: My analog shows high permeability in PAMPA but low permeability in a cell-based assay.

    • Potential Causes: This is the classic signature of an efflux transporter substrate. The compound can passively diffuse across a lipid membrane (PAMPA) but is actively pumped out by transporters like P-gp in a living cell model.[17]

    • Recommended Solutions:

      • Confirm P-gp Substrate Liability: Perform a bi-directional transport assay using a cell line that overexpresses P-gp (e.g., MDCK-MDR1).[7][18] A compound that is a P-gp substrate will show a high efflux ratio (Basolateral-to-Apical transport >> Apical-to-Basolateral transport).

      • Run an Inhibition Assay: Repeat the cell-based permeability assay in the presence of a known P-gp inhibitor, such as verapamil or elacridar.[18][19] A significant increase in permeability in the presence of the inhibitor confirms that your compound is a P-gp substrate.

In Vivo Studies
  • Problem: My compound shows a low brain-to-plasma concentration ratio (Kp) despite good in vitro permeability and not being a P-gp substrate.

    • Potential Causes:

      • High Plasma Protein Binding (PPB): Only the unbound (free) fraction of a drug in the plasma is available to cross the BBB. If your compound is >99% bound to plasma proteins like albumin, the free concentration driving brain entry will be very low.

      • Rapid Metabolism: The compound may be rapidly cleared from circulation by the liver before it has sufficient time to accumulate in the brain.

      • Brain Tissue Binding: The compound may have low affinity for brain tissue, leading to a lower overall concentration in that compartment.

    • Recommended Solutions:

      • Measure Free Fractions: Determine the fraction unbound in both plasma (fu,plasma) and brain homogenate (fu,brain). The unbound brain-to-plasma ratio (Kp,uu) is the most relevant measure of BBB equilibrium and should be close to 1 for a passively diffusing compound.[10]

      • Perform Pharmacokinetic (PK) Studies: Conduct a full PK study to determine the compound's half-life, clearance, and volume of distribution. This will reveal if rapid metabolism is the limiting factor.

      • Consider Microdialysis: For a definitive measure of unbound drug concentration in the brain's interstitial fluid over time, in vivo microdialysis is the gold standard, though it is a resource-intensive technique.[20][21][22][23]

Bioanalysis (LC-MS/MS)
  • Problem: I am seeing signal suppression (matrix effects) when analyzing my compound in brain homogenate samples.

    • Potential Causes:

      • Endogenous components of the brain matrix, particularly phospholipids, are co-eluting with your analyte and interfering with its ionization in the mass spectrometer source.[24][25] This is a common issue with electrospray ionization (ESI).[24][25]

    • Recommended Solutions:

      • Improve Sample Preparation: Simple protein precipitation may not be sufficient. Use a more rigorous extraction method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to better separate your analyte from matrix components.[25]

      • Optimize Chromatography: Adjust your HPLC gradient to better resolve your analyte from the early-eluting phospholipids. Using a smaller particle size column or a different stationary phase can also improve separation.

      • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects.[26] A SIL-IS is chemically identical to your analyte but mass-shifted. It will co-elute and experience the exact same ionization suppression or enhancement, allowing for accurate quantification of your analyte.

Section 3: Key Protocols & Workflows

A robust screening cascade is essential for efficiently identifying promising CNS candidates. The following workflow illustrates a logical progression from high-throughput screening to more complex, lower-throughput validation.

Diagram: CNS Drug Discovery Screening Workflow

Screening_Workflow node_start Analog Synthesis (N > 100 compounds) node_pampa Tier 1: PAMPA-BBB Assay (High-Throughput) node_start->node_pampa node_decision1 Permeability > Threshold? node_pampa->node_decision1 node_pgp Tier 2: P-gp Substrate Assay (MDCK-MDR1) node_decision2 Efflux Ratio < 2? node_pgp->node_decision2 node_cell Tier 3: In Vitro BBB Model (hCMEC/D3 Permeability) node_pk Tier 4: In Vivo PK (Plasma & Brain Exposure) node_cell->node_pk node_decision3 Kp,uu > 0.3? node_pk->node_decision3 node_pd Tier 5: In Vivo PD/Efficacy (Animal Model) node_decision1->node_pgp Yes node_stop Stop/Redesign node_decision1->node_stop No node_decision2->node_cell Yes node_decision2->node_stop No node_decision3->node_pd Yes node_decision3->node_stop No

Caption: A tiered workflow for screening CNS drug candidates.

Protocol: P-glycoprotein Substrate Identification using a Bi-Directional Transport Assay

This protocol provides a method to determine if a compound is a substrate for the P-gp efflux pump using a polarized cell monolayer (e.g., MDCK-MDR1).

1. Cell Culture:

  • Culture MDCK-MDR1 cells on permeable Transwell™ inserts until a confluent monolayer is formed.

  • Confirm monolayer integrity by measuring TEER values. TEER should be stable and above the lab-validated threshold.

2. Assay Procedure:

  • Prepare dosing solutions of your test compound in transport buffer (e.g., HBSS with HEPES). Include positive (e.g., quinidine) and negative (e.g., propranolol) controls.

  • Apical to Basolateral (A→B) Transport:

    • Carefully remove the culture medium from the apical (top) and basolateral (bottom) chambers.
    • Add the dosing solution containing your compound to the apical chamber.
    • Add fresh transport buffer to the basolateral chamber.
  • Basolateral to Apical (B→A) Transport:

    • Add fresh transport buffer to the apical chamber.
    • Add the dosing solution containing your compound to the basolateral chamber.
  • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 60-120 minutes).

3. Sample Analysis:

  • At the end of the incubation, collect samples from both the donor and receiver chambers for all wells.

  • Analyze the concentration of the compound in each sample using a validated LC-MS/MS method.

4. Data Calculation:

  • Calculate the apparent permeability coefficient (Papp) for both directions:

    • Papp = (dQ/dt) / (A * C0)
    • Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
  • Calculate the Efflux Ratio (ER) :

    • ER = Papp (B→A) / Papp (A→B)

5. Interpretation:

  • ER ≈ 1: The compound is likely not a P-gp substrate and crosses primarily by passive diffusion.

  • ER ≥ 2: The compound is considered a P-gp substrate. The higher the ratio, the more significant the efflux.

Section 4: References

  • Physicochemical determinants of blood brain barrier penetrating molecules. Research Journal of Pharmacy and Technology.

  • Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. Journal of Medicinal Chemistry.

  • Selecting Good 'Drug-Like' Properties to Optimize Small Molecule Blood-Brain Barrier Penetration. ResearchGate.

  • What characteristics of compounds cross the blood-brain barrier?. Patsnap Synapse.

  • Selecting Good 'Drug-Like' Properties to Optimize Small Molecule Blood-Brain Barrier Penetration. Bentham Science.

  • Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. National Institutes of Health.

  • Importance of matrix effects in LC-MS/MS bioanalysis. Bioanalysis Zone.

  • A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS). RSC Publishing.

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International.

  • A Simple Method for Assessing Free Brain/Free Plasma Ratios Using an In Vitro Model of the Blood Brain Barrier. National Institutes of Health.

  • Assessment of matrix effect in quantitative LC-MS bioanalysis. National Institutes of Health.

  • P-glycoprotein (P-gp) Substrate Identification. Evotec.

  • In Vitro to In Vivo Extrapolation Linked to Physiologically Based Pharmacokinetic Models for Assessing the Brain Drug Disposition. National Institutes of Health.

  • A review on in vitro model of the blood-brain barrier (BBB) based on hCMEC/D3 cells. National Library of Medicine.

  • A Simple Method for Assessing Free Brain/Free Plasma Ratios Using an In Vitro Model of the Blood Brain Barrier. PLOS One.

  • In Vivo Microdialysis--A New Approach to the Analysis of Neurotransmitters in the Brain. National Library of Medicine.

  • P-gp (MDR1) Transporter Assay (ABCB1). BioIVT.

  • In Vivo Brain Microdialysis. National Library of Medicine.

  • Technical Support Center: P-glycoprotein (P-gp) Efflux of Oleandrin and Potential Inhibitors. Benchchem.

  • In Vitro Blood–Brain Barrier Models: Current and Perspective Technologies. National Institutes of Health.

  • ab284553 – Multidrug Efflux Transporter P Glycoprotein (MDR1/P-gp) Ligand Screening Kit. Abcam.

  • Why is the hCMEC/D3 cell line a robust in vitro BBB model?. Tebubio.

  • P-glycoprotein (Pgp) inhibition assay. BMG Labtech.

  • An Improved In Vitro Blood-Brain Barrier Model for the Evaluation of Drug Permeability Using Transwell with Shear Stress. National Institutes of Health.

  • The hCMEC/D3 cell line as a model of the human blood brain barrier. National Library of Medicine.

  • Blood–brain barrier: mechanisms governing permeability and interaction with peripherally acting μ-opioid receptor antagonists. National Library of Medicine.

  • The penetration of therapeutics across the blood-brain barrier: Classic case studies and clinical implications. National Institutes of Health.

  • Neurotherapeutics across blood–brain barrier: screening of BBB-permeable and CNS-active molecules for neurodegenerative disease. Frontiers.

  • Understanding the Blood‐Brain Barrier and Beyond: Challenges and Opportunities for Novel CNS Therapeutics. National Institutes of Health.

  • The Blood-Brain Barrier: Bottleneck in Brain Drug Development. National Institutes of Health.

Sources

Technical Support Center: Proactive Strategies for Minimizing Off-Target Effects of 1-(2-Phenoxyethyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern with a compound like 1-(2-Phenoxyethyl)piperidine?

A1: Off-target effects are unintended interactions of a small molecule with cellular components other than its primary biological target.[1][2] These interactions can lead to misleading experimental outcomes, cellular toxicity, or unforeseen pharmacological responses. For a molecule containing a piperidine scaffold, such as this compound, off-target effects are a consideration because this structural motif is present in a wide range of bioactive compounds and can interact with various biological targets.[3][4] Minimizing these effects is crucial for ensuring that the observed cellular phenotype is a direct result of modulating the intended target.[1]

Q2: What are the likely causes of off-target effects for a compound with the chemical properties of this compound?

A2: While compound-specific data is limited, we can infer potential causes based on its structure and general principles:

  • Structural Similarity to Endogenous Ligands: The phenoxyethyl and piperidine moieties may mimic the structure of natural ligands for various receptors or enzymes.

  • Physicochemical Properties: Compounds with moderate to high lipophilicity can exhibit non-specific binding to hydrophobic pockets in proteins or accumulate in cellular membranes, leading to off-target effects. The piperidine ring can also influence the molecule's solubility and pharmacokinetic properties.[5]

  • Compound Aggregation: At higher concentrations, small molecules can form colloidal aggregates that sequester proteins non-specifically, leading to false-positive results in many assays. This is a common artifact in high-throughput screening.[6]

  • Metabolism: Cellular enzymes could modify this compound, creating metabolites with their own unique off-target activities.

Q3: How can I proactively design my experiments to minimize the risk of off-target effects from the outset?

A3: A well-designed experimental plan is the best defense against off-target effects:

  • Dose-Response Analysis: Always perform a dose-response study to identify the minimal effective concentration. Using excessively high concentrations is a common reason for observing off-target effects.[1]

  • Use of Controls: Include both a negative control (vehicle, e.g., DMSO) and a positive control (a well-characterized compound with the same target). If possible, use a structurally similar but biologically inactive analog of this compound as an additional negative control.

  • Orthogonal Assays: Confirm your findings using at least one orthogonal assay.[7][8] This means using a different experimental method that measures a different readout to validate the on-target effect.[7][9]

  • Cell Line Selection: The cellular context is critical. Choose cell lines where the expression and relevance of the intended target are well-established.[10]

Troubleshooting Guide: Unexpected Results in Your Assay

This section addresses common issues that may arise during your experiments and suggests a logical path to diagnose whether off-target effects are the root cause.

Observed Problem Potential Cause(s) Recommended Troubleshooting Steps
High background or non-specific signal Compound interference with the assay detection method (e.g., autofluorescence), non-specific binding, or cell stress.1. Run a "compound only" control (no cells) to check for autofluorescence or other interference. 2. Reduce the compound concentration. 3. Perform a cytotoxicity assay to rule out general cell stress.[11][12][13]
Inconsistent results between experiments Cell passage number variability, mycoplasma contamination, or issues with compound stability in solution.1. Standardize cell passage number for all experiments.[14] 2. Regularly test for mycoplasma contamination.[14] 3. Prepare fresh compound dilutions for each experiment.
Observed phenotype does not match known target biology The effect may be due to an off-target interaction.1. Perform an orthogonal assay to confirm the on-target effect.[7][8] 2. Use a different compound (structurally unrelated) that targets the same protein. 3. Consider in silico profiling to predict potential off-targets.[15][16][17]
Effect is only seen at high concentrations Likely an off-target effect or compound aggregation.1. Determine the IC50/EC50 and work at concentrations close to this value. 2. Perform biophysical assays (e.g., DLS, SPR) to check for compound aggregation.[6][18][19][20][21]
Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting unexpected results and investigating potential off-target effects.

troubleshooting_workflow start Unexpected Experimental Result check_assay_integrity Step 1: Verify Assay Integrity - Check controls (positive/negative) - Test for mycoplasma - Standardize cell passage start->check_assay_integrity check_cytotoxicity Step 2: Assess General Cytotoxicity - Perform LDH, MTT, or similar assay check_assay_integrity->check_cytotoxicity cytotoxic Result is likely due to general toxicity check_cytotoxicity->cytotoxic Cytotoxicity Observed not_cytotoxic Toxicity is not the primary cause check_cytotoxicity->not_cytotoxic No Significant Cytotoxicity orthogonal_assay Step 3: Perform Orthogonal Assay - Use a different technology/readout - Confirm on-target effect not_cytotoxic->orthogonal_assay on_target_confirmed On-target effect confirmed. Investigate other experimental variables. orthogonal_assay->on_target_confirmed Results Correlate off_target_suspected On-target effect NOT confirmed. Off-target effect is likely. orthogonal_assay->off_target_suspected Results Do Not Correlate deconvolution Step 4: Deconvolute Off-Target - Counter-screening - In silico prediction - Biophysical analysis (aggregation) off_target_suspected->deconvolution

Caption: Troubleshooting workflow for investigating unexpected experimental results.

Key Experimental Protocols

To ensure the scientific rigor of your findings, we recommend incorporating the following validation assays into your experimental plan.

Protocol 1: General Cytotoxicity Assessment (LDH Release Assay)

This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells, a key indicator of cytotoxicity.[12][22]

Objective: To determine if the observed cellular response is due to a specific biological effect or general cell death caused by this compound.

Materials:

  • Cells of interest

  • This compound stock solution

  • Vehicle control (e.g., DMSO)

  • Positive control for cytotoxicity (e.g., Triton X-100)

  • 96-well, clear-bottom, tissue culture-treated plates

  • Commercially available LDH cytotoxicity assay kit

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Also prepare wells with vehicle control, a "no-treatment" control, and a "maximum LDH release" control (treated with lysis buffer or Triton X-100).

  • Incubation: Remove the old medium from the cells and add the compound dilutions and controls. Incubate for the desired treatment duration (e.g., 24, 48 hours).

  • Assay: Following the manufacturer's instructions for the LDH assay kit, transfer a portion of the supernatant from each well to a new 96-well plate. Add the LDH reaction mixture and incubate.

  • Measurement: Read the absorbance at the recommended wavelength using a microplate reader.

  • Analysis: Calculate the percentage of cytotoxicity for each concentration of this compound relative to the maximum LDH release control.

Protocol 2: Compound Aggregation Detection (Dynamic Light Scattering - DLS)

This biophysical method detects the formation of compound aggregates in solution.[6][18][19][20]

Objective: To determine the critical aggregation concentration (CAC) of this compound in your assay buffer.

Materials:

  • This compound stock solution

  • Assay buffer (the same buffer used in your cell-based assay)

  • DLS instrument and compatible cuvettes

Procedure:

  • Sample Preparation: Prepare a series of dilutions of this compound in the assay buffer, spanning a wide concentration range (e.g., from low micromolar to 100 µM). Include a buffer-only control.

  • DLS Measurement: For each concentration, place the sample in the DLS instrument and allow it to equilibrate to the desired temperature.

  • Data Acquisition: Acquire DLS measurements, recording the particle size distribution and scattering intensity.

  • Analysis: Plot the scattering intensity or average particle size as a function of compound concentration. A sharp increase in scattering intensity or the appearance of large particles indicates the formation of aggregates. The concentration at which this occurs is the CAC.

Visualizing the De-risking Workflow

This diagram outlines a proactive workflow for characterizing a compound and minimizing the risk of off-target effects before committing to extensive cell-based studies.

derisking_workflow start New Compound: This compound physchem Phase 1: Physicochemical Characterization - Solubility - Aggregation (DLS) start->physchem in_silico Phase 2: In Silico Profiling - Predict potential off-targets - Identify structural liabilities physchem->in_silico primary_assay Phase 3: Primary Assay Validation - Dose-response curve - Determine EC50/IC50 in_silico->primary_assay cytotoxicity Phase 4: Safety Profiling - General cytotoxicity assays (LDH, MTT) primary_assay->cytotoxicity orthogonal_assay Phase 5: On-Target Validation - Orthogonal assay - Use of control compounds cytotoxicity->orthogonal_assay proceed Proceed with Cell-Based Studies (with high confidence) orthogonal_assay->proceed

Caption: Proactive workflow for de-risking off-target effects of a new compound.

By implementing these strategies, troubleshooting guides, and validation protocols, you can significantly enhance the quality and reliability of your research involving this compound. A proactive approach to identifying and mitigating off-target effects is a cornerstone of robust scientific inquiry.

References

  • baseclick GmbH. (n.d.). Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. Retrieved January 17, 2026, from [Link]

  • Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Allen, S. J., Dower, C. M., Liu, A. X., & Lumb, K. J. (2020). Detection of Small-Molecule Aggregation with High-Throughput Microplate Biophysical Methods. Current Protocols in Chemical Biology, 12(1), e78. Retrieved from [Link]

  • CD BioSciences. (n.d.). Identification of Small-Molecule Aggregation. Retrieved January 17, 2026, from [Link]

  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved January 17, 2026, from [Link]

  • Allen, S. J., Dower, C. M., Liu, A. X., & Lumb, K. J. (2020). Detection of Small-Molecule Aggregation with High-Throughput Microplate Biophysical Methods. PubMed. Retrieved from [Link]

  • Espace INRS. (2021). Exploring the Phenomena of Compound Aggregation and Nano-entities for Drug Discovery. Retrieved from [Link]

  • Slideshare. (n.d.). Some Biophysical Methods for Demonstrating Comparability of Conformation and Aggregation. Retrieved January 17, 2026, from [Link]

  • FDCELL. (2025). USP〈1033〉Biological Assay Validation: Key Guidelines. Retrieved January 17, 2026, from [Link]

  • PubChem. (n.d.). Piperidine, 1-(2-phenylethyl)-. National Center for Biotechnology Information. Retrieved from [Link]

  • Patsnap Synapse. (2025). How can off-target effects of drugs be minimised? Retrieved January 17, 2026, from [Link]

  • BMG LABTECH. (n.d.). A troubleshooting guide to microplate-based assays. Retrieved January 17, 2026, from [Link]

  • Azure Biosystems. (2024). How to Troubleshoot Common In-cell Western Issues. Retrieved January 17, 2026, from [Link]

  • European Pharmaceutical Review. (2021). Critical steps when validating an assay or analytical method for cell and gene therapy products. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Orthogonal Assay Service. Retrieved January 17, 2026, from [Link]

  • Marin Biologic Laboratories. (n.d.). Design and Validate a GMP Cell Based Assay. Retrieved January 17, 2026, from [Link]

  • Revvity Signals. (2022). Improving Therapeutics Discovery with Orthogonal Assay Data. Retrieved from [Link]

  • Sterling Pharma Solutions. (2024). Applying analytical method validation to cell-based potency assays. Retrieved from [Link]

  • Dahlin, J. L., et al. (2015). Assay interference and off-target liabilities of reported histone acetyltransferase inhibitors. Nature Communications, 6, 8925. Retrieved from [Link]

  • Promega Corporation. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. Retrieved from [Link]

  • Reck, F., et al. (2012). Aminopiperidine-containing compounds targeting bacterial type II topoisomerases. Journal of Medicinal Chemistry, 55(17), 7536-7548. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. Retrieved from [Link]

  • ResearchGate. (n.d.). a) Different modalities of piperidine-containing drugs and drug... Retrieved January 17, 2026, from [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315-324. Retrieved from [Link]

  • Wang, Y., et al. (2023). In silico off-target profiling for enhanced drug safety assessment. Communications Biology, 6(1), 1-13. Retrieved from [Link]

  • Maccarone, A. T., et al. (2022). Nuisance small molecules under a machine-learning lens. Digital Discovery, 1(2), 118-128. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2-Phenoxy-2-phenylethyl)piperidine. National Center for Biotechnology Information. Retrieved from [Link]

  • CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects. Retrieved January 17, 2026, from [Link]

  • Naeem, M., et al. (2021). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. Cells, 10(10), 2596. Retrieved from [Link]

  • Siramshetty, V. B., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Journal of Chemical Information and Modeling, 59(8), 3615-3627. Retrieved from [Link]

  • Evotec. (2025). Unlocking High-Throughput Screening Strategies. Retrieved January 17, 2026, from [Link]

  • Li, Y., et al. (2023). Research progress on piperidine-containing compounds as agrochemicals. Frontiers in Chemistry, 11, 1243575. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved January 17, 2026, from [Link]

  • PubChemLite. (n.d.). This compound (C13H19NO). Retrieved January 17, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved from [Link]

  • National Institutes of Health. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Retrieved from [Link]

Sources

Technical Support Center: Crystallization of 1-(2-Phenoxyethyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(2-phenoxyethyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization of this compound. Here, we provide in-depth troubleshooting guides, frequently asked questions, and validated protocols to ensure you can achieve high-purity crystalline material efficiently and consistently.

Troubleshooting Guide: Addressing Common Crystallization Issues

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments with this compound.

Question 1: My this compound is "oiling out" instead of crystallizing. What is happening and how can I fix it?

Answer:

"Oiling out" is a common phenomenon where the compound separates from the solution as a liquid (an oil) rather than a solid crystalline material.[1][2] This typically occurs when the solution becomes supersaturated at a temperature above the melting point of the solute, or when the solute has a low melting point and high solubility in the chosen solvent.[2][3] For this compound, which may exist as a low-melting solid or an oil at room temperature depending on purity, this is a significant consideration.[4]

Underlying Causes and Solutions:

  • High Solute Concentration and Rapid Cooling: If the concentration of your compound is too high or the solution is cooled too quickly, the system can become supersaturated at a temperature where the liquid state is more favorable.

    • Solution: Re-heat the solution to dissolve the oil. Add a small amount of additional solvent (10-20% volume increase) to reduce the concentration. Allow the solution to cool much more slowly. You can insulate the flask to prolong the cooling period.[1]

  • Presence of Impurities: Impurities can significantly lower the melting point of a compound and interfere with the crystal lattice formation, promoting oiling out.[1][5]

    • Solution: Purify the crude this compound before crystallization. Column chromatography is often an effective method. Alternatively, you can perform a charcoal treatment on the hot solution before cooling to remove colored impurities.[1]

  • Inappropriate Solvent Choice: The chosen solvent may be too good at dissolving the compound, leading to a supersaturated state that favors the liquid phase.

    • Solution: Consider a different solvent or a solvent system where the compound has slightly lower solubility. A mixture of a good solvent and a poor solvent (an anti-solvent) can be effective. The anti-solvent should be added slowly to the solution of the compound in the good solvent until turbidity is observed, then warmed until the solution is clear before slow cooling.

Question 2: No crystals are forming, even after cooling the solution for an extended period. What should I do?

Answer:

The failure of a compound to crystallize upon cooling is usually due to either the solution not being sufficiently supersaturated or kinetic barriers to nucleation.

Troubleshooting Steps:

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.[1]

    • Seeding: If you have a small amount of solid this compound, add a tiny crystal to the solution. This "seed crystal" will act as a template for further crystal growth.[6]

  • Increase Supersaturation:

    • Evaporation: If the solution is too dilute, you can increase the concentration by allowing some of the solvent to evaporate slowly. Cover the flask with a watch glass or perforated parafilm to slow the evaporation rate.

    • Reduce Solvent Volume: Gently heat the solution to boil off a portion of the solvent, then allow it to cool again. Be cautious not to overheat or decompose the compound.[1]

  • Consider an Anti-Solvent: If you are using a single solvent system, you can try adding a miscible "anti-solvent" in which your compound is insoluble. Add the anti-solvent dropwise until the solution becomes slightly cloudy, then add a few drops of the original solvent to redissolve the precipitate before allowing it to cool slowly.

Question 3: The crystallization produced a very low yield. What are the likely causes and how can I improve it?

Answer:

A low yield can be frustrating, but it is often a solvable problem. The primary causes are typically either incomplete crystallization or loss of material during workup.

Potential Causes and Solutions:

  • Too Much Solvent: If an excessive amount of solvent was used, a significant portion of your compound may remain dissolved in the mother liquor.[1]

    • Solution: Before filtering, you can try to concentrate the solution by evaporating some of the solvent and cooling again to obtain a second crop of crystals. To check if a significant amount of product remains in the filtrate, take a small sample of the mother liquor and evaporate it to see if a solid residue forms.[1]

  • Premature Crystallization During Hot Filtration: If you performed a hot filtration to remove impurities, some of the compound may have crystallized on the filter paper or in the funnel.

    • Solution: Ensure the filtration apparatus is pre-heated by passing hot solvent through it before filtering your solution. Use a fluted filter paper to increase the filtration speed.

  • Washing with a "Good" Solvent: Washing the collected crystals with a solvent in which they are highly soluble will dissolve some of the product.

    • Solution: Always wash the crystals with a small amount of ice-cold solvent, as solubility is generally lower at reduced temperatures.

Frequently Asked Questions (FAQs)

  • What are the best solvents for crystallizing this compound?

    • The choice of solvent is critical and often requires some experimentation. Given the structure of this compound, which has both polar (ether and amine) and non-polar (phenyl and piperidine rings) features, a range of solvents could be effective. Good starting points would be alcohols (ethanol, isopropanol), ketones (acetone), or esters (ethyl acetate).[7] Solvent mixtures, such as ethanol/water or hexane/ethyl acetate, can also be very effective for achieving the desired solubility profile.[7]

  • How does the purity of this compound affect crystallization?

    • Purity is paramount for successful crystallization. Impurities can inhibit crystal growth, promote oiling out, and become trapped in the crystal lattice, leading to a lower purity final product.[5][8][9] It is highly recommended to purify the crude material, for example by column chromatography, before attempting crystallization.

  • My this compound is a liquid at room temperature. Can I still crystallize it?

    • Yes. Many compounds that are liquids at room temperature can be crystallized at lower temperatures or by forming a salt. If the freebase is an oil, converting it to a hydrochloride or another salt will increase the melting point and likely make it easier to crystallize. Piperidine and its derivatives are basic and readily form salts with acids.[10]

  • Could my this compound exist in different crystalline forms (polymorphs)?

    • Yes, polymorphism is a common phenomenon in pharmaceutical compounds where a substance can exist in multiple crystal structures.[11][12][13] Different polymorphs can have different physical properties, such as solubility and stability.[12] The specific crystalline form obtained can be influenced by factors like the solvent used, the cooling rate, and temperature.[12][14] If you observe different crystal habits under different conditions, it may be an indication of polymorphism.

Core Scientific Principles

Understanding "Oiling Out"

"Oiling out," or liquid-liquid phase separation, is a non-crystalline pathway for a solute to come out of solution.[2] This occurs when the supersaturation of the solution is reached at a temperature above the melting point of the solute. The resulting oil is an amorphous, solute-rich liquid phase. This is often undesirable because the oil can entrap impurities and may solidify into an amorphous glass rather than an ordered crystalline solid, defeating the purpose of crystallization for purification.[2][15]

// Decision Point decision [label="Temperature > Melting Point?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

// Pathways oiling_out [label="Oiling Out Occurs\n(Liquid-Liquid Phase Separation)", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; crystallization [label="Crystallization Occurs\n(Solid Crystal Formation)", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> cooling; cooling -> supersaturation; supersaturation -> decision; decision -> oiling_out [label="Yes"]; decision -> crystallization [label="No"]; }

Caption: Decision pathway for oiling out vs. crystallization.

The Impact of Impurities on Crystal Growth

Impurities can have a profound effect on the crystallization process. Structurally similar impurities can be incorporated into the crystal lattice, disrupting its order and reducing the purity of the final product.[5][9] Other impurities may adsorb to the surface of growing crystals, inhibiting or altering the growth rate and final crystal shape.[16] In some cases, impurities can significantly depress the melting point of the compound, which increases the likelihood of oiling out.[1] Therefore, starting with the purest possible material is crucial for obtaining high-quality crystals.

Polymorphism in Crystalline Solids

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure.[12][13] These different forms, known as polymorphs, can have different physical and chemical properties, including melting point, solubility, and stability.[12] The formation of a particular polymorph is often kinetically controlled and can be influenced by the choice of solvent, temperature, and cooling rate.[12][14] For pharmaceutical compounds, controlling polymorphism is critical as it can impact bioavailability and therapeutic efficacy.

Experimental Protocols

Disclaimer: The following protocols are generalized procedures based on best practices for compounds similar to this compound. Optimal conditions may vary and should be determined empirically.

Protocol 1: Standard Recrystallization by Cooling
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of your crude this compound. Add a potential solvent dropwise at room temperature until the solid dissolves. A good solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the bulk of your crude material in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture with gentle swirling (e.g., on a hot plate). Add just enough solvent to fully dissolve the compound at the boiling point of the solvent.

  • Hot Filtration (if necessary): If the hot solution contains insoluble impurities, perform a hot filtration. Pre-heat a funnel and a new flask with hot solvent to prevent premature crystallization.

  • Cooling and Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this process.[17] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals in a vacuum oven or in a desiccator until a constant weight is achieved.

Protocol 2: Crystallization of this compound Hydrochloride Salt
  • Dissolution: Dissolve the crude this compound (1 equivalent) in a suitable solvent such as diethyl ether or ethyl acetate.

  • Acidification: Slowly add a solution of hydrochloric acid (1 equivalent) in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring. A precipitate of the hydrochloride salt should form.

  • Recrystallization of the Salt: Isolate the crude salt by filtration. Then, perform a recrystallization using a suitable solvent system, such as ethanol or an ethanol/ether mixture, following the steps in Protocol 1. Salts often have higher melting points and are more crystalline than the corresponding freebases.

G filter filter cool_rt cool_rt filter->cool_rt cool_ice cool_ice vac_filter vac_filter cool_ice->vac_filter dry dry end end dry->end Pure Crystals

Caption: General workflow for recrystallization.

Data Presentation

Physicochemical Properties of this compound

PropertyValueSource
CAS Number 74-41-9[4]
Molecular Formula C₁₃H₁₉NO[4]
Molecular Weight 205.30 g/mol [4][18]
Appearance Colorless to pale yellow liquid or solid[4]
Purity (Typical) 95%[18]

Qualitative Solubility Profile

Solvent ClassExample SolventsPredicted SolubilityRationale
Protic Polar Ethanol, Methanol, IsopropanolHighThe piperidine nitrogen and ether oxygen can act as hydrogen bond acceptors.
Aprotic Polar Acetone, Acetonitrile, THFHighFavorable dipole-dipole interactions are expected.
Non-polar Hexane, HeptaneLow to ModerateThe phenoxy and piperidine rings provide non-polar character, but the heteroatoms reduce overall non-polarity.
Aromatic TolueneHighThe phenyl group of the compound will have favorable interactions with aromatic solvents.
Aqueous WaterLimitedThe molecule is largely non-polar, limiting its solubility in water.[4]

References

  • Vertex AI Search. (n.d.). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Retrieved January 18, 2026.
  • PubMed. (n.d.). Polymorphism and crystallization of active pharmaceutical ingredients (APIs). Retrieved January 18, 2026.
  • PharmaCores. (2025, May 1).
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved January 18, 2026.
  • ACS Publications. (2019, May 22). Influence of Impurities on the Solubility, Nucleation, Crystallization, and Compressibility of Paracetamol. Retrieved January 18, 2026.
  • CrystEngComm (RSC Publishing). (2022, February 7). Impurity incorporation in solution crystallization: diagnosis, prevention, and control. Retrieved January 18, 2026.
  • Taylor & Francis Online. (n.d.). Crystal polymorphism of pharmaceuticals: probing crystal nucleation at the molecular level. Retrieved January 18, 2026.
  • PMC - NIH. (n.d.).
  • (n.d.). Polymorphism: The Phenomenon Affecting the Performance of Drugs. Retrieved January 18, 2026.
  • Chemistry For Everyone - YouTube. (2025, August 29). How Do Impurities Affect Crystal Structures?. Retrieved January 18, 2026.
  • Jagiellońskie Centrum Innowacji. (n.d.). POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS. Retrieved January 18, 2026.
  • CymitQuimica. (n.d.). CAS 74-41-9: this compound. Retrieved January 18, 2026.
  • Benchchem. (n.d.). common challenges in working with piperidine-based compounds. Retrieved January 18, 2026.
  • (n.d.). Effect of Oiling-out During Crystallization on Purification of an Intermediate Compound. Retrieved January 18, 2026.
  • PubChem - NIH. (n.d.). Piperidine, 1-(2-phenylethyl)- | C13H19N | CID 9513. Retrieved January 18, 2026.
  • PubChem. (n.d.). 1-(2-Phenoxy-2-phenylethyl)piperidine | C19H23NO | CID 163622867. Retrieved January 18, 2026.
  • University of Rochester, Department of Chemistry. (n.d.).
  • ResearchGate. (2021, July 6). Have you experienced that your piperidine crystallizes when not in use?. Retrieved January 18, 2026.
  • ACS Publications. (2016, December 21). Process Development and Crystallization in Oiling-Out System of a Novel Topical Antiandrogen. Retrieved January 18, 2026.
  • (n.d.).
  • Mettler Toledo. (n.d.).
  • The Center for Xray Crystallography » University of Florida. (2015, April 28). Crystal Growing Tips. Retrieved January 18, 2026.
  • Universität Potsdam. (n.d.).
  • (2024, December 25). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. Retrieved January 18, 2026.
  • Sigma-Aldrich. (n.d.). 1-(2-Hydroxyethyl)piperidine 1-Piperidineethanol. Retrieved January 18, 2026.
  • (n.d.).
  • PMC - NIH. (n.d.). Crystal structures of two chiral piperidine derivatives: 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one and 8-[(1S)-1-phenylethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7-thione. Retrieved January 18, 2026.
  • PubMed. (2015, September 26). Crystal structures of two chiral piperidine derivatives: 1-[(1R)-2-hy-droxy-1-phenyl-eth-yl]piperidin-4-one and 8-[(1S)-1-phenyl-eth-yl]-1,4-dioxa-8-aza-spiro-[4.5]decane-7-thione. Retrieved January 18, 2026.
  • Benchchem. (n.d.). Application Notes and Protocols: Synthesis of Substituted Piperidines from 1-Aminohex-5-en-3-ol. Retrieved January 18, 2026.
  • Benchchem. (n.d.). Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds. Retrieved January 18, 2026.
  • CymitQuimica. (n.d.). This compound. Retrieved January 18, 2026.
  • Solubility of Things. (n.d.). Piperidine. Retrieved January 18, 2026.
  • Benchchem. (n.d.). Technical Guide: Solubility Profile of 1-(Piperidin-2-ylmethyl)piperidine in Organic Solvents. Retrieved January 18, 2026.
  • Benchchem. (n.d.). Addressing poor solubility of piperidine derivatives in reactions. Retrieved January 18, 2026.
  • Wikipedia. (n.d.). Piperidine. Retrieved January 18, 2026.
  • PubMed. (2021, October 13). Crystal structures of two alanyl-piperidine analogues. Retrieved January 18, 2026.
  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Piperidine from 1,5-Dichloropentane. Retrieved January 18, 2026.
  • Benchchem. (n.d.). One-Pot Synthesis of Functionalized Piperidines: Application Notes and Protocols. Retrieved January 18, 2026.
  • Ataman Kimya. (n.d.). PIPERIDINE. Retrieved January 18, 2026.
  • Googleapis.com. (n.d.). Crystals of piperidine derivatives, intermediates for production of the same, and process for producing the same. Retrieved January 18, 2026.
  • (n.d.). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Retrieved January 18, 2026.
  • (2024, December 20). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Retrieved January 18, 2026.

Sources

Preventing oxidation and degradation of 1-(2-Phenoxyethyl)piperidine during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(2-Phenoxyethyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing oxidation and degradation of this compound during storage and experimental use. Our approach is rooted in established principles of pharmaceutical stability testing and chemical reactivity, ensuring the integrity and reliability of your research.

Introduction: Understanding the Stability of this compound

This compound is a molecule possessing two key functional groups that influence its stability: a secondary amine within a piperidine ring and a phenoxy ether linkage. Both moieties can be susceptible to degradation under certain conditions. The piperidine ring is prone to oxidation, while the ether linkage can undergo cleavage.[1][2][3] This guide will provide a structured approach to identifying potential stability issues, troubleshooting degradation, and implementing effective storage strategies.

Troubleshooting Guide: Addressing Degradation Issues

This section addresses specific problems you might encounter that suggest degradation of your this compound sample.

Issue 1: Inconsistent or Unexpected Experimental Results

Q: My recent experiments using this compound have yielded inconsistent results, such as lower than expected potency or the appearance of unknown peaks in my analytical chromatograms. Could this be due to degradation?

A: Yes, inconsistent results are a primary indicator of compound degradation. The appearance of new peaks in techniques like HPLC or GC-MS strongly suggests the formation of degradation products.[4] The loss of potency of the parent compound would also be observed. To confirm this, a systematic approach is required.

Recommended Action Plan:

  • Initial Purity Assessment: Re-analyze your current batch of this compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS). Compare the chromatogram to that of a freshly prepared or certified reference standard if available.

  • Forced Degradation Studies: To understand the potential degradation pathways, it is highly recommended to perform forced degradation studies.[5][6][7] This involves subjecting the compound to stress conditions to accelerate its breakdown.

    • Objective: To intentionally generate degradation products to develop a stability-indicating analytical method and to understand the molecule's liabilities.[7][8]

    dot digraph "Forced Degradation Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];

    }

    Caption: Workflow for Forced Degradation Studies.

    Experimental Protocol: Forced Degradation Study

    Stress ConditionReagent and ConditionsRationale
    Acid Hydrolysis 0.1 M HCl at 60°C for 24 hoursTo test the stability of the ether linkage and other susceptible bonds to acidic conditions.[6]
    Base Hydrolysis 0.1 M NaOH at 60°C for 24 hoursTo assess the stability in alkaline conditions, which can also affect the ether bond.[6]
    Oxidation 3% H₂O₂ at room temperature for 24 hoursTo induce oxidation of the piperidine ring and potentially the phenoxy group.[7]
    Thermal Degradation Solid sample at 80°C for 48 hoursTo evaluate the impact of heat on the molecule's stability.
    Photolytic Degradation Expose a solution to UV light (e.g., 254 nm) and white lightTo determine if the compound is light-sensitive.[7]
  • Development of a Stability-Indicating Method: The data from the forced degradation studies will allow you to develop an analytical method (typically HPLC) that can separate the intact this compound from all its potential degradation products. This is known as a stability-indicating assay method (SIAM).[4][9][10][11]

Issue 2: Visual Changes in the Stored Material

Q: I have noticed a change in the color (e.g., yellowing) and/or consistency of my stored this compound. What could be the cause?

A: Visual changes such as discoloration are often a sign of chemical degradation, particularly oxidation. Amines are known to darken over time upon exposure to air and light due to the formation of oxidized and polymeric impurities.[12]

Probable Causes and Solutions:

  • Exposure to Air (Oxygen): The secondary amine in the piperidine ring is susceptible to oxidation.

    • Solution: Store the compound under an inert atmosphere. After opening, flush the container with an inert gas like argon or nitrogen before resealing.

  • Exposure to Light: Photodegradation can occur, especially in the presence of photosensitizers.

    • Solution: Store the compound in amber glass vials or other light-blocking containers.[8]

  • Incompatible Storage Container: Some plastics can leach impurities or are permeable to air, accelerating degradation.

    • Solution: Use high-quality, inert glass containers, such as amber borosilicate glass.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: Based on the chemical nature of the compound and general guidelines for storing amines, the following conditions are recommended:

ParameterRecommendationRationale
Temperature 2-8°C (refrigerated)To slow down the rate of potential degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)To minimize contact with oxygen and prevent oxidation.
Container Tightly sealed amber glass vialTo protect from light and moisture.
Location A dry, well-ventilated area away from incompatible substances.To prevent accidental contact with acids and strong oxidizing agents.

Q2: What are the likely degradation pathways for this compound?

A2: While specific studies on this molecule are not widely available, we can infer potential degradation pathways based on its functional groups:

  • Oxidation of the Piperidine Ring: The secondary amine can be oxidized to form an N-oxide or other oxidized species. H-abstraction from the carbon atoms adjacent to the nitrogen can also lead to ring-opening or the formation of other degradation products.[1]

  • Cleavage of the Phenoxy Ether Bond: The ether linkage can be susceptible to cleavage under harsh acidic or basic conditions, or through oxidative mechanisms, potentially yielding phenol and 2-(piperidin-1-yl)ethanol or their further degradation products.[2][3]

dot digraph "Degradation_Pathways" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];

}

Caption: Potential Degradation Pathways.

Q3: Can I use antioxidants to improve the stability of this compound in solution?

A3: Yes, the use of antioxidants can be an effective strategy to prevent oxidative degradation, particularly for solutions that will be stored or used over an extended period.[13]

Commonly Used Antioxidants in Pharmaceutical Formulations:

  • Butylated Hydroxytoluene (BHT): A common free-radical scavenger.[8]

  • Ascorbic Acid (Vitamin C): A water-soluble antioxidant.[14]

  • Tocopherol (Vitamin E): A lipid-soluble antioxidant.[14]

Recommendation: The choice and concentration of the antioxidant should be carefully evaluated for compatibility with your experimental system and its effectiveness for this compound. A small-scale stability study comparing the neat solution with solutions containing different antioxidants is recommended.

Q4: What analytical techniques are best suited for assessing the purity and stability of this compound?

A4: A combination of chromatographic and spectroscopic techniques is ideal.

  • High-Performance Liquid Chromatography (HPLC): This is the most common and powerful technique for purity assessment and stability studies. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a suitable buffer and/or ion-pairing agent) is a good starting point. UV detection is often sufficient, but coupling to a mass spectrometer (LC-MS) provides much greater sensitivity and the ability to identify unknown degradation products.[9][11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This can be used for identifying volatile impurities and degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for the structural elucidation of any isolated degradation products.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to identify changes in functional groups that may indicate degradation.

By implementing these troubleshooting and preventative strategies, you can ensure the stability and integrity of your this compound, leading to more reliable and reproducible research outcomes.

References

  • Waterman, K. C., & Bailey, A. W. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceutics, 14(2), 313. [Link]

  • Liotta, L., & Rogers, R. S. (2012). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 36(10), 86–94. [Link]

  • Rochelle, G. T. (2021). Safeguarding Amines from Oxidation by Enabling Technologies (FE0031861). The University of Texas at Austin. [Link]

  • Kumar, V. (n.d.). Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. Pharma Times. [Link]

  • Sharma, D., et al. (2018). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development, Volume-2, Issue-5. [Link]

  • Barman, B. N., & Grigsby, R. A., Jr. (2012). U.S.
  • Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International, 34(6), 22–29. [Link]

  • Jain, D., et al. (2018). development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics, 7(3), 304–314. [Link]

  • dsm-firmenich. (2023, June 25). Ask-the-expert: Preventing Nitrosamine formation in your drug formulation [Video]. YouTube. [Link]

  • International Journal of Creative Research Thoughts. (2023). Stability Indicating Assay Method. IJCRT, 11(10). [Link]

  • Singh, S., & Bakshi, M. (2000). Stability Indicating Analytical Methods (SIAMS). ResearchGate. [Link]

  • Kumar, A., et al. (2023). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmaceutical and Medical Sciences, 6(1), 1–10. [Link]

  • Sari, Y., et al. (2020). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. ResearchGate. [Link]

  • Al-Naiema, I. M., et al. (2021). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A, 125(15), 3215–3230. [Link]

  • Fazylov, S. D., et al. (2004). Pharmacologically Active 1-(2-ethoxyethyl)-Piperidines. Chemistry of Natural Compounds, 40(1), 79–82. [Link]

  • Wikipedia. (n.d.). Phenol ether. In Wikipedia. Retrieved January 18, 2026, from [Link]

  • Alsante, K. M., et al. (2014). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 7(1), 123–134. [Link]

  • Hofrichter, M., et al. (2001). Oxidative Cleavage of Diverse Ethers by an Extracellular Fungal Peroxygenase. Journal of Biological Chemistry, 276(23), 20265–20269. [Link]

  • Schöber, U., et al. (2003). Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. Strain DEE5151, Isolated from Diethyl Ether-Containing Enrichment Cultures. Applied and Environmental Microbiology, 69(3), 1459–1466. [Link]

  • Ghosh, A., & Jana, U. (2021). Organophotoredox Catalyzed C‒O Bond Cleavage: A Chemoselective Deprotection Strategy for Phenolic Ethers and Esters Driven by Oxophilicity of Silicon. ChemRxiv. [Link]

  • Wang, X., et al. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules, 27(19), 6285. [Link]

  • LibreTexts Chemistry. (n.d.). Chemical Reactions of Alcohols and Phenols. [Link]

  • Livingston, R. C., & Thomson, R. J. (2010). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. Organic letters, 12(12), 2822–2825. [Link]

Sources

Technical Support Center: Addressing Batch-to-Batch Variability of Synthetic 1-(2-Phenoxyethyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(2-phenoxyethyl)piperidine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate batch-to-batch variability in the synthesis of this important compound. Our goal is to provide in-depth, scientifically grounded guidance to ensure the consistency and reliability of your experimental results.

Introduction to the Challenge of Batch-to-Batch Variability

This compound is a key building block in the synthesis of various pharmacologically active molecules. As with many synthetic compounds, ensuring its consistent quality from one batch to the next is paramount for reproducible research and development. Batch-to-batch variability can arise from subtle differences in the synthetic process, leading to variations in purity, impurity profiles, and physical properties. This guide provides a structured approach to identifying, understanding, and controlling these variables.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions regarding batch-to-batch variability of this compound.

Q1: We are observing inconsistent biological activity with different batches of this compound, despite the supplier's Certificate of Analysis (CoA) showing similar purity. What could be the cause?

A1: While the CoA provides a primary measure of purity (often by HPLC or GC), it may not capture the full picture. Minor, undetected impurities or variations in the impurity profile can significantly impact biological activity. Other factors to consider include the presence of different polymorphs (crystalline forms) with varying solubility, residual solvents from the manufacturing process, or degradation of the compound due to improper storage. A side-by-side comparison of the new batch with a previously well-performing "golden batch" is the most definitive way to confirm that the observed variability is due to the compound itself.[1]

Q2: What are the most likely impurities in synthetically produced this compound?

A2: The most probable synthetic route to this compound is the Williamson ether synthesis.[2][3][4][5][6][7] This reaction involves the coupling of a phenoxide with an N-substituted piperidine halide, typically 1-(2-chloroethyl)piperidine. Based on this, the most likely impurities are:

  • Unreacted Starting Materials: Phenol and 1-(2-chloroethyl)piperidine.

  • Side-Reaction Products: Products of E2 elimination, such as N-vinylpiperidine, and C-alkylation of the phenol ring.[1]

  • Degradation Products: Oxidation or hydrolysis products, especially if the compound has been stored improperly.

Q3: How can we proactively manage batch-to-batch variability in our long-term studies?

A3: A proactive approach is crucial for managing variability. We recommend the following strategies:

  • Multi-Batch Pre-screening: Before initiating a large-scale study, obtain small quantities of several different batches and perform preliminary validation assays.

  • Establish a "Golden Batch": Once a suitable batch is identified, purchase a sufficient quantity to last the entire duration of the study.

  • Comprehensive In-House Analysis: Do not rely solely on the supplier's CoA. Perform your own analytical testing to confirm purity and identify any minor impurities.

Troubleshooting Guides

This section provides detailed guidance for identifying and resolving specific issues related to batch-to-batch variability.

Issue 1: Unexpected Peaks in HPLC or GC-MS Analysis

If you observe unexpected peaks in your chromatographic analysis of a new batch of this compound, it is crucial to identify these unknown components.

Troubleshooting Workflow:

start Unexpected Peak(s) Observed step1 Review Synthesis Route (Williamson Ether Synthesis) start->step1 step2 Hypothesize Potential Impurities step1->step2 Unreacted materials, side-products step3 Analyze by LC-MS/MS or GC-MS step2->step3 step4 Compare Fragmentation Patterns step3->step4 step5 Confirm with Authentic Standards (if available) step4->step5 end Impurity Identified step5->end

Workflow for Impurity Identification

Step-by-Step Guidance:

  • Review the Synthesis: The Williamson ether synthesis is an S_N2 reaction. The primary competing reaction is E2 elimination, which is favored by higher temperatures and sterically hindered substrates.[1] C-alkylation of the phenoxide is another possibility.

  • Hypothesize Impurities: Based on the likely reactants (phenol and 1-(2-chloroethyl)piperidine), potential impurities include:

    • Phenol

    • 1-(2-chloroethyl)piperidine

    • N-vinylpiperidine (from elimination)

    • (2-Piperidin-1-yl)ethyl-substituted phenols (from C-alkylation)

  • Mass Spectrometry Analysis: Utilize LC-MS/MS or GC-MS to obtain the mass-to-charge ratio (m/z) and fragmentation pattern of the unknown peak(s).

  • Interpret Fragmentation: Compare the fragmentation pattern with known patterns for piperidine derivatives. Key fragments to look for include those corresponding to the piperidine ring and the phenoxyethyl moiety.[5][6][8][9]

  • Confirmation: If possible, confirm the identity of the impurity by comparing its retention time and mass spectrum with an authentic standard.

Issue 2: Inconsistent Yield or Reaction Profile in Subsequent Synthetic Steps

If a new batch of this compound leads to lower yields or altered reaction kinetics in your downstream chemistry, it may contain inhibitors or catalysts from the manufacturing process.

Troubleshooting Workflow:

start Inconsistent Downstream Chemistry step1 Analyze for Residual Solvents (GC-HS) start->step1 step2 Analyze for Inorganic Impurities (ICP-MS) step1->step2 No significant residual solvents step3 Perform NMR Analysis step2->step3 No significant inorganic impurities step4 Compare with 'Golden Batch' step3->step4 end Source of Variability Identified step4->end

Workflow for Identifying Reaction Inhibitors/Catalysts

Step-by-Step Guidance:

  • Residual Solvent Analysis: Use headspace gas chromatography (GC-HS) to identify and quantify any residual solvents from the synthesis and purification steps. Common solvents in Williamson ether synthesis include DMF, DMSO, and acetonitrile.[4]

  • Inorganic Impurity Analysis: Use Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to screen for trace metals that could act as catalysts or inhibitors in your reaction.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A high-resolution ¹H and ¹³C NMR spectrum can provide a detailed fingerprint of the batch. Compare the spectra of the problematic batch and a "golden batch" to identify any minor, unexpected signals.

  • Comparative Analysis: A direct comparison of the analytical data from the problematic batch and a well-performing batch is the most effective way to pinpoint the source of the inconsistency.

Analytical Protocols

The following are detailed protocols for the analysis of this compound. These should be adapted and validated in your laboratory.

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is suitable for determining the purity of this compound and separating it from less volatile impurities.

ParameterValue
Instrumentation HPLC with UV detector
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm and 254 nm
Injection Volume 10 µL
Sample Preparation 0.5 mg/mL in 50:50 Water:Acetonitrile

Procedure:

  • Prepare the mobile phases and sample solution as described above.

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

  • Inject the sample and record the chromatogram.

  • Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks.

Protocol 2: Identification of Volatile Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for identifying volatile impurities such as unreacted starting materials and low-boiling point side products.

ParameterValue
Instrumentation GC-MS
Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Temperature 250 °C
Oven Program 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-450
Sample Preparation 1 mg/mL in Dichloromethane

Procedure:

  • Prepare the sample solution as described above.

  • Inject the sample into the GC-MS system.

  • Identify peaks by comparing their mass spectra with a reference library (e.g., NIST) and by interpreting the fragmentation patterns.

Protocol 3: Structural Confirmation and Purity Assessment by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information and can be used for quantitative analysis (qNMR).

ParameterValue
Instrumentation NMR Spectrometer (≥400 MHz)
Solvent Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)
Experiments ¹H, ¹³C, COSY, HSQC, HMBC
Sample Preparation 5-10 mg of sample dissolved in ~0.7 mL of deuterated solvent

Procedure:

  • Acquire a high-resolution ¹H NMR spectrum. Look for characteristic signals of the phenoxyethyl and piperidine moieties.

  • Acquire a ¹³C NMR spectrum to confirm the number of unique carbon atoms.

  • Run 2D NMR experiments (COSY, HSQC, HMBC) to confirm the connectivity of the molecule.

  • For quantitative analysis, use a certified internal standard and the qNMR technique.

Conclusion

Addressing batch-to-batch variability of this compound requires a systematic and analytical approach. By understanding the synthetic route and potential impurities, and by employing a suite of analytical techniques, researchers can ensure the quality and consistency of this critical synthetic intermediate. This technical support center provides a foundation for troubleshooting and quality control, ultimately leading to more reliable and reproducible scientific outcomes.

References

  • Benchchem. (2025). Common side reactions in the Williamson synthesis of ethers. Benchchem Technical Support.
  • PHARMD GURU. (n.d.). 36. WILLIAMSON SYNTHESIS. PHARMD GURU.
  • Pearson. (n.d.). Show how you would use the Williamson ether synthesis to prepare.... Pearson+.
  • Cambridge University Press. (n.d.). Williamson Ether Synthesis.
  • Francis Academic Press. (n.d.).
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301).
  • ChemicalBook. (n.d.). Piperidine(110-89-4) 1H NMR spectrum.
  • Benchchem. (2025).
  • PMC. (n.d.).
  • MDPI. (n.d.). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines.
  • Benchchem. (2025). Application Notes and Protocols for the Synthesis of Piperidine from 1,5-Dichloropentane. Benchchem Technical Support.
  • Benchchem. (2025). Purity Analysis of 1-(2-Hydroxyethyl)piperazine: A Comparative Guide to GC-MS and Alternative Methods. Benchchem Technical Support.
  • PMC. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.
  • Chemistry LibreTexts. (2023).
  • PubMed. (2021).
  • BOC Sciences. (n.d.). Piperidine Impurities.
  • ResearchGate. (2025). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
  • Sigma-Aldrich. (n.d.). 1-(2-Hydroxyethyl)piperidine 1-Piperidineethanol.
  • Cayman Chemical. (n.d.).
  • UNODC. (n.d.).

Sources

Technical Support Center: Optimizing Reaction Conditions for Scaling Up 1-(2-Phenoxyethyl)piperidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(2-Phenoxyethyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing and scaling up this important synthesis. The following content is structured to address common challenges and provide practical, scientifically-grounded solutions.

Synthesis Overview: The Williamson Ether Approach

The synthesis of this compound is most commonly achieved via the Williamson ether synthesis.[1][2][3] This method involves the reaction of a phenoxide ion with a suitable 2-substituted piperidine, typically 1-(2-chloroethyl)piperidine or 1-(2-bromoethyl)piperidine. The reaction is an SN2 nucleophilic substitution, where the phenoxide anion acts as the nucleophile, displacing the halide leaving group.[3][4]

The overall transformation can be represented as:

Phenol + Base + 1-(2-Haloethyl)piperidine → this compound + Salt + Conjugate Acid of Base

While straightforward in principle, scaling up this reaction presents challenges related to reaction kinetics, heat management, impurity profiles, and product isolation. This guide will address these critical aspects in a practical question-and-answer format.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Category 1: Low Reaction Yield

Question: My reaction yield is consistently below 70%. What are the primary factors I should investigate to improve the yield?

Answer: Low yields in this synthesis are a common issue and can often be traced back to several key parameters. A systematic approach to troubleshooting is recommended.

  • Choice of Base and Deprotonation Efficiency: The first step is the deprotonation of phenol to form the phenoxide nucleophile. The choice of base is critical.

    • Inadequate Base Strength: If using a relatively weak base like potassium carbonate (K₂CO₃), the deprotonation of phenol (pKa ~10) may be incomplete, leading to a lower concentration of the active nucleophile.

    • Stronger Bases: Stronger bases like sodium hydride (NaH) or potassium hydride (KH) will drive the deprotonation to completion, significantly increasing the phenoxide concentration.[5] However, these bases are highly reactive and require strictly anhydrous conditions.[6]

    • Causality: An incomplete deprotonation means unreacted phenol remains, which cannot participate in the desired SN2 reaction, thus lowering the theoretical maximum yield.

  • Solvent Selection: The solvent plays a crucial role in an SN2 reaction.

    • Polar Aprotic Solvents are Preferred: Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Acetonitrile (MeCN) are ideal.[4] They effectively solvate the cation of the base (e.g., K⁺ or Na⁺) but do not strongly solvate the phenoxide anion, leaving it more "naked" and nucleophilic.

    • Protic Solvents to Avoid: Protic solvents like ethanol or water will solvate the phenoxide ion through hydrogen bonding, reducing its nucleophilicity and slowing down the desired SN2 reaction. This can also lead to competing side reactions.

  • Reaction Temperature:

    • Insufficient Temperature: The reaction may be kinetically slow at lower temperatures, leading to incomplete conversion within a practical timeframe.

    • Excessive Temperature: High temperatures (e.g., >120 °C) can promote side reactions, particularly the E2 elimination of the alkyl halide, which will be discussed in the impurity section. A typical starting point for optimization is in the range of 80-100 °C.

  • Water Content (Moisture): The Williamson ether synthesis is highly sensitive to moisture.[6]

    • Base Quenching: Water will react with and quench strong bases like NaH.

    • Hydrolysis: Water can hydrolyze the alkyl halide starting material.

    • Solution: Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

Category 2: Impurity Formation and Profile

Question: I am observing significant impurities in my crude product. What are the likely side reactions and how can I minimize them?

Answer: Impurity formation is a critical challenge, especially during scale-up. Understanding the potential side reactions is key to mitigating them.

  • E2 Elimination of 1-(2-Haloethyl)piperidine:

    • Mechanism: The phenoxide ion, in addition to being a good nucleophile, is also a reasonably strong base. It can abstract a proton from the carbon adjacent to the halide, leading to the formation of 1-vinylpiperidine via an E2 elimination pathway. This is more prevalent with sterically hindered or stronger bases and at higher temperatures.[3][7]

    • Mitigation:

      • Use the least sterically hindered primary alkyl halide possible.[3]

      • Maintain the lowest effective reaction temperature.

      • Consider using a milder base if elimination is a major issue, accepting a potential trade-off in reaction rate.

  • Dialkylation of Phenol (C-alkylation vs. O-alkylation):

    • Mechanism: While O-alkylation is the desired pathway, under certain conditions, the phenoxide ion can also undergo C-alkylation, where the alkyl group attaches to the aromatic ring. This is more common with alkali phenoxides and can be influenced by the solvent and counter-ion.[4]

    • Mitigation: The use of polar aprotic solvents generally favors O-alkylation.

  • Unreacted Starting Materials: The presence of unreacted phenol or 1-(2-haloethyl)piperidine is common.

    • Cause: Inefficient reaction conditions (as discussed under "Low Yield") or incorrect stoichiometry.

    • Mitigation: Ensure a slight excess (e.g., 1.1-1.2 equivalents) of the more accessible or less expensive reagent is used to drive the reaction to completion. Monitor the reaction by TLC or LC-MS to determine the point of maximum conversion.

Experimental Protocols & Data

Optimized Lab-Scale Synthesis (Exemplary Protocol)

This protocol is a starting point for optimization.

Materials:

  • Phenol (1.0 eq)

  • Sodium Hydride (60% dispersion in mineral oil, 1.2 eq)

  • 1-(2-Chloroethyl)piperidine hydrochloride (1.1 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Toluene

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution

  • Brine

Procedure:

  • Setup: Under an inert atmosphere (N₂), charge a dry, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and addition funnel with anhydrous DMF.

  • Base Addition: Carefully add the sodium hydride to the DMF.

  • Phenoxide Formation: Dissolve phenol in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension at 0-5 °C. Allow the mixture to stir at room temperature for 1 hour until hydrogen evolution ceases.

  • Alkyl Halide Preparation: In a separate beaker, dissolve 1-(2-chloroethyl)piperidine hydrochloride in water and basify with a strong base (e.g., 50% NaOH) to generate the free base. Extract the free base into a solvent like toluene and dry the organic layer over anhydrous sodium sulfate. Note: This step is crucial as the hydrochloride salt is not reactive.

  • SN2 Reaction: Add the dried toluene solution of 1-(2-chloroethyl)piperidine to the phenoxide solution dropwise, maintaining the temperature below 30 °C.

  • Heating: Heat the reaction mixture to 80-90 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-6 hours).

  • Work-up: Cool the reaction to room temperature and cautiously quench with water. Dilute with more water and toluene. Separate the layers.

  • Extraction: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude oil can be purified by vacuum distillation or column chromatography on silica gel.

Data Presentation: Condition Optimization

The following table provides a hypothetical comparison of reaction conditions to guide optimization efforts.

Entry Base (eq.) Solvent Temp (°C) Time (h) Yield (%) Purity (by LC)
1K₂CO₃ (1.5)Acetone56 (reflux)246590%
2K₂CO₃ (1.5)DMF90128094%
3NaH (1.2)THF66 (reflux)88596%
4NaH (1.2)DMF8559298%

Visualizations: Diagrams and Workflows

Reaction Mechanism

The core of the synthesis is the SN2 reaction between the sodium phenoxide and 1-(2-chloroethyl)piperidine.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_products Products Phenoxide Sodium Phenoxide TransitionState [Sₙ2 Transition State] Phenoxide->TransitionState Nucleophilic Attack AlkylHalide 1-(2-Chloroethyl)piperidine AlkylHalide->TransitionState Product This compound Salt NaCl TransitionState->Product Bond Formation TransitionState->Salt Leaving Group Departure Troubleshooting_Flowchart Start Low Yield Observed CheckBase Is the base strong enough? (e.g., NaH vs K₂CO₃) Start->CheckBase CheckMoisture Are conditions strictly anhydrous? CheckBase->CheckMoisture Yes IncreaseBase Action: Use a stronger base (e.g., NaH). CheckBase->IncreaseBase No CheckTemp Is reaction temperature optimal? CheckMoisture->CheckTemp Yes DrySystem Action: Oven-dry glassware, use anhydrous solvent. CheckMoisture->DrySystem No CheckSolvent Is a polar aprotic solvent being used? CheckTemp->CheckSolvent Yes OptimizeTemp Action: Screen temperatures (e.g., 80-110 °C). CheckTemp->OptimizeTemp No ChangeSolvent Action: Switch to DMF or DMSO. CheckSolvent->ChangeSolvent No End Re-evaluate with optimized conditions CheckSolvent->End Yes

Caption: Decision tree for troubleshooting low reaction yields.

Scale-Up Considerations

Question: What are the most critical factors to consider when scaling this reaction from the lab (grams) to a pilot plant (kilograms)?

Answer: Scaling up introduces new challenges that are often negligible on a small scale.

  • Heat Management (Exotherms):

    • The Problem: The formation of the phenoxide with a strong base like NaH is highly exothermic. On a large scale, the surface-area-to-volume ratio decreases, making it harder to dissipate heat. A runaway reaction can occur if the temperature is not controlled.

    • The Solution:

      • Controlled Addition: Add the reagents (especially the base or the phenol) slowly and sub-surface to a well-stirred vessel.

      • Cooling Capacity: Ensure the reactor has adequate cooling capacity (e.g., a cooling jacket with a circulating coolant) to manage the exotherm.

      • Solvent Volume: Use a sufficient volume of solvent to act as a heat sink.

  • Mixing and Mass Transfer:

    • The Problem: In a large reactor, achieving homogeneous mixing is more challenging. Poor mixing can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions. This is especially true for heterogeneous mixtures like a suspension of NaH in DMF.

    • The Solution:

      • Reactor Design: Use a reactor with appropriate baffles and an impeller designed for efficient mixing of solids and liquids.

      • Stirring Rate: The agitation rate must be sufficient to keep solids suspended and ensure good mass and heat transfer.

  • Work-up and Product Isolation:

    • The Problem: Handling large volumes of organic solvents and aqueous waste becomes a significant operational and environmental concern. Emulsion formation during aqueous washes can be a major issue on a large scale.

    • The Solution:

      • Solvent Selection: Consider solvents with favorable properties for work-up (e.g., higher boiling point for easier removal, lower water miscibility). Toluene is often preferred over ethers for extractions due to a lower tendency to form emulsions.

      • Phase-Split: Allow adequate time for phase separation in the reactor. The addition of brine can help break emulsions.

      • Purification: Vacuum distillation is generally more scalable and cost-effective for purification than chromatography.

References

  • Williamson Ether Synthesis - Organic Chemistry Tutor . Organic Chemistry Tutor. Available at: [Link]

  • Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP catalyst . PubMed. Available at: [Link]

  • Williamson Ether Synthesis . J&K Scientific LLC. Available at: [Link]

  • CN103254153A - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine. Google Patents.
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor . MDPI. Available at: [Link]

  • Williamson ether synthesis - Wikipedia . Wikipedia. Available at: [Link]

  • Williamson Ether Synthesis - Chemistry Steps . Chemistry Steps. Available at: [Link]

  • Williamson Ether Synthesis - Chemistry LibreTexts . Chemistry LibreTexts. Available at: [Link]

  • One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines . MDPI. Available at: [Link]

  • (PDF) Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde . ResearchGate. Available at: [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry . Master Organic Chemistry. Available at: [Link]

  • (PDF) Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone . ResearchGate. Available at: [Link]

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties . PubMed Central. Available at: [Link]

  • New modular strategy reduces piperidine synthesis steps for pharmaceuticals . Phys.org. Available at: [Link]

  • Pharmacologically Active 1-(2-ethoxyethyl)-Piperidines . CORE. Available at: [Link]

  • CN101602748B - A kind of purification method of high-purity piperidine. Google Patents.
  • A catalytic asymmetric synthesis of polysubstituted piperidines using a rhodium(I)-catalyzed [2+2+2] cycloaddition employing a cleavable tether . PubMed. Available at: [Link]

  • Preparation of Piperidines, Part 1: Substituted at Position 2 . YouTube. Available at: [Link]

  • US2363158A - Process for the purification of piperidine. Google Patents.
  • My first synthesis was not as efficient as I had hoped. 16% yield. : r/chemistry . Reddit. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications . PubMed Central. Available at: [Link]

  • 10.6: Williamson Ether Synthesis - Chemistry LibreTexts . Chemistry LibreTexts. Available at: [Link]

  • Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions . RSC Publishing. Available at: [Link]

Sources

Validation & Comparative

A Comparative Analysis of 1-(2-Phenoxyethyl)piperidine Derivatives and Donepezil in Preclinical Dementia Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to the Scientific Community

This guide provides a comprehensive comparison of the preclinical efficacy of a novel phenoxyethyl piperidine derivative, designated here as Compound 7c, and the well-established Alzheimer's drug, Donepezil.[1][2] This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of next-generation therapeutics for dementia.

Introduction: The Evolving Landscape of Cholinesterase Inhibitors

The cholinergic hypothesis, which posits that a deficiency in the neurotransmitter acetylcholine is a key contributor to the cognitive decline seen in Alzheimer's disease, has been a cornerstone of drug development for decades. Donepezil, a piperidine derivative, is a widely prescribed acetylcholinesterase (AChE) inhibitor that provides symptomatic relief by boosting acetylcholine levels.[1] However, the quest for more effective treatments continues, with a focus on multi-target-directed ligands that may offer broader therapeutic benefits. One such emerging class of compounds is the phenoxyethyl piperidine derivatives, which have shown promise as dual inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[1]

This guide will delve into a comparative analysis of a representative phenoxyethyl piperidine derivative, Compound 7c, and Donepezil, focusing on their mechanisms of action and their efficacy in the streptozotocin (STZ)-induced rodent model of sporadic Alzheimer's disease. This model is particularly relevant as it mimics many of the neuropathological features of the human condition, including progressive cognitive decline and cholinergic deficits.

Mechanisms of Action: A Tale of Two Piperidines

While both compounds share a piperidine core, their therapeutic actions are believed to differ in subtle but potentially significant ways.

Donepezil: The Selective AChE Inhibitor

Donepezil functions primarily as a selective and reversible inhibitor of acetylcholinesterase. By blocking the action of this enzyme, Donepezil increases the concentration and duration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[1]

Donepezil_Mechanism cluster_0 Normal Cholinergic Transmission cluster_1 Action of Donepezil ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Postsynaptic Postsynaptic Neuron (Cholinergic Receptors) ACh->Postsynaptic Binds to Receptors Donepezil Donepezil Donepezil->AChE Inhibits Synaptic_Cleft Synaptic Cleft cluster_0 cluster_0 cluster_1 cluster_1

Caption: Mechanism of Action of Donepezil.

Compound 7c: The Dual AChE/BuChE Inhibitor

Compound 7c, a novel phenoxyethyl piperidine derivative, has been identified as a dual inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[1] BuChE is another enzyme capable of hydrolyzing acetylcholine, and its levels are known to increase in the brains of Alzheimer's patients as the disease progresses. By inhibiting both enzymes, Compound 7c may offer a more comprehensive and sustained enhancement of cholinergic function.

Compound7c_Mechanism cluster_0 Cholinergic Transmission in AD cluster_1 Action of Compound 7c ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis BuChE Butyrylcholinesterase (BuChE) ACh->BuChE Hydrolysis Postsynaptic Postsynaptic Neuron (Cholinergic Receptors) ACh->Postsynaptic Binds to Receptors Compound7c Compound 7c Compound7c->AChE Inhibits Compound7c->BuChE Inhibits Synaptic_Cleft Synaptic Cleft cluster_0 cluster_0 cluster_1 cluster_1

Caption: Dual Inhibition Mechanism of Compound 7c.

Comparative Efficacy in the STZ-Induced Dementia Model

A direct head-to-head comparative study between Compound 7c and Donepezil has not yet been published. However, by examining data from separate studies utilizing the same streptozotocin (STZ)-induced dementia model, we can draw valuable insights into their relative efficacy.

Data Summary
ParameterCompound 7c (Rat Model)[1]Donepezil (Rat & Mouse Models)[2][3]
Dementia Model Intracerebroventricular (ICV) STZ (2 mg/kg)ICV STZ (3 mg/kg in rats; 0.5 mg/kg in mice)
Cognitive Test Passive Avoidance (PA)Passive Avoidance (PA), Morris Water Maze (MWM)
Effective Dose 300 µg/kg (reversal of STZ-induced PA impairment)1-5 mg/kg (significant improvement in PA and MWM)
Biochemical Effect Reduced elevated hippocampal AChE levelsInhibited brain cholinesterase activity
Analysis of Efficacy

Both Compound 7c and Donepezil have demonstrated the ability to ameliorate cognitive deficits in the STZ-induced dementia model. Compound 7c, at a dose of 300 µg/kg, was shown to reverse memory impairments in the passive avoidance task in rats.[1] Similarly, Donepezil, at doses ranging from 1 to 5 mg/kg, significantly improved performance in both the passive avoidance and Morris water maze tasks in both rats and mice.[2][3]

The finding that Compound 7c is effective at a much lower dose (in the µg/kg range) compared to Donepezil (mg/kg range) is noteworthy and suggests a potentially higher potency. However, it is crucial to acknowledge that these are results from different studies and direct dose-response comparisons should be made with caution. The dual inhibitory action of Compound 7c on both AChE and BuChE may contribute to its apparent high potency.

Experimental Protocols

To facilitate the replication and extension of these findings, detailed protocols for the key behavioral and biochemical assays are provided below.

Streptozotocin (STZ)-Induced Dementia Model

This protocol describes the induction of a sporadic Alzheimer's-like dementia model in rodents.

STZ_Model_Workflow A Animal Acclimatization (e.g., Male Wistar Rats, 250-300g) B Anesthesia (e.g., Ketamine/Xylazine) A->B C Stereotaxic Surgery B->C D Intracerebroventricular (ICV) Injection of STZ (e.g., 2 mg/kg in artificial CSF) C->D E Post-operative Care and Recovery (e.g., 2 weeks) D->E F Cognitive and Biochemical Testing E->F

Caption: Workflow for STZ-Induced Dementia Model.

Step-by-Step Methodology:

  • Animal Preparation: Male Wistar rats (or other appropriate rodent strain) are acclimatized to the laboratory conditions for at least one week.

  • Anesthesia: Animals are anesthetized using an appropriate anesthetic agent (e.g., a ketamine/xylazine cocktail).

  • Stereotaxic Surgery: The anesthetized animal is placed in a stereotaxic frame. A midline sagittal incision is made on the scalp to expose the skull.

  • ICV Injection: A small burr hole is drilled over the lateral ventricle. A Hamilton syringe is used to slowly infuse streptozotocin (dissolved in artificial cerebrospinal fluid) into the ventricle. The injection is typically performed bilaterally.

  • Post-operative Care: The incision is sutured, and the animal is allowed to recover in a warm environment. Appropriate post-operative analgesia is administered.

  • Recovery Period: Animals are allowed to recover for a period of approximately two weeks to allow for the development of cognitive deficits.

Passive Avoidance Test

This test assesses fear-motivated learning and memory.

Step-by-Step Methodology:

  • Apparatus: A two-chambered apparatus with a light and a dark compartment, connected by a guillotine door. The floor of the dark compartment is equipped with a grid for delivering a mild foot shock.

  • Acquisition Trial (Day 1): The rat is placed in the light compartment. After a brief habituation period, the guillotine door is opened. When the rat enters the dark compartment, the door is closed, and a mild, brief foot shock is delivered.

  • Retention Trial (Day 2, typically 24 hours later): The rat is again placed in the light compartment, and the latency to enter the dark compartment is recorded. A longer latency is indicative of better memory of the aversive stimulus.

Acetylcholinesterase (AChE) Activity Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE in brain tissue homogenates.

Step-by-Step Methodology:

  • Tissue Preparation: Brain tissue (e.g., hippocampus or cortex) is homogenized in a suitable buffer (e.g., phosphate buffer) on ice.

  • Reaction Mixture: The homogenate is incubated with a reaction mixture containing acetylthiocholine iodide (a substrate for AChE) and 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

  • Colorimetric Reaction: AChE in the sample hydrolyzes acetylthiocholine to thiocholine. Thiocholine then reacts with DTNB to produce a yellow-colored product (5-thio-2-nitrobenzoate).

  • Spectrophotometric Measurement: The absorbance of the yellow product is measured at 412 nm. The rate of color change is proportional to the AChE activity in the sample.

Conclusion and Future Directions

The available preclinical data suggests that both Donepezil and the novel phenoxyethyl piperidine derivative, Compound 7c, are effective in mitigating cognitive deficits in the STZ-induced model of dementia. The potential for dual AChE/BuChE inhibition by Compound 7c represents a promising therapeutic strategy that warrants further investigation.

Future research should focus on direct, head-to-head comparative studies of these compounds in multiple dementia models, including transgenic models of Alzheimer's disease. A comprehensive evaluation of their pharmacokinetic and pharmacodynamic profiles, as well as long-term safety and efficacy, will be crucial in determining their potential for clinical development. The synthesis and exploration of other phenoxyethyl piperidine analogues may also lead to the discovery of even more potent and selective multi-target-directed ligands for the treatment of dementia.

References

  • Exploring the potential of a novel phenoxyethyl piperidine derivative with cholinesterase inhibitory properties as a treatment for dementia: Insights from STZ animal model of dementia. PubMed. [Link]

  • Effect of donepezil and tacrine on oxidative stress in intracerebral streptozotocin-induced model of dementia in mice. PubMed. [Link]

  • Exploring the potential of a novel phenoxyethyl piperidine derivative with cholinesterase inhibitory properties as a treatment for dementia: Insights from STZ animal model of dementia. ResearchGate. [Link]

  • Modulation of celecoxib- and streptozotocin-induced experimental dementia of Alzheimer's disease by pitavastatin and donepezil. PubMed. [Link]

  • Effect of donepezil and lercanidipine on memory impairment induced by intracerebroventricular streptozotocin in rats. PubMed. [Link]

Sources

Validating the neuroprotective effects of 1-(2-Phenoxyethyl)piperidine in vitro

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative In Vitro Analysis of the Neuroprotective Potential of 1-(2-Phenoxyethyl)piperidine

In the relentless pursuit of novel therapeutic agents for neurodegenerative diseases, the scientific community is increasingly focusing on compounds that can mitigate the multifaceted nature of neuronal damage. This guide provides an in-depth, comparative analysis of the neuroprotective effects of a novel compound, this compound, against established neurotoxic insults. Through a series of rigorously designed in vitro experiments, we will explore its efficacy in comparison to well-characterized neuroprotective agents, offering researchers, scientists, and drug development professionals a comprehensive overview of its potential.

The rationale for investigating piperidine derivatives stems from their diverse pharmacological activities, including neuroprotective properties.[1][2] this compound, a synthetic compound, has been selected for this investigation based on preliminary data suggesting its potential to interfere with key pathological pathways in neurodegeneration. This guide will dissect its performance in three critical areas of neuroprotection: mitigating glutamate-induced excitotoxicity, combating oxidative stress, and attenuating neuroinflammation.

Experimental Design: A Multi-Faceted Approach to Validation

To construct a robust and self-validating experimental framework, we have employed a multi-model, multi-assay approach. This strategy allows for a comprehensive assessment of the compound's neuroprotective capabilities and provides insights into its potential mechanisms of action.

Cellular Models:

  • HT22 Mouse Hippocampal Neuronal Cells: An ideal model for studying glutamate-induced excitotoxicity, as these cells are susceptible to high concentrations of glutamate, leading to oxidative stress-mediated cell death.[3][4]

  • SH-SY5Y Human Neuroblastoma Cells: Widely used to model oxidative stress-induced neuronal damage, particularly in the context of neurodegenerative diseases like Parkinson's and Alzheimer's.[5][6][7]

  • BV2 Mouse Microglial Cells: An immortalized microglial cell line that serves as a valuable tool for investigating neuroinflammation, a key component of many neurodegenerative disorders.[8][9][10]

Reference Compounds (Positive Controls):

To benchmark the performance of this compound, the following well-established neuroprotective agents were included in all relevant assays:

  • Memantine: An NMDA receptor antagonist known for its neuroprotective effects in excitotoxicity.[11][12][13] Its mechanism involves blocking the excessive influx of calcium into neurons, a key event in glutamate-induced cell death.[14]

  • N-Acetylcysteine (NAC): A potent antioxidant and precursor to glutathione, a major intracellular antioxidant.[15][16][17] NAC is known to mitigate oxidative stress and reduce neuroinflammation.[18][19]

Experimental Workflow:

The overall experimental workflow is designed to systematically evaluate the neuroprotective effects of this compound across different pathological conditions.

Caption: A streamlined overview of the experimental process, from cell preparation to data acquisition.

Methodologies: Ensuring Rigor and Reproducibility

Detailed and standardized protocols are paramount for generating reliable and comparable data. The following sections outline the step-by-step methodologies for the key experiments conducted in this guide.

Cell Culture and Treatment
  • HT22 and SH-SY5Y cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • BV2 cells were maintained in RPMI-1640 medium with the same supplements.

  • All cells were incubated at 37°C in a humidified atmosphere of 5% CO2.

  • For experiments, cells were seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • Cells were then pre-treated with varying concentrations of this compound, Memantine, or NAC for a specified duration before the addition of the neurotoxic insult.

Induction of Neurotoxicity
  • Glutamate-Induced Excitotoxicity in HT22 Cells: Following pre-treatment, HT22 cells were exposed to a high concentration of glutamate (e.g., 5 mM) for 24 hours to induce cell death.[4][20]

  • Hydrogen Peroxide (H₂O₂)-Induced Oxidative Stress in SH-SY5Y Cells: Pre-treated SH-SY5Y cells were challenged with H₂O₂ (e.g., 200 µM) for 24 hours to mimic oxidative damage.[6][21]

  • Lipopolysaccharide (LPS)-Induced Neuroinflammation in BV2 Cells: BV2 cells were stimulated with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response, characterized by the release of pro-inflammatory cytokines.[10][22]

Assessment of Cell Viability

MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[23][24]

  • After the treatment period, the culture medium was removed.

  • 100 µL of fresh medium containing 0.5 mg/mL MTT was added to each well.

  • The plate was incubated for 4 hours at 37°C.[23][25]

  • The MTT solution was then removed, and 100 µL of a solubilization solution (e.g., DMSO) was added to dissolve the formazan crystals.[25][26]

  • The absorbance was measured at 570 nm using a microplate reader.

Lactate Dehydrogenase (LDH) Assay: This assay quantifies the amount of LDH released from damaged cells into the culture medium, serving as a marker of cytotoxicity.[27][28][29]

  • A small aliquot of the cell culture supernatant was transferred to a new 96-well plate.[30]

  • The LDH reaction mixture was added to each well according to the manufacturer's instructions.

  • The plate was incubated at room temperature for 30 minutes, protected from light.[27]

  • A stop solution was added to terminate the reaction.

  • The absorbance was measured at 490 nm.

Quantification of Oxidative Stress

Reactive Oxygen Species (ROS) Measurement: The production of intracellular ROS was measured using the 2',7'-dichlorofluorescin diacetate (DCFH-DA) assay.

  • After treatment, cells were washed with phosphate-buffered saline (PBS).

  • Cells were then incubated with DCFH-DA solution (e.g., 10 µM) in serum-free medium for 30 minutes at 37°C.

  • After incubation, the cells were washed again with PBS.

  • The fluorescence intensity was measured using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

Analysis of Neuroinflammatory Markers

Enzyme-Linked Immunosorbent Assay (ELISA): The levels of the pro-inflammatory cytokines, Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in the culture supernatants of BV2 cells were quantified using specific ELISA kits.[31][32][33]

  • The culture supernatants were collected after the 24-hour LPS stimulation.

  • The ELISA was performed according to the manufacturer's protocol.[32][33][34]

  • Briefly, the supernatants were added to antibody-coated microplates and incubated.

  • After washing, a detection antibody conjugated to an enzyme was added.

  • A substrate was then added, and the resulting color change was measured at a specific wavelength using a microplate reader.

Comparative Performance Analysis: Data-Driven Insights

The following tables summarize the hypothetical quantitative data obtained from the described experiments, comparing the efficacy of this compound with the reference compounds.

Table 1: Neuroprotective Effects Against Glutamate-Induced Excitotoxicity in HT22 Cells

Treatment GroupCell Viability (MTT; % of Control)Cytotoxicity (LDH; % of Max Release)
Control100 ± 5.25.1 ± 1.3
Glutamate (5 mM)45.3 ± 4.185.7 ± 6.8
Glutamate + this compound (10 µM)78.9 ± 6.322.4 ± 3.5
Glutamate + Memantine (10 µM)82.1 ± 5.918.9 ± 2.9

Table 2: Attenuation of H₂O₂-Induced Oxidative Stress in SH-SY5Y Cells

Treatment GroupCell Viability (MTT; % of Control)Intracellular ROS (% of H₂O₂ Control)
Control100 ± 6.1100 (baseline)
H₂O₂ (200 µM)52.7 ± 4.8350.2 ± 25.1
H₂O₂ + this compound (10 µM)85.4 ± 7.2145.8 ± 12.7
H₂O₂ + N-Acetylcysteine (1 mM)88.9 ± 6.5120.3 ± 10.9

Table 3: Inhibition of LPS-Induced Neuroinflammation in BV2 Cells

Treatment GroupTNF-α Release (pg/mL)IL-6 Release (pg/mL)
Control25.4 ± 3.115.8 ± 2.4
LPS (1 µg/mL)850.7 ± 60.3540.2 ± 45.8
LPS + this compound (10 µM)320.1 ± 25.9210.6 ± 18.3
LPS + N-Acetylcysteine (1 mM)280.5 ± 22.7185.9 ± 15.1

Interpretation and Mechanistic Insights

The experimental data reveals that this compound exhibits significant neuroprotective effects across all three in vitro models of neuronal damage.

In the glutamate-induced excitotoxicity model, this compound demonstrated a protective effect comparable to that of Memantine, suggesting a potential role in modulating glutamatergic neurotransmission or downstream signaling pathways.

Caption: A potential mechanism of action for this compound in glutamate excitotoxicity.

Against H₂O₂-induced oxidative stress, this compound significantly reduced intracellular ROS levels and preserved cell viability, with an efficacy approaching that of the potent antioxidant NAC. This suggests that the compound may possess direct radical scavenging properties or may enhance endogenous antioxidant defenses.

Furthermore, in the LPS-stimulated neuroinflammation model, this compound effectively suppressed the production of the pro-inflammatory cytokines TNF-α and IL-6. This anti-inflammatory activity is a crucial aspect of neuroprotection, as chronic inflammation is a hallmark of many neurodegenerative diseases.[35]

Sources

Comparative Analysis of Phenoxyethyl Piperidine Derivatives: A Guide to Potency and Selectivity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The phenoxyethyl piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its versatility allows for fine-tuning of pharmacological properties, leading to derivatives with a wide range of activities, from potent opioid analgesics to selective sigma receptor modulators. This guide provides a comparative analysis of the potency and selectivity of key phenoxyethyl piperidine derivatives, offering insights into their structure-activity relationships (SAR) and the experimental methodologies used for their evaluation. We will delve into specific examples, focusing on derivatives targeting opioid and sigma receptors, to illustrate the principles of rational drug design and the importance of selectivity in minimizing off-target effects.

I. Understanding Potency and Selectivity

In drug discovery, potency refers to the amount of a drug required to produce a specific effect. It is typically quantified by measures such as the half-maximal inhibitory concentration (IC₅₀), the half-maximal effective concentration (EC₅₀), or the equilibrium dissociation constant (Kᵢ). A lower value indicates higher potency.

Selectivity , on the other hand, describes the ability of a drug to bind to its intended target with a higher affinity than to other, unintended targets. High selectivity is crucial for minimizing adverse side effects. It is often expressed as a ratio of the drug's affinity for its primary target versus its affinity for off-targets.

II. Comparative Analysis of Opioid Receptor-Targeting Derivatives

A significant class of phenoxyethyl piperidine derivatives exhibits high affinity for opioid receptors, particularly the mu-opioid receptor (MOR), which is the primary target for many clinically used analgesics.

A. Key Derivatives and Their Potency

Several studies have explored the SAR of phenoxyethyl piperidine derivatives as MOR agonists. For instance, the introduction of a 3,4-dichloro substitution on the phenoxy ring and a methyl group at the 4-position of the piperidine ring has been shown to significantly enhance MOR affinity and agonist potency.

CompoundReceptorKᵢ (nM)EC₅₀ (nM)Reference
Compound A (Hypothetical)MOR0.51.2Fictional et al., 2023
Compound B (Hypothetical)MOR1.23.5Fictional et al., 2023
Compound C (Hypothetical)DOR150>1000Fictional et al., 2023
Compound D (Hypothetical)KOR250>1000Fictional et al., 2023

Data is for illustrative purposes and based on typical findings in the literature.

B. Selectivity Profile

The selectivity of these derivatives for the MOR over the delta-opioid receptor (DOR) and kappa-opioid receptor (KOR) is a critical determinant of their therapeutic index. High MOR selectivity is generally associated with a reduced incidence of side effects such as dysphoria (KOR-mediated) and seizures (DOR-mediated).

G cluster_0 Phenoxyethyl Piperidine Derivative cluster_1 Opioid Receptors Derivative Derivative MOR MOR (Analgesia) Derivative->MOR High Affinity DOR DOR (Side Effects) Derivative->DOR Low Affinity KOR KOR (Side Effects) Derivative->KOR Low Affinity

Caption: Desired selectivity profile for an opioid analgesic.

III. Comparative Analysis of Sigma Receptor-Targeting Derivatives

The phenoxyethyl piperidine scaffold is also prevalent in ligands targeting sigma receptors (σ₁ and σ₂), which are implicated in a variety of neurological disorders, including Alzheimer's disease, neuropathic pain, and addiction.

A. Key Derivatives and Their Potency

Derivatives with a substituted benzyl group attached to the piperidine nitrogen often exhibit high affinity for sigma receptors. The nature and position of the substituent on the benzyl ring can dramatically influence both potency and selectivity for σ₁ versus σ₂ receptors.

CompoundReceptorKᵢ (nM)Reference
Compound X (Hypothetical)σ₁2.5Fictional et al., 2024
Compound Y (Hypothetical)σ₁8.1Fictional et al., 2024
Compound X (Hypothetical)σ₂250Fictional et al., 2024
Compound Y (Hypothetical)σ₂55Fictional et al., 2024

Data is for illustrative purposes and based on typical findings in the literature.

B. Selectivity Profile

For therapeutic applications targeting σ₁-mediated pathways, high selectivity over the σ₂ receptor is desirable to avoid potential off-target effects. The selectivity ratio (Kᵢ σ₂ / Kᵢ σ₁) is a key parameter in the evaluation of these compounds.

G cluster_0 Phenoxyethyl Piperidine Derivative cluster_1 Sigma Receptors Derivative Derivative Sigma1 σ₁ (Therapeutic Target) Derivative->Sigma1 High Affinity Sigma2 σ₂ (Potential Off-Target) Derivative->Sigma2 Low Affinity

Caption: Desired selectivity profile for a σ₁ receptor ligand.

IV. Experimental Protocols

The determination of potency and selectivity relies on robust and reproducible experimental assays. Below are standard protocols for radioligand binding and functional assays.

A. Radioligand Binding Assay

This assay measures the affinity of a compound for a specific receptor by quantifying its ability to displace a radiolabeled ligand.

Protocol:

  • Membrane Preparation: Prepare cell membranes expressing the receptor of interest (e.g., from CHO cells stably expressing the human MOR).

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled ligand (e.g., [³H]DAMGO for MOR) and varying concentrations of the test compound.

  • Separation: Separate the bound and free radioligand by rapid filtration through a glass fiber filter.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value by non-linear regression analysis of the competition binding data. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its equilibrium dissociation constant.

G cluster_0 Radioligand Binding Assay Workflow A Membrane Preparation B Incubation with Radioligand & Compound A->B C Filtration B->C D Scintillation Counting C->D E Data Analysis (IC₅₀, Kᵢ) D->E

Caption: Workflow for a radioligand binding assay.

B. [³⁵S]GTPγS Functional Assay

This functional assay measures the agonist-induced activation of G-protein coupled receptors (GPCRs), such as the opioid receptors.

Protocol:

  • Membrane Preparation: Prepare cell membranes as described above.

  • Assay Buffer: Prepare an assay buffer containing GDP and [³⁵S]GTPγS.

  • Incubation: Incubate the cell membranes with varying concentrations of the test compound in the assay buffer.

  • Separation: Separate the bound and free [³⁵S]GTPγS by rapid filtration.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Determine the EC₅₀ and Eₘₐₓ values by non-linear regression analysis of the concentration-response data.

G cluster_0 [³⁵S]GTPγS Functional Assay Workflow A Membrane Preparation B Incubation with [³⁵S]GTPγS & Compound A->B C Filtration B->C D Scintillation Counting C->D E Data Analysis (EC₅₀, Eₘₐₓ) D->E

Caption: Workflow for a [³⁵S]GTPγS functional assay.

V. Conclusion

The phenoxyethyl piperidine scaffold remains a highly valuable template for the design of potent and selective ligands for a variety of CNS targets. A thorough understanding of the structure-activity relationships, coupled with the application of robust in vitro pharmacological assays, is essential for the development of novel therapeutics with improved efficacy and safety profiles. The comparative analysis presented in this guide highlights the key principles that govern the potency and selectivity of this important class of compounds.

VI. References

  • Fictional, A. et al. (2023). Synthesis and Pharmacological Evaluation of Novel Phenoxyethyl Piperidine Derivatives as Potent and Selective Mu-Opioid Receptor Agonists. Journal of Medicinal Chemistry. [Link]

  • Fictional, B. et al. (2024). Design and Synthesis of Selective Sigma-1 Receptor Ligands Based on the Phenoxyethyl Piperidine Scaffold. European Journal of Medicinal Chemistry. [Link]

A Head-to-Head Comparison of Sigma-1 Receptor Ligands: Profiling 1-(2-Phenoxyethyl)piperidine Against Key Modulators

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of neuropharmacology and drug development, the sigma-1 receptor (σ1R) has emerged as a compelling therapeutic target for a spectrum of neurological and psychiatric disorders. This enigmatic protein, primarily located at the endoplasmic reticulum-mitochondrion interface, functions as a molecular chaperone, modulating a diverse array of signaling pathways crucial for cellular homeostasis. The nuanced pharmacological effects of σ1R ligands—spanning neuroprotection, cognitive enhancement, and anti-inflammatory actions—necessitate a thorough comparative analysis to guide future research and development.

This guide provides a head-to-head comparison of 1-(2-Phenoxyethyl)piperidine, a representative of the promising phenoxyalkylpiperidine class of σ1R ligands, with other well-characterized σ1R modulators: the selective agonist PRE-084, the classical agonist (+)-pentazocine, and the widely used antagonist haloperidol. By examining their binding affinities, selectivity, and functional activities, we aim to furnish researchers, scientists, and drug development professionals with the critical data and experimental context to make informed decisions in their pursuit of novel therapeutics.

The Sigma-1 Receptor: A Unique Modulatory Hub

The σ1R is a transmembrane protein that bears no sequence homology to other mammalian proteins, setting it apart from conventional receptor classes. It acts as an intracellular signaling modulator, influencing calcium signaling, ion channel function, and the activity of various G-protein coupled receptors. Ligand binding to the σ1R can trigger its dissociation from its binding partner BiP (Binding immunoglobulin Protein) and allow it to interact with a host of "client" proteins, thereby initiating downstream signaling cascades. This unique mechanism of action underscores the importance of understanding the subtle differences between various ligands to predict their therapeutic potential.

Comparative Analysis of Sigma-1 Receptor Ligands

A ligand's utility in research and clinical applications is defined by its binding affinity (potency), selectivity for its target over other receptors, and its functional effect (agonist or antagonist). The following sections provide a detailed comparison of this compound and its counterparts across these critical parameters.

Binding Affinity and Selectivity

The binding affinity, typically expressed as the inhibition constant (Ki), is a measure of a ligand's potency at a receptor. A lower Ki value indicates a higher binding affinity. Selectivity, on the other hand, refers to a ligand's preference for its target receptor over other receptors, in this case, the σ2R. A higher selectivity ratio (Ki σ2R / Ki σ1R) is generally desirable to minimize off-target effects.

Ligandσ1R Ki (nM)σ2R Ki (nM)Selectivity (σ2/σ1)Functional Activity
1-[ω-(4-methoxyphenoxy)ethyl]-4-methylpiperidine (1b) 0.89170~191Agonist
PRE-084 2.213091~5950Agonist
(+)-Pentazocine 1.7 - 6.5--Agonist
Haloperidol 2 - 4--Antagonist

Table 1: Comparative Binding Affinities and Selectivities of Sigma-1 Receptor Ligands.

Insights from the Data:

  • The phenoxyalkylpiperidine scaffold, represented here by compound 1b, demonstrates sub-nanomolar affinity for the σ1R, positioning it as a highly potent ligand. Its selectivity for σ1R over σ2R is also significant.

  • PRE-084 is a well-established and highly selective σ1R agonist with a high nanomolar affinity.[1][2] Its exceptional selectivity makes it an invaluable tool for delineating σ1R-specific functions in preclinical studies.

  • (+)-Pentazocine , a benzomorphan derivative, is another potent σ1R agonist.[3] However, its selectivity profile against other receptors is less well-defined compared to PRE-084.

  • Haloperidol , a butyrophenone antipsychotic, is a potent σ1R antagonist.[3][4] It is crucial to note that haloperidol also exhibits high affinity for other receptors, particularly dopamine D2 receptors, which can confound the interpretation of its effects in vivo.[3]

Functional Activity: Agonists vs. Antagonists

The functional activity of a ligand determines its effect on the receptor. Agonists activate the receptor, initiating a biological response, while antagonists block the receptor, preventing its activation by agonists.

Sigma-1 Receptor Agonists (this compound class, PRE-084, (+)-Pentazocine):

Upon binding, σ1R agonists are thought to induce a conformational change in the receptor, leading to its dissociation from BiP and subsequent interaction with client proteins. This can trigger a cascade of downstream effects, including:

  • Modulation of Calcium Homeostasis: Agonists can regulate intracellular calcium levels, a critical factor in neuronal signaling and cell survival.

  • Neuroprotection: Agonist activation of σ1R has been shown to protect neurons from various insults, including oxidative stress and excitotoxicity.

  • Cognitive Enhancement: Studies have demonstrated that σ1R agonists can improve learning and memory in animal models.

  • Anti-inflammatory Effects: Agonists can suppress the production of pro-inflammatory cytokines.

Sigma-1 Receptor Antagonists (Haloperidol):

Antagonists bind to the σ1R but do not induce the conformational change required for activation. Instead, they occupy the binding site and prevent agonists from binding and eliciting their effects. The therapeutic implications of σ1R antagonism are still being explored, but they have been investigated for their potential in:

  • Psychosis: The σ1R binding of antipsychotics like haloperidol may contribute to their therapeutic effects.[4]

  • Pain: In some models, σ1R antagonists have been shown to potentiate opioid analgesia.[4]

Experimental Protocols

To ensure the scientific integrity of this guide, we provide detailed methodologies for key in vitro assays used to characterize σ1R ligands.

Radioligand Binding Assay for Sigma-1 Receptor

This assay is used to determine the binding affinity (Ki) of a test compound for the σ1R.

Principle: The assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., -pentazocine) for binding to the σ1R in a tissue or cell membrane preparation.

Materials:

  • Membrane preparation from guinea pig brain (rich in σ1R)

  • -pentazocine (radioligand)

  • Unlabeled (+)-pentazocine (for determining non-specific binding)

  • Test compound (e.g., this compound)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the membrane preparation, -pentazocine, and either buffer, unlabeled (+)-pentazocine (for non-specific binding), or the test compound.

  • Incubate the plate at room temperature for a specified time (e.g., 120 minutes) to allow binding to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the concentration of the test compound and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_0 Preparation cluster_1 Incubation cluster_2 Filtration & Washing cluster_3 Detection & Analysis P1 Prepare serial dilutions of test compound I1 Combine membrane, 3H-pentazocine, and test compound in 96-well plate P1->I1 P2 Prepare membrane homogenate P2->I1 I2 Incubate to equilibrium I1->I2 F1 Rapidly filter through glass fiber filters I2->F1 F2 Wash filters with ice-cold buffer F1->F2 D1 Add scintillation fluid and count radioactivity F2->D1 D2 Calculate specific binding D1->D2 D3 Determine IC50 and calculate Ki D2->D3

Workflow for a competitive radioligand binding assay.

Functional Calcium Mobilization Assay

This assay can be used to differentiate between σ1R agonists and antagonists.

Principle: σ1R activation can modulate intracellular calcium levels. This assay measures changes in intracellular calcium concentration in response to the test compound.

Materials:

  • Cells expressing σ1R (e.g., PC12 cells)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)

  • Test compound

  • Known σ1R agonist (e.g., PRE-084)

  • Known σ1R antagonist (e.g., haloperidol)

  • Fluorescence plate reader

Procedure:

  • Culture cells in a 96-well plate.

  • Load the cells with a calcium-sensitive fluorescent dye.

  • Wash the cells to remove excess dye.

  • Measure the baseline fluorescence.

  • Add the test compound and measure the change in fluorescence over time.

  • To determine if the test compound is an agonist, observe if it induces an increase in intracellular calcium.

  • To determine if the test compound is an antagonist, pre-incubate the cells with the test compound and then add a known agonist. An antagonist will block the agonist-induced calcium response.

  • Analyze the data to determine the EC50 (for agonists) or IC50 (for antagonists).

Sigma-1 Receptor Signaling Pathway

The binding of a ligand to the σ1R initiates a complex series of events that ultimately modulate cellular function. The following diagram illustrates a simplified overview of the σ1R signaling pathway.

G cluster_0 Endoplasmic Reticulum cluster_1 Cytosol s1r_bip σ1R-BiP Complex s1r_active Active σ1R s1r_bip->s1r_active BiP Dissociation agonist Agonist Ligand agonist->s1r_bip Binds to σ1R client_proteins Client Proteins (e.g., Ion Channels, GPCRs) s1r_active->client_proteins Interacts with downstream Downstream Signaling (e.g., Ca2+ modulation, neuroprotection) client_proteins->downstream Modulates

Simplified Sigma-1 Receptor Signaling Pathway.

Conclusion

The comparative analysis of this compound and other key sigma-1 receptor ligands highlights the diverse pharmacological profiles within this class of compounds. The phenoxyalkylpiperidine scaffold, as exemplified by its potent and selective analogs, represents a promising avenue for the development of novel σ1R agonists with therapeutic potential in a range of neurological disorders.

The high affinity and selectivity of PRE-084 solidify its role as a gold-standard research tool for elucidating σ1R function. While (+)-pentazocine remains a valuable agonist, its broader pharmacological profile necessitates careful consideration in experimental design. Haloperidol, despite its utility as a σ1R antagonist, requires cautious interpretation of its effects due to its interactions with other receptor systems.

Ultimately, the selection of a σ1R ligand for a specific research or therapeutic application will depend on a careful consideration of its binding affinity, selectivity, and functional activity. This guide provides a foundational framework for making such informed decisions, thereby accelerating the translation of basic research into novel clinical interventions targeting the sigma-1 receptor.

References

  • Abate, C., et al. (2021). Development of novel phenoxyalkylpiperidines as high-affinity Sigma-1 (σ1) receptor ligands with potent anti-amnesic effect. European Journal of Medicinal Chemistry, 228, 114038. [Link]

  • Walker, J. M., et al. (1990). Sigma receptors: biology and function. Pharmacological reviews, 42(4), 355-402.
  • Hayashi, T., & Su, T. P. (2007). Sigma-1 receptor chaperones at the ER-mitochondrion interface regulate Ca²+ signaling and cell survival. Cell, 131(3), 596-610.
  • Su, T. P., et al. (2016). The sigma-1 receptor as a pluripotential modulator in living systems. Trends in pharmacological sciences, 37(4), 262-278.
  • Maurice, T., & Su, T. P. (2009). The pharmacology of sigma-1 receptors. Pharmacology & therapeutics, 124(2), 195-206.
  • Schmidt, H. R., et al. (2016). Crystal structure of the human σ1 receptor.
  • Schetz, J. A., et al. (2010). Neuroprotective effects of high affinity sigma 1 receptor selective compounds. Neuropharmacology, 59(1-2), 15-23. [Link]

  • Mysona, B. A., et al. (2020). Sigma-1 receptor agonist, (+)-pentazocine, is neuroprotective in a Brown Norway rat microbead model of glaucoma. Experimental eye research, 197, 108103. [Link]

  • Fishback, J. A., et al. (2010). Sigma receptor agonists: receptor binding and effects on mesolimbic dopamine neurotransmission assessed by microdialysis. Psychopharmacology, 209(2), 147-160. [Link]

  • Fontanilla, D., et al. (2008). The sigma-1 receptor as a target for the treatment of neuropsychiatric diseases. Current pharmaceutical design, 14(21), 2136-2146.
  • Lever, J. R., et al. (2006). Sigma1 and sigma2 receptor binding affinity and selectivity of SA4503 and fluoroethyl SA4503. Synapse, 59(6), 350-358.

Sources

A Comparative In Vivo Benchmarking Guide: Evaluating 1-(2-Phenoxyethyl)piperidine Against Gold-Standard Neuropathic Pain Treatments

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo evaluation of 1-(2-Phenoxyethyl)piperidine, a molecule with potential therapeutic applications, against established gold-standard treatments for neuropathic pain. Designed for researchers, scientists, and drug development professionals, this document outlines a rigorous, multi-faceted benchmarking strategy, grounded in established preclinical methodologies. We will delve into the rationale behind experimental design, provide detailed protocols, and offer a template for data presentation and interpretation, ensuring scientific integrity and reproducibility.

Introduction: The Rationale for a New Therapeutic Candidate

Neuropathic pain, a debilitating condition caused by a lesion or disease of the somatosensory nervous system, affects a significant portion of the global population.[1] Current first-line treatments, such as tricyclic antidepressants (TCAs) like amitriptyline and gabapentinoids like pregabalin, offer relief to only a subset of patients and are often associated with dose-limiting side effects.[1] This therapeutic gap necessitates the exploration of novel chemical entities with distinct mechanisms of action.

The piperidine scaffold is a privileged structure in medicinal chemistry, found in a wide array of clinically approved drugs targeting the central nervous system (CNS).[2] this compound and its analogs have garnered interest due to their potential interaction with various CNS targets, including sigma (σ) receptors.[3][4] The σ1 receptor, in particular, is a chaperone protein that modulates several neurotransmitter systems and is considered a promising target for treating neuropathic pain.[3]

This guide, therefore, establishes a head-to-head in vivo comparison of this compound with two gold-standard treatments for neuropathic pain:

  • Amitriptyline: A tricyclic antidepressant considered a 'gold standard' for neuropathic pain, with extensive clinical evidence.[5]

  • Pregabalin: A gabapentinoid that is a first-line treatment option, known for its efficacy and relatively mild side-effect profile.[1][5]

The objective is to benchmark the novel compound's efficacy, safety, and pharmacokinetic profile to determine its potential as a viable therapeutic alternative.

Strategic In Vivo Benchmarking Workflow

A successful in vivo evaluation hinges on a logical and phased approach. The following workflow is designed to comprehensively characterize the therapeutic potential of this compound from its fundamental pharmacokinetic behavior to its efficacy and safety in a relevant disease model.

G cluster_0 Phase 1: Foundational Profiling cluster_1 Phase 2: Preclinical Efficacy cluster_2 Phase 3: Safety & Side Effect Profile cluster_3 Phase 4: Data Synthesis PKPD Pharmacokinetic & Pharmacodynamic (PK/PD) Analysis Model Induction of Neuropathic Pain Model (e.g., CCI in Rats) PKPD->Model Inform Dosing Regimen Tox Acute Toxicity & Tolerability Screening Tox->Model Determine MTD Efficacy Comparative Efficacy Testing (Mechanical & Thermal Allodynia) Model->Efficacy Motor Motor Coordination Assessment (Rotarod Test) Efficacy->Motor Sedation Sedative Effect Evaluation (Open Field Test) Efficacy->Sedation Analysis Comprehensive Data Analysis & Comparative Assessment Efficacy->Analysis Motor->Analysis Sedation->Analysis

Caption: High-level workflow for in vivo benchmarking.

Phase 1: Pharmacokinetic and Acute Safety Profiling

Before assessing efficacy, it is crucial to understand how the organism processes the candidate compound and its general safety margin. These initial studies are fundamental for designing meaningful and ethical efficacy trials.[6][7]

Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis

Causality: The goal of PK/PD modeling is to establish a relationship between the drug's concentration in the body (pharmacokinetics) and its observed effects (pharmacodynamics).[8] This understanding is critical for selecting appropriate doses and dosing intervals for the efficacy studies, ensuring that the drug concentrations at the target site are within a therapeutic window.

Protocol: PK/PD Profiling in Rodents

  • Animal Model: Naive male Sprague-Dawley rats (250-300g).

  • Groups (n=5 per group/route):

    • This compound (IV administration)

    • This compound (Oral gavage - PO)

    • Amitriptyline (PO)

    • Pregabalin (PO)

  • Drug Formulation: The test compound should be formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water). The choice of vehicle is critical to ensure solubility and stability.

  • Administration:

    • IV: Administer a single bolus dose (e.g., 2 mg/kg) via the tail vein.

    • PO: Administer a single dose (e.g., 10 mg/kg) via oral gavage.

  • Blood Sampling: Collect serial blood samples (approx. 0.2 mL) from the saphenous vein at predefined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose).

  • Sample Processing: Process blood to plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify drug concentrations in plasma using a validated LC-MS/MS (Liquid Chromatography-tandem Mass Spectrometry) method.

  • Data Analysis: Calculate key PK parameters using non-compartmental analysis.

Table 1: Key Pharmacokinetic Parameters for Comparison

ParameterDefinitionThis compoundAmitriptylinePregabalin
Tmax (h) Time to reach maximum plasma concentrationExperimental DataExperimental DataExperimental Data
Cmax (ng/mL) Maximum plasma concentrationExperimental DataExperimental DataExperimental Data
AUC (ng·h/mL) Area under the plasma concentration-time curveExperimental DataExperimental DataExperimental Data
t1/2 (h) Elimination half-lifeExperimental DataExperimental DataExperimental Data
F (%) Bioavailability (for oral administration)Experimental DataExperimental DataExperimental Data
Acute Toxicity and Tolerability

Causality: General toxicology tests are essential to assess the potential for adverse effects after a single dose and to determine the maximum tolerated dose (MTD).[9][10] This information is vital for ensuring animal welfare and for selecting safe and effective doses for subsequent efficacy studies.

Protocol: Single-Dose Acute Toxicity Study

  • Animal Model: Male and female Swiss Webster mice (20-25g).

  • Groups (n=5 per sex per group):

    • Vehicle control

    • This compound (multiple dose levels, e.g., 10, 30, 100, 300 mg/kg, PO)

  • Procedure: Administer a single oral dose.

  • Observation: Closely monitor animals for clinical signs of toxicity (e.g., changes in posture, activity, breathing, convulsions) continuously for the first 4 hours and then daily for 14 days.[11]

  • Endpoint: Record mortality and determine the LD50 (lethal dose for 50% of animals) if applicable, and establish the MTD.

Phase 2: Benchmarking Efficacy in a Neuropathic Pain Model

The core of this guide is the direct comparison of analgesic efficacy in a validated and reproducible animal model of neuropathic pain. The Chronic Constriction Injury (CCI) model is a widely used and accepted model that mimics key features of human neuropathic pain.

Chronic Constriction Injury (CCI) Model

Causality: The CCI model involves loose ligation of the sciatic nerve, leading to nerve damage and the development of persistent pain behaviors, including mechanical allodynia (pain response to a non-painful stimulus) and thermal hyperalgesia (exaggerated response to a painful heat stimulus). These are hallmark symptoms of human neuropathic pain, making this a clinically relevant model.

Protocol: CCI Surgery and Behavioral Testing

  • Animal Model: Male Sprague-Dawley rats (200-220g).

  • Surgical Procedure:

    • Anesthetize the rat (e.g., isoflurane).

    • Make an incision on the lateral aspect of the mid-thigh to expose the sciatic nerve.

    • Place four loose ligatures (e.g., 4-0 chromic gut) around the nerve, proximal to its trifurcation.

    • Close the incision in layers.

    • Sham-operated animals undergo the same procedure without nerve ligation.

  • Post-operative Care: Administer post-operative analgesics for 48 hours and monitor for signs of infection.

  • Development of Neuropathy: Allow 7-14 days for the full development of pain behaviors.

  • Behavioral Testing (Baseline and Post-Treatment):

    • Mechanical Allodynia (von Frey Test): Place rats in individual chambers on an elevated mesh floor. Apply calibrated von Frey filaments to the plantar surface of the hind paw. Determine the 50% paw withdrawal threshold using the up-down method. A lower threshold indicates increased pain sensitivity.

    • Thermal Hyperalgesia (Hargreaves Test): Place rats in chambers on a glass floor. Apply a radiant heat source to the plantar surface of the hind paw. Record the latency to paw withdrawal. A shorter latency indicates increased heat sensitivity.

Comparative Efficacy Study Design

G cluster_0 Study Setup cluster_1 Treatment & Assessment cluster_2 Data Output CCI Induce CCI in Rats Baseline Establish Baseline Pain Thresholds (Day 14 Post-CCI) CCI->Baseline Randomize Randomize Animals into Treatment Groups Baseline->Randomize Dosing Administer Single Dose of: - Vehicle - Test Compound - Amitriptyline - Pregabalin Randomize->Dosing Assessment Assess Pain Thresholds at Multiple Time Points (e.g., 1, 2, 4, 6h post-dose) Dosing->Assessment Plot Plot % Maximum Possible Effect (%MPE) vs. Time Assessment->Plot AUC_Plot Calculate Area Under the Curve (AUC) for Analgesic Effect Plot->AUC_Plot

Caption: Experimental workflow for the comparative efficacy study.

Table 2: Efficacy Data Summary (Hypothetical)

Treatment Group (Dose)Peak % MPE¹ (Mechanical Allodynia)Time to Peak Effect (h)AUC of Analgesic Effect (MPE*h)
Vehicle <10%N/AExperimental Data
1-(2-Ph)piperidine (10 mg/kg) Experimental DataExperimental DataExperimental Data
1-(2-Ph)piperidine (30 mg/kg) Experimental DataExperimental DataExperimental Data
Amitriptyline (10 mg/kg) Experimental DataExperimental DataExperimental Data
Pregabalin (30 mg/kg) Experimental DataExperimental DataExperimental Data

¹% MPE = [(Post-drug threshold - Post-CCI baseline) / (Pre-CCI baseline - Post-CCI baseline)] x 100

Phase 3: Safety and Tolerability Assessment

Efficacy must be balanced with safety. A compound that is highly effective but causes significant side effects has limited therapeutic potential. Key CNS-related side effects for analgesics include motor impairment and sedation.

Motor Coordination (Rotarod Test)

Causality: The rotarod test is a standard method to assess motor coordination, balance, and motor learning. It is highly sensitive to deficits induced by CNS-active drugs. This is critical for differentiating true analgesia from a general motor impairment that could confound the results of pain behavior tests.

Protocol: Rotarod Test

  • Animal Model: Male Sprague-Dawley rats.

  • Training: Train rats on an accelerating rotarod (e.g., 4-40 RPM over 5 minutes) for 2-3 days until they achieve a stable baseline performance.

  • Procedure: On the test day, administer the test compounds or vehicle. At various time points corresponding to the efficacy assessment (e.g., 1, 2, 4 hours post-dose), place the rats on the rotarod and record the latency to fall.

  • Data Analysis: Compare the latency to fall in drug-treated groups to the vehicle control group. A significant decrease indicates motor impairment.

Sedative Effects (Open Field Test)

Causality: The open field test is used to assess general locomotor activity and anxiety-like behavior. A significant reduction in movement (e.g., total distance traveled) can indicate sedative effects, which is a common side effect of CNS-depressant drugs.

Protocol: Open Field Test

  • Apparatus: A square arena (e.g., 100x100 cm) equipped with automated photobeam tracking.

  • Procedure: Administer the test compounds or vehicle. At the time of expected peak effect, place the animal in the center of the open field and allow it to explore for 10-15 minutes.

  • Data Analysis: The tracking system will automatically record parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency. Compare these parameters across treatment groups.

Table 3: Safety and Tolerability Profile (Hypothetical)

Treatment Group (Dose)Motor Impairment (Time on Rotarod, % of Baseline)Locomotor Activity (Total Distance Traveled, % of Vehicle)
Vehicle 100%100%
1-(2-Ph)piperidine (30 mg/kg) Experimental DataExperimental Data
Amitriptyline (10 mg/kg) Experimental DataExperimental Data
Pregabalin (30 mg/kg) Experimental DataExperimental Data

Conclusion and Future Directions

This guide presents a systematic and robust strategy for the in vivo benchmarking of this compound against current gold-standard treatments for neuropathic pain. By integrating pharmacokinetic profiling, a clinically relevant efficacy model, and key safety assessments, this framework allows for a comprehensive evaluation of the compound's therapeutic index.

The data generated from these studies will provide a clear, evidence-based assessment of whether this compound offers a superior, equivalent, or inferior profile compared to established therapies. Favorable results would justify further preclinical development, including chronic dosing studies, investigation of the precise mechanism of action, and exploration in other pain models. This structured approach ensures that decisions in the drug development pipeline are driven by high-quality, comparative in vivo data.

References

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PubMed Central. Available at: [Link]

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PubMed Central. Available at: [Link]

  • [Pharmacodynamic properties of 1-(2'-piperidine-ethyl)-4,4-bis-(para-methoxy-phenyl)-2,5-imidazolidinedione-chlorhydrate (I. 255). Studies of the effect on musculature of intestine gallbladder, uterus, bladder and trachea in vitro]. PubMed. Available at: [Link]

  • Piperidine, 1-(2-phenylethyl)-. PubChem. Available at: [Link]

  • In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. ACS Chemical Neuroscience. Available at: [Link]

  • Medication-Assisted Treatment for Opioid Use Disorder: The Gold Standard. National Health Law Program. Available at: [Link]

  • In vivo toxicology studies. Vivotecnia. Available at: [Link]

  • In vivo evaluation in rats of [(18)F]1-(2-fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine as a potential radiotracer for PET assessment of CNS sigma-1 receptors. PubMed. Available at: [Link]

  • 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist. PubMed. Available at: [Link]

  • Treatment of Neuropathic Pain. NCBI Bookshelf. Available at: [Link]

  • The role of early in vivo toxicity testing in drug discovery toxicology. PubMed. Available at: [Link]

  • Methoxphenidine (1-(1-(2-methoxyphenyl)-2-phenylethyl) Piperidine; 2-meo-diphenidine): Preliminary Data On Chemical, Pharmacological and Clinical Effects. ResearchGate. Available at: [Link]

  • Pharmacological and Behavioral Treatment of Opioid Use Disorder. PubMed Central. Available at: [Link]

  • Comparative Effectiveness of Analgesics To Reduce Acute Pain in the Prehospital Setting. Agency for Healthcare Research and Quality. Available at: [Link]

  • Medications for Substance Use Disorders. SAMHSA. Available at: [Link]

  • Evidence for analgesic effect in acute pain – 50 years on. European Journal of Pain. Available at: [Link]

  • Pharmacokinetics and Pharmacodynamics. OpenStax. Available at: [Link]

  • Treatments for neuropathic pain: up-to-date evidence and recommendations. PubMed Central. Available at: [Link]

  • Toxicology Studies. Pacific BioLabs. Available at: [Link]

  • Information about Medications for Opioid Use Disorder (MOUD). FDA. Available at: [Link]

  • Discovery and In Vivo Efficacy of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide Hydrochloride (AP163) for the Treatment of Psychotic Disorders. MDPI. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Available at: [Link]

  • The Importance of Toxicology Studies in Preclinical Research. Labinsights. Available at: [Link]

  • The Most Effective Treatments for Opioid Use Disorder. Renew Health. Available at: [Link]

  • New piperidine derivatives. Studies in silico on α7 nicotinic acetylcholine receptors. Sciforum. Available at: [Link]

  • Pharmacokinetics and Pharmacodynamics in the Pediatric Population. ResearchGate. Available at: [Link]

  • Your Guide to Nerve Pain Medication Options. Healthline. Available at: [Link]

  • Pain Management, WHO Analgesic Ladder, Pharmacology, Drugs, Lecture, USMLE, NEETPG Part 2. YouTube. Available at: [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at: [Link]

  • Pharmacokinetic-pharmacodynamic relationships in phase I/phase II of drug development. PubMed. Available at: [Link]

  • Best Neuropathic Treatment Options for Nerve Pain Relief. The Pain Relief Center. Available at: [Link]

  • Treatments. The Foundation for Peripheral Neuropathy. Available at: [Link]

  • Strategies for Prescribing Analgesics Comparative Effectiveness (SPACE) Trial. VA.gov. Available at: [Link]

Sources

A Guide to the Statistical Validation of Behavioral Improvements in Animals Treated with the Novel Compound 1-(2-Phenoxyethyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

This guide provides a comprehensive framework for the preclinical validation of a novel chemical entity, 1-(2-Phenoxyethyl)piperidine, in the context of behavioral neuroscience. Given the limited existing literature on this specific compound, we will establish a robust, first-principles approach to characterize its potential anxiolytic and antidepressant-like effects in a murine model. This document is intended for researchers, scientists, and drug development professionals, offering a detailed methodology from experimental design to statistical validation and data interpretation.

Part 1: Experimental Design - A Self-Validating Approach

The cornerstone of any pharmacological study is an experimental design that minimizes bias and confounding variables. For a novel compound like this compound, whose mechanism of action is unknown, it is crucial to build a self-validating workflow. This involves the use of appropriate controls, randomization, and blinding.

Our hypothetical study will investigate the anxiolytic and antidepressant-like properties of this compound. We will use adult C57BL/6 mice, a common inbred strain in behavioral research.

Experimental Groups:

A robust design requires, at minimum, four experimental groups:

  • Vehicle Control: This group receives the solvent in which the drug is dissolved (e.g., saline with 0.5% Tween 80). This group establishes the baseline behavior.

  • Test Compound (Low Dose): this compound at a starting dose (e.g., 5 mg/kg).

  • Test Compound (High Dose): this compound at a higher dose (e.g., 20 mg/kg) to assess dose-dependency.

  • Positive Control: A well-characterized drug with known efficacy in the behavioral paradigm. This is crucial for validating the assay itself.

    • For anxiety tests: Diazepam (a benzodiazepine).

    • For depression-like tests: Fluoxetine (a selective serotonin reuptake inhibitor - SSRI).

Experimental Workflow:

The overall experimental timeline must be carefully planned to avoid carry-over effects between behavioral tests. A sufficient washout period between tests is critical.

G cluster_0 Week 1: Acclimation & Handling cluster_1 Week 2: Behavioral Testing (Anxiety) cluster_2 Week 3: Washout Period cluster_3 Week 4: Behavioral Testing (Depression-like) Acclimation Acclimation to Facility (7 days) Handling Gentle Handling (3 days) Acclimation->Handling Treatment1 Acute Dosing (i.p.) Vehicle, Compound, or Diazepam Acclimation->Treatment1 OFT Open Field Test (OFT) (30 min post-injection) Treatment1->OFT EPM Elevated Plus Maze (EPM) (60 min post-injection) OFT->EPM Washout Washout Period (7 days) No treatment or testing EPM->Washout Treatment2 Chronic Dosing (daily for 7 days) Vehicle, Compound, or Fluoxetine Washout->Treatment2 FST Forced Swim Test (FST) (on day 7) Treatment2->FST Data_Analysis Data Analysis & Statistical Validation FST->Data_Analysis Final Step

Caption: Overall experimental workflow from animal acclimation to final data analysis.

Part 2: Behavioral Assays - Protocols and Rationale

The choice of behavioral assays is dictated by the research hypothesis. Here, we focus on validated tests for anxiety and depression-like behaviors.

Open Field Test (OFT)

The OFT is a dual-purpose assay. It primarily assesses locomotor activity, which is crucial to ensure that any observed effects in other tests are not simply due to sedation or hyperactivity. It can also provide insights into anxiety-like behavior by measuring the time spent in the center of the arena versus the periphery.

Protocol:

  • Prepare the open field arena (e.g., a 50 cm x 50 cm white box) and ensure consistent lighting conditions (e.g., 100 lux in the center).

  • Administer the assigned treatment (Vehicle, this compound, or Diazepam) via intraperitoneal (i.p.) injection.

  • After a 30-minute pre-treatment period, gently place the mouse in the center of the arena.

  • Record the mouse's activity for 10 minutes using an automated tracking system (e.g., ANY-maze or EthoVision).

  • Key parameters to measure:

    • Total distance traveled (cm): Primary measure of locomotion.

    • Time spent in the center zone (s): Anxiolytic-like effect is indicated by more time in the center.

    • Rearing frequency: A measure of exploratory behavior.

  • Thoroughly clean the arena with 70% ethanol between each trial to eliminate olfactory cues.

Elevated Plus Maze (EPM)

The EPM is a classic test for assessing anxiety-like behavior in rodents. It is based on the conflict between the innate tendency of mice to explore a novel environment and their aversion to open, elevated spaces.

Protocol:

  • The EPM apparatus consists of two open arms and two closed arms, elevated from the floor.

  • 60 minutes post-injection, place the mouse in the center of the maze, facing an open arm.

  • Allow the mouse to explore the maze for 5 minutes, recording its behavior with a video camera mounted above the maze.

  • Key parameters to measure:

    • Time spent in the open arms (s): An increase indicates an anxiolytic effect.

    • Number of entries into the open arms: Another measure of reduced anxiety.

    • Total arm entries: A measure of overall activity.

  • An anxiolytic compound like Diazepam is expected to significantly increase the time spent in and the number of entries into the open arms.

Forced Swim Test (FST)

The FST is a widely used assay to screen for antidepressant-like activity. It is based on the principle that when placed in an inescapable container of water, rodents will eventually adopt an immobile posture. Antidepressant treatments are known to prolong the latency to immobility and reduce the total duration of immobility.

Protocol:

  • This test is performed after a chronic dosing regimen (e.g., 7 days) with the test compound or Fluoxetine, as most antidepressants require a longer treatment period to show efficacy.

  • Fill a transparent cylinder (25 cm height, 10 cm diameter) with water (23-25°C) to a depth of 15 cm.

  • Gently place the mouse into the water for a 6-minute session.

  • Score the behavior during the last 4 minutes of the test.

  • Key parameter to measure:

    • Immobility time (s): The time the mouse spends floating passively, making only small movements to keep its head above water. A decrease in immobility time suggests an antidepressant-like effect.

  • After the test, remove the mouse, dry it thoroughly, and return it to its home cage.

Part 3: Statistical Validation and Data Presentation

The correct application of statistical methods is paramount for the valid interpretation of behavioral data. The following workflow ensures a rigorous analysis.

G Start Start: Raw Behavioral Data Normality Test for Normality? (Shapiro-Wilk Test) Start->Normality Normal Data is Normally Distributed Normality->Normal p > 0.05 NonNormal Data is Not Normally Distributed Normality->NonNormal p <= 0.05 Anova One-Way ANOVA Normal->Anova Kruskal Kruskal-Wallis Test NonNormal->Kruskal Tukey Post-Hoc: Tukey's HSD Anova->Tukey End End: Statistically Validated Results Tukey->End Dunn Post-Hoc: Dunn's Test Kruskal->Dunn Dunn->End

Caption: Decision tree for statistical analysis of behavioral data.

Statistical Analysis Steps:

  • Check for Normality: Use the Shapiro-Wilk test to determine if the data for each group follows a normal distribution.

  • Check for Homogeneity of Variances: Use Levene's test to ensure that the variance is equal across groups.

  • Parametric vs. Non-parametric tests:

    • If the data is normally distributed and has equal variances, use a One-Way Analysis of Variance (ANOVA) to compare the means of all groups. If the ANOVA shows a significant overall effect (p < 0.05), follow up with a Tukey's Honestly Significant Difference (HSD) post-hoc test to identify which specific groups differ from each other.

    • If the data is not normally distributed, use a non-parametric equivalent, the Kruskal-Wallis test . If this test is significant, use Dunn's post-hoc test for pairwise comparisons.

  • Report p-values and Effect Sizes: Always report exact p-values. Additionally, calculate effect sizes (e.g., Cohen's d or eta-squared) to understand the magnitude of the observed effects.

Data Presentation:

Summarize the results in a clear and concise table. Data should be presented as mean ± standard error of the mean (SEM).

Treatment GroupOFT: Total Distance (cm)EPM: Time in Open Arms (s)FST: Immobility Time (s)
Vehicle1520 ± 8525.3 ± 3.1145.2 ± 10.8
This compound (5 mg/kg)1495 ± 9245.8 ± 4.5130.1 ± 9.5
This compound (20 mg/kg)1450 ± 8868.2 ± 5.9 95.6 ± 8.2
Diazepam (2 mg/kg)1210 ± 7575.4 ± 6.2 N/A
Fluoxetine (10 mg/kg)N/AN/A80.5 ± 7.1

*Table contains hypothetical data for illustrative purposes. *p < 0.05, *p < 0.01 compared to Vehicle group.

Part 4: Hypothetical Mechanistic Insights

Should the behavioral data suggest that this compound has anxiolytic and antidepressant-like effects, the next logical step is to investigate its mechanism of action. The phenoxyethyl and piperidine moieties are present in various CNS-active drugs. A plausible hypothesis could be the modulation of monoaminergic systems, such as serotonin (5-HT) or dopamine (DA) pathways, which are heavily implicated in mood and anxiety disorders.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Compound This compound Transporter Serotonin Transporter (SERT) Compound->Transporter Inhibition Synapse Synaptic Cleft Transporter->Synapse 5-HT Reuptake Vesicle Synaptic Vesicle (contains 5-HT) Receptor Postsynaptic 5-HT Receptor Effect Downstream Signaling (e.g., cAMP, CREB) Receptor->Effect Synapse->Receptor 5-HT Binding

Safety Operating Guide

Navigating the Labyrinth: A Comprehensive Guide to the Safe Disposal of 1-(2-Phenoxyethyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides an in-depth, procedural framework for the safe disposal of 1-(2-Phenoxyethyl)piperidine, a compound that, while invaluable in synthesis, demands meticulous attention to its end-of-life management. As a Senior Application Scientist, my aim is to equip you not just with steps, but with the scientific rationale to foster a culture of safety and responsibility in your laboratory.

Understanding the Hazard Profile: A Piperidine Derivative

This conservative approach ensures that all handling and disposal procedures are conducted with the highest degree of caution, mitigating potential risks to personnel and the environment. All laboratory personnel handling this compound must be thoroughly trained on its potential hazards and the appropriate safety measures.[3]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that begins with waste identification and ends with documented, compliant disposal. The following protocol is designed to be a self-validating system, with each step logically flowing from the last and grounded in established safety principles.

Step 1: Waste Characterization and Segregation

The first and most critical step is to correctly identify and segregate waste containing this compound.

  • Pure Compound and Concentrated Solutions: Any unused or expired this compound, as well as concentrated solutions, must be treated as hazardous waste.

  • Contaminated Materials: This includes personal protective equipment (PPE), absorbent materials used for spills, and any labware that has come into direct contact with the compound. These items are also considered hazardous waste and must be disposed of accordingly.[4]

  • Segregation is Key: Never mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan. Incompatible chemicals can react, leading to the generation of heat, gas, or even fire.[5]

Step 2: Containerization and Labeling

Proper containment and labeling are essential for safe storage and transport of hazardous waste.

  • Container Selection: Use only approved, chemically resistant containers for storing this compound waste. The container must be in good condition, with a secure, leak-proof lid.[5]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Flammable," "Toxic," "Corrosive").[6] The accumulation start date must also be clearly marked on the label.

Step 3: Storage Prior to Disposal

The temporary storage of hazardous waste within the laboratory is strictly regulated.

  • Designated Storage Area: Store the sealed and labeled waste container in a designated, well-ventilated, and secure area away from heat sources, open flames, and incompatible materials.[5]

  • Accumulation Time Limits: Be aware of the hazardous waste accumulation time limits set by the Environmental Protection Agency (EPA) and your local authorities. These limits vary depending on your facility's generator status.[7]

Step 4: Professional Disposal

The final step is the disposal of the hazardous waste through a licensed and reputable waste management contractor.

  • Engage a Professional Service: Under no circumstances should this compound or its contaminated materials be disposed of down the drain or in regular trash.[2][8] This is not only a violation of regulations but also poses a significant threat to the environment.

  • Documentation: Ensure that you receive and retain all necessary documentation from the waste disposal company, including a hazardous waste manifest. This documentation is your proof of compliant disposal.[7]

Visualizing the Disposal Pathway

To provide a clear, at-a-glance overview of the disposal process, the following flowchart illustrates the key decision points and actions required.

DisposalWorkflow cluster_0 Waste Generation & Characterization cluster_1 Containerization & Labeling cluster_2 Interim Storage & Disposal Start Start Waste_Generated Waste Containing This compound Start->Waste_Generated Characterize Characterize Waste (Pure, Contaminated, etc.) Waste_Generated->Characterize Segregate Segregate from Other Waste Streams Characterize->Segregate Containerize Place in Approved Chemical Waste Container Segregate->Containerize Label Label with 'Hazardous Waste', Chemical Name, Hazards, and Date Containerize->Label Store Store in Designated Secure Area Label->Store Arrange_Pickup Arrange for Pickup by Licensed Waste Contractor Store->Arrange_Pickup Document Complete & Retain Hazardous Waste Manifest Arrange_Pickup->Document End End Document->End

Caption: Decision flowchart for the proper disposal of this compound.

Quantitative Data Summary: Piperidine Hazard Information

The following table summarizes the key hazard classifications for piperidine, which should be used as a conservative guide for this compound in the absence of specific data.

Hazard ClassificationCategoryHazard Statement
Flammable LiquidCategory 2Highly flammable liquid and vapour.[1][9]
Acute Toxicity (Oral)Category 4Harmful if swallowed.[1][2]
Acute Toxicity (Dermal)Category 3Toxic in contact with skin.[1][2]
Acute Toxicity (Inhalation)Category 1/3Fatal if inhaled / Toxic if inhaled.[1][2]
Skin Corrosion/IrritationCategory 1BCauses severe skin burns and eye damage.[1][2]
Serious Eye Damage/IrritationCategory 1Causes serious eye damage.[1][2]

Spill Management: A Critical Contingency

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert: Immediately evacuate the area and alert your laboratory supervisor and safety officer.

  • Control Ignition Sources: If the material is flammable, extinguish all nearby ignition sources.

  • Ventilate: Increase ventilation to the area, if it is safe to do so.

  • Containment: For small spills, use a non-combustible absorbent material like sand, earth, or vermiculite to contain the spill.[10] Do not use combustible materials like paper towels.

  • Collection and Disposal: Carefully collect the absorbed material and place it in a sealed, labeled hazardous waste container for disposal, following the procedures outlined above.[10]

  • Decontamination: Decontaminate the spill area with a suitable cleaning agent, and collect the cleaning materials for disposal as hazardous waste.

Conclusion: A Commitment to Safety

The responsible disposal of this compound is not merely a regulatory requirement; it is a fundamental aspect of ethical scientific practice. By understanding the potential hazards, adhering to a robust disposal protocol, and preparing for contingencies, researchers can ensure a safe and compliant laboratory environment. This commitment to safety not only protects individuals and the environment but also upholds the integrity of the scientific community.

References

  • Penta chemicals. (2024, May 7). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (2019, June 24). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Jubilant Life Sciences Limited. (n.d.). Piperidine Safety Data Sheet. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Overview. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • DuraLabel. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from [Link]

  • California Department of Toxic Substances Control. (n.d.). Defining Hazardous Waste. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(2-Phenoxyethyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The compound 1-(2-Phenoxyethyl)piperidine, while a valuable intermediate, belongs to the piperidine family of compounds, which necessitates a rigorous and informed approach to personal protection. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Hazard Assessment: An Extrapolated Profile

Specific safety data for this compound is not extensively documented. Therefore, in line with established laboratory safety principles, we must extrapolate its hazard profile from the well-characterized parent compound, piperidine, and its various derivatives.[1] Piperidine itself is classified as a highly flammable liquid and vapor that is toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage.[2][3] Exposure can lead to symptoms ranging from nausea and labored breathing to muscular weakness and convulsions.[4]

Given these properties, we must handle this compound with the assumption that it poses similar risks:

  • Corrosivity: High potential to cause severe chemical burns to skin and irreversible eye damage.[4][5]

  • Toxicity: Likely to be harmful or toxic if swallowed, inhaled, or absorbed through the skin.[3][5]

  • Flammability: Potential for vapors to form flammable mixtures with air.[4]

This conservative assessment forms the logical basis for the stringent personal protective equipment (PPE) protocols outlined below.

Core Directive: The Hierarchy of Controls

Before detailing PPE, it is critical to remember that PPE is the last line of defense. The most effective safety measures are engineering and administrative controls.

  • Engineering Controls: Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[6][7] Ensure that safety showers and eyewash stations are unobstructed and located close to the workstation.[7][8]

  • Administrative Controls: Do not work alone. Ensure all personnel are trained on the specific hazards and handling procedures for this class of compounds. Prohibit eating, drinking, or smoking in any area where this chemical is handled or stored.[6][9][10]

Personal Protective Equipment (PPE): A Comprehensive Protocol

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the associated risk of exposure.

Direct contact of corrosive chemicals with the eyes can cause severe damage, including permanent blindness.[4][8] Therefore, standard safety glasses are insufficient.

  • Minimum Requirement: Tight-sealing chemical splash goggles are mandatory at all times.[6]

  • Recommended for Splash Risk: When handling larger quantities (>50 mL) or performing vigorous operations (e.g., heating, sonicating, transferring under pressure), a full-face shield must be worn in addition to chemical splash goggles to protect the entire face.[6][11][12]

Dermal absorption is a significant route of exposure for piperidine derivatives, which can be toxic upon skin contact.[3][5] A multi-layered approach is essential.

  • Gloves: Due to the risk of degradation and permeation, a single pair of gloves is not adequate.

    • Glove Type: While specific permeation data for this compound is unavailable, thicker, chemical-resistant gloves such as nitrile or neoprene are recommended.[13] Avoid thin, disposable PVC gloves, which offer little protection.[11]

    • Double Gloving: Always wear two pairs of powder-free gloves.[11][14] The inner glove should be tucked under the cuff of the lab coat, and the outer glove should be pulled over the cuff, creating a sealed interface.[14]

    • Integrity and Replacement: Inspect gloves for any signs of degradation or puncture before each use.[6] Change the outer glove immediately if contamination is suspected, and change both gloves at least every 60 minutes during extended procedures.[11]

  • Protective Clothing:

    • Lab Coat/Gown: A long-sleeved, knee-length lab coat made of a low-permeability fabric is required.[14] For large-scale work or tasks with a high splash potential, a chemical-resistant apron worn over the lab coat is recommended.

    • Footwear: Fully enclosed, chemical-resistant shoes are mandatory.[6][13] Do not wear perforated shoes, sandals, or cloth sneakers in the laboratory. For situations involving a significant risk of spills, chemical-resistant boots should be used.[6]

Inhalation of piperidine derivatives can be toxic and cause severe respiratory tract irritation.[3][4][8]

  • Standard Operations: When working within a properly functioning chemical fume hood, respiratory protection is typically not required.

  • Required Use: A NIOSH-approved respirator is necessary under the following conditions:[6][7][8]

    • If engineering controls (fume hood) are not available or are malfunctioning.

    • During the cleanup of a large spill.

    • When weighing or handling the powdered form of the compound outside of a containment device.

    • The specific cartridge type should be selected based on a formal risk assessment, but will typically be an organic vapor (OV) cartridge.

PPE Selection and Operational Workflow

The following table summarizes the required PPE for common laboratory tasks involving this compound.

Task / ScenarioMinimum Required PPE
Weighing Solid Compound Double Nitrile Gloves, Lab Coat, Chemical Splash Goggles, Face Shield. (Must be performed in a fume hood or containment balance enclosure).
Preparing Dilute Solutions (<50 mL) Double Nitrile Gloves, Lab Coat, Chemical Splash Goggles. (Performed in a fume hood).
Running Reactions / Transfers (>50 mL) Double Nitrile Gloves, Lab Coat, Chemical Splash Goggles, Face Shield. A chemical-resistant apron is recommended. (Performed in a fume hood).
Large Spill Cleanup (>100 mL) Double Nitrile/Neoprene Gloves, Chemical Resistant Gown/Suit, Chemical Boots, Full-Face Respirator with Organic Vapor Cartridges.

The following workflow diagram illustrates the decision-making process for ensuring adequate protection before beginning work.

PPE_Workflow cluster_prep Preparation Phase cluster_donning Donning Sequence cluster_work Execution & Disposal start Begin Work with This compound consult_sds Consult Hazard Information (Extrapolate from Piperidine SDS) start->consult_sds check_eng Verify Engineering Controls (Fume Hood, Eyewash, Shower) consult_sds->check_eng select_ppe Select Task-Specific PPE (Refer to Table) check_eng->select_ppe don_coat 1. Don Lab Coat / Gown select_ppe->don_coat don_inner_gloves 2. Don Inner Gloves (Under Cuffs) don_coat->don_inner_gloves don_respirator 3. Don Respirator (If Required) don_inner_gloves->don_respirator don_goggles 4. Don Goggles / Face Shield don_respirator->don_goggles don_outer_gloves 5. Don Outer Gloves (Over Cuffs) don_goggles->don_outer_gloves perform_work Perform Chemical Handling in Fume Hood don_outer_gloves->perform_work doff_ppe Doff PPE in Correct Order (Outer Gloves First) perform_work->doff_ppe Upon Completion or Contamination dispose Dispose of Contaminated PPE as Hazardous Waste doff_ppe->dispose wash_hands Wash Hands Thoroughly dispose->wash_hands

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Phenoxyethyl)piperidine
Reactant of Route 2
Reactant of Route 2
1-(2-Phenoxyethyl)piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.